IGF-1R modulator 1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C22H17N3O4 |
|---|---|
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
1-(3-methyl-4-phenoxyphenyl)-3-phenyl-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C22H17N3O4/c1-15-14-17(12-13-19(15)29-18-10-6-3-7-11-18)25-21(27)23-20(26)24(22(25)28)16-8-4-2-5-9-16/h2-14H,1H3,(H,23,26,27) |
InChI-Schlüssel |
REYFGVMCUDWCML-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of IGF-1R Modulator 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a critical signaling hub that governs cellular processes such as growth, proliferation, and survival.[1][2][3] Its dysregulation is implicated in the pathogenesis of numerous cancers and other diseases, making it a prime target for therapeutic intervention.[4][5][6][] This technical guide provides a comprehensive overview of the mechanism of action of IGF-1R modulators, with a specific focus on the characterization of a multi-kinase inhibitor designated as "IGF-1R Modulator 1." We will delve into the core signaling pathways, detail common mechanisms of inhibition, present quantitative data for comparative analysis, and provide standardized experimental protocols for the characterization of such modulators.
The IGF-1R Signaling Axis
The IGF-1R is a transmembrane receptor tyrosine kinase.[1][8] Structurally, it is a heterotetramer composed of two extracellular α-subunits that bind the ligands—IGF-1 and IGF-2—and two transmembrane β-subunits that possess intracellular tyrosine kinase domains.[][8][9]
Ligand binding to the α-subunits induces a conformational change, leading to the autophosphorylation of specific tyrosine residues within the activation loop of the β-subunits.[1][10] This event initiates a downstream signaling cascade by recruiting and phosphorylating adaptor proteins, primarily Insulin Receptor Substrate (IRS) and Shc (Src homology 2 domain-containing).[3][11][12]
These adaptor proteins, in turn, activate two major signaling pathways:
-
The PI3K/AKT/mTOR Pathway: This pathway is crucial for promoting cell survival, proliferation, and growth.[4][11][12][13]
-
The RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is primarily involved in regulating gene expression related to cell proliferation and differentiation.[3][4][8][11][12][13]
The coordinated action of these pathways ultimately dictates the cellular response to IGF signaling.
Mechanisms of IGF-1R Modulation
Therapeutic strategies to inhibit IGF-1R signaling primarily fall into two categories: monoclonal antibodies and small molecule tyrosine kinase inhibitors (TKIs).[2][5][14][15]
Monoclonal Antibodies (mAbs)
Monoclonal antibodies target the extracellular domain of IGF-1R. Their mechanisms of action include:
-
Blocking Ligand Binding: mAbs can sterically hinder the binding of IGF-1 and IGF-2 to the receptor, preventing its activation.[2][13][14]
-
Receptor Downregulation: Binding of the antibody can induce internalization and subsequent lysosomal degradation of the IGF-1R, reducing the number of receptors on the cell surface.[5][13][15]
References
- 1. Insulin-like growth factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. What are IGF-1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. IGF-1R as an anti-cancer target—trials and tribulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical development of insulin-like growth factor receptor—1 (IGF-1R) inhibitors: At the crossroad? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Inhibition of insulin-like growth factor receptor: end of a targeted therapy? - Pillai - Translational Lung Cancer Research [tlcr.amegroups.org]
- 10. Inhibition of the Insulin-like Growth Factor-1 Receptor (IGF1R) Tyrosine Kinase as a Novel Cancer Therapy Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatment of Breast Cancer Cells by IGF1R Tyrosine Kinase Inhibitor Combined with Conventional Systemic Drugs | Anticancer Research [ar.iiarjournals.org]
- 13. The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are IGF-1R antagonists and how do they work? [synapse.patsnap.com]
- 15. What IGF-1R modulators are in clinical trials currently? [synapse.patsnap.com]
The Core of Cell Cycle Control: An In-depth Technical Guide to IGF-1R Modulator 1 and its Impact on Cellular Progression
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the role of the Insulin-like Growth Factor-1 Receptor (IGF-1R) in cell cycle progression and the effects of a representative IGF-1R inhibitor, herein referred to as "IGF-1R modulator 1". This document details the intricate signaling pathways governed by IGF-1R, presents quantitative data on the cellular consequences of its inhibition, and provides detailed protocols for the key experimental methodologies used to elucidate these effects.
Introduction: IGF-1R as a Master Regulator of Cell Fate
The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a pivotal role in cellular growth, proliferation, differentiation, and survival.[1][2] Upon binding its ligands, primarily IGF-1 and IGF-2, the receptor undergoes autophosphorylation, initiating a cascade of downstream signaling events.[3] Two major pathways are activated: the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, which is crucial for cell survival and growth, and the Ras/mitogen-activated protein kinase (MAPK) pathway, which primarily regulates proliferation and differentiation.[3]
Given its central role in promoting cell proliferation, the IGF-1R has emerged as a key target in cancer therapy. Dysregulation of the IGF-1R signaling axis is frequently observed in various malignancies, contributing to uncontrolled cell growth and resistance to apoptosis.[4] Therefore, the development of modulators that inhibit IGF-1R activity is a promising strategy for cancer treatment.[5] This guide will focus on the effects of a representative small molecule inhibitor, "this compound," on cell cycle progression.
Quantitative Effects of this compound on Cell Cycle Progression
The inhibition of IGF-1R signaling by "this compound" leads to a significant alteration in cell cycle distribution, primarily inducing a G1 phase arrest. This is a consequence of the downregulation of positive regulators of the cell cycle and the upregulation of negative regulators. The following tables summarize the quantitative data from studies on various well-characterized IGF-1R inhibitors, which are representative of the effects of "this compound."
Table 1: Effect of IGF-1R Inhibitors on Cell Cycle Distribution in Cancer Cell Lines
| Cell Line | Inhibitor | Concentration | Treatment Duration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| GEO CRC | OSI-906 | Not Specified | 48h | Increased | Decreased | Not Specified | [4] |
| MCF-7 | IGF-1R inhibitor | Not Specified | Not Specified | 81.1% increase | 66.8% decrease | 52.9% decrease | [6] |
| H295R | Linsitinib (B1684704) | 10-7 M | 72h | Significantly Increased | Not Specified | Significantly Reduced | [7] |
| HAC15 | Linsitinib | 10-7 M | 72h | Significantly Increased | Not Specified | Significantly Reduced | [7] |
| RWP-1 | BMS-754807 | 10 µM | 24h, 48h, 72h | Not Specified | Not Specified | Not Specified | [8] |
Table 2: Effect of IGF-1R Inhibition on the Expression of Key Cell Cycle Regulatory Proteins
| Protein | Effect of IGF-1R Inhibition | Cell Line | Inhibitor | Method | Reference |
| Cyclin D1 | Decreased expression | MCF-7 | IGF-1R inhibitor | Western Blot | [6][9] |
| Cyclin D1 | Decreased binding to p27Kip1 | Melanoma cells | αIR-3, Tunicamycin | Western Blot | [10][11] |
| p27Kip1 | Increased binding to Cyclin E and A | Melanoma cells | αIR-3, Tunicamycin | Western Blot | [10][11] |
| p21 | Increased expression | GEO CRC | OSI-906 | Western Blot | [4] |
| Ras | Decreased expression | MCF-7 | IGF-1R inhibitor | Western Blot | [6][9] |
| p-ERK1/2 | Decreased expression | MCF-7 | IGF-1R inhibitor | Western Blot | [6][9] |
Signaling Pathways and Experimental Workflows
To visualize the complex interplay of molecules involved in IGF-1R signaling and the experimental approaches to study them, the following diagrams are provided in the DOT language for Graphviz.
IGF-1R Signaling Pathway and its Modulation
Caption: IGF-1R signaling pathways and the point of intervention by this compound.
Experimental Workflow for Cell Cycle Analysis
Caption: A typical experimental workflow for analyzing cell cycle distribution using flow cytometry.
Western Blotting Workflow for Protein Expression Analysis
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. In vivo analysis of insulin-like growth factor type 1 receptor humanized monoclonal antibody MK-0646 and small molecule kinase inhibitor OSI-906 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. IGF-1R promotes the expression of cyclin D1 protein and accelerates the G1/S transition by activating Ras/Raf/MEK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IGF and mTOR pathway expression and in vitro effects of linsitinib and mTOR inhibitors in adrenocortical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IGF-1R promotes the expression of cyclin D1 protein and accelerates the G1/S transition by activating Ras/Raf/MEK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Expression of insulin-like growth factor-1 receptor (IGF-1R) and p27Kip1 in melanocytic tumors: a potential regulatory role of IGF-1 pathway in distribution of p27Kip1 between different cyclins - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of the IGF-1R Modulator Linsitinib (OSI-906)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a pivotal role in cellular growth, differentiation, and survival.[1][] Its signaling cascade is initiated by the binding of its ligands, IGF-1 and IGF-2. Dysregulation of the IGF-1R pathway is implicated in the pathophysiology of numerous cancers, making it a compelling target for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Linsitinib (OSI-906), a potent and selective small-molecule inhibitor of IGF-1R, which will be referred to as "IGF-1R Modulator 1" for the purpose of this guide. Linsitinib is an experimental drug candidate that has been evaluated for the treatment of various cancers.[5] It functions by inhibiting tumor cell proliferation and inducing apoptosis.[3][6]
Discovery and Synthesis of Linsitinib (OSI-906)
Linsitinib was developed as a selective inhibitor of the IGF-1R kinase.[4] It belongs to a class of small molecules designed to be ATP-competitive, binding to the kinase domain of the receptor and preventing its autophosphorylation.[7][8] The development of Linsitinib was part of a broader effort to create targeted cancer therapies with improved efficacy and reduced side effects compared to traditional chemotherapy.[9] While specific, detailed synthetic protocols for Linsitinib are proprietary, the general approach for creating such small molecule kinase inhibitors involves multi-step organic synthesis to construct the core heterocyclic scaffold and introduce various functional groups to optimize potency, selectivity, and pharmacokinetic properties.
Mechanism of Action
Linsitinib is a dual inhibitor of the IGF-1 receptor and the insulin (B600854) receptor (IR), with a higher selectivity for IGF-1R. It exerts its inhibitory effect by binding to the ATP-binding site within the tyrosine kinase domain of IGF-1R.[7] This competitive inhibition prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways.[6][7] By blocking IGF-1R autophosphorylation, Linsitinib effectively inhibits the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling cascades, which are crucial for cell proliferation, survival, and metastasis.[7][10]
Data Presentation
The following tables summarize the quantitative data for Linsitinib's biological activity.
Table 1: In Vitro Kinase Inhibitory Activity of Linsitinib
| Target | IC50 (nM) | Assay Type | Reference |
| IGF-1R | 35 | Cell-free | [1] |
| Insulin R | 75 | Cell-free | [1] |
| ALK | >10,000 | Cell-free | [1] |
| EGFR | >10,000 | Cell-free | [1] |
Table 2: Cellular Activity of Linsitinib
| Cell Line | Cancer Type | EC50 (µM) | Assay Type | Reference |
| NCI-H295R | Adrenocortical | - | Proliferation | [11] |
| Various | Non-small-cell lung | 0.021-0.810 | Proliferation | [12] |
| Various | Colorectal | 0.021-0.810 | Proliferation | [12] |
Table 3: In Vivo Efficacy of Linsitinib
| Xenograft Model | Tumor Type | Dose (mg/kg) | Outcome | Reference |
| LSN | IGF-1R-driven | - | Robust antitumor efficacy | |
| Colorectal | - | - | Decreased tumor growth, increased apoptosis | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. IGF-1R Kinase Assay (In Vitro)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified IGF-1R. A common method is the ADP-Glo™ Kinase Assay.[13]
-
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
-
Procedure:
-
Prepare a reaction mixture containing IGF-1R kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT), the kinase substrate (e.g., a synthetic peptide), and the test compound (Linsitinib) at various concentrations.[13]
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Measure the luminescence using a luminometer. The signal is proportional to the amount of ADP formed and thus the kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
2. Cellular Proliferation Assay
This assay determines the effect of a compound on the growth of cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method.[12]
-
Principle: The assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Procedure:
-
Seed cancer cells (e.g., NCI-H295R) in a 96-well plate and allow them to adhere overnight.[11]
-
Treat the cells with various concentrations of the test compound (Linsitinib) and a vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add CellTiter-Glo® Reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence using a luminometer.
-
Calculate the EC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
3. Western Blot Analysis of IGF-1R Signaling
This technique is used to detect changes in the phosphorylation status of IGF-1R and its downstream signaling proteins.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the total and phosphorylated forms of the target proteins.
-
Procedure:
-
Culture cells and treat them with the test compound (Linsitinib) for a specified time.
-
Lyse the cells to extract the proteins.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total IGF-1R, phospho-IGF-1R, total Akt, phospho-Akt, total ERK, and phospho-ERK.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analyze the band intensities to determine the effect of the compound on protein phosphorylation.
-
Mandatory Visualization
Caption: IGF-1R signaling pathway and the inhibitory action of Linsitinib.
References
- 1. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Discovery of Novel Insulin-Like Growth Factor-1 Receptor Inhibitors with Unique Time-Dependent Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linsitinib - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells [frontiersin.org]
- 7. Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disrupting Insulin and IGF Receptor Function in Cancer [mdpi.com]
- 9. Recent advancements in small molecule inhibitors of insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. promega.com [promega.com]
Structural Biology of IGF-1R Modulator Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural biology governing the interaction between modulators and the Insulin-like Growth Factor 1 Receptor (IGF-1R). We delve into the molecular architecture of IGF-1R, the conformational dynamics of its activation, and the precise binding mechanisms of different classes of modulators. This document synthesizes structural data, quantitative binding information, and detailed experimental protocols to serve as a comprehensive resource for researchers in oncology, metabolic disorders, and drug discovery.
Introduction to IGF-1R
The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane receptor tyrosine kinase that plays a pivotal role in cellular growth, proliferation, differentiation, and survival.[1][2] It is a member of the insulin (B600854) receptor family, sharing approximately 70% sequence homology with the insulin receptor (IR). IGF-1R is activated by its primary ligands, IGF-1 and IGF-2.[2] Upon ligand binding, the receptor undergoes a conformational change, leading to autophosphorylation of its intracellular kinase domains and the subsequent activation of downstream signaling cascades, principally the PI3K/AKT/mTOR and Ras/MAPK pathways.[3][4]
Dysregulation of IGF-1R signaling, often through overexpression, is implicated in the pathogenesis of numerous cancers, including breast, lung, and sarcoma, by promoting tumor growth, metastasis, and resistance to therapy.[4] This central role in oncology has made IGF-1R a highly attractive target for therapeutic intervention. Modulators of IGF-1R include small-molecule kinase inhibitors, monoclonal antibodies, and engineered ligand variants. Understanding the structural basis of how these modulators bind to IGF-1R is critical for the rational design of next-generation therapeutics with improved potency and selectivity.
IGF-1R Signaling Pathways
Activation of IGF-1R by its ligands initiates two primary signaling pathways that are crucial for its physiological and pathological functions.[3]
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell survival, growth, and metabolism. Ligand-activated IGF-1R recruits and phosphorylates adaptor proteins like Insulin Receptor Substrate 1 (IRS1), which in turn activates Phosphatidylinositol 3-kinase (PI3K).[5][3] This leads to the activation of AKT, a serine/threonine kinase that promotes cell survival by inactivating pro-apoptotic proteins and stimulates cell growth through the mammalian target of rapamycin (B549165) (mTOR).[3]
-
Ras/MAPK Pathway: This pathway is primarily involved in regulating cell proliferation and differentiation. The recruitment of adaptor proteins like Shc to the activated receptor complex triggers the Ras/Raf/MEK/ERK cascade, ultimately leading to the activation of transcription factors that drive cell cycle progression.[3]
References
- 1. What are IGF-1R modulators and how do they work? [synapse.patsnap.com]
- 2. Insulin-like growth factor 1 receptor - Wikipedia [en.wikipedia.org]
- 3. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Recent developments in the structural characterisation of the IR and IGF1R: implications for the design of IR–IGF1R hybrid receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of IGF-1R Modulator 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of IGF-1R Modulator 1, a novel triazine derivative with potential therapeutic applications in diseases characterized by impaired neurotrophin and trophic factor signaling, such as Alzheimer's disease. This document details the modulator's activity, the experimental protocols for its characterization, and its effects on crucial cellular signaling pathways.
Quantitative Data Summary
This compound, also designated as "Example 5" in patent WO2019162702, has been evaluated for its activity against the Insulin-like Growth Factor-1 Receptor (IGF-1R) and other related tyrosine kinases. The half-maximal effective concentrations (EC50) from in vitro kinase assays are summarized below, indicating that the modulator acts as an agonist or positive modulator of these receptors.
| Target Kinase | EC50 (µM) |
| IGF-1R | 0.25 |
| FGFR1 | 0.29 |
| TrkA | 0.34 |
| TrkB | 0.39 |
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to characterize this compound.
In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay was employed to determine the direct interaction and potency of this compound with the target kinases.
Materials:
-
IGF-1R, FGFR1, TrkA, or TrkB kinase enzyme (recombinant)
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase inhibitor ("tracer")
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (this compound) serially diluted in DMSO
-
384-well microplates
Procedure:
-
Prepare a solution containing the kinase and the europium-labeled antibody in the assay buffer.
-
Add 5 µL of this kinase/antibody solution to each well of a 384-well plate.
-
Add 50 nL of the serially diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer.
-
Add 5 µL of the tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the emission signals (665 nm / 615 nm).
-
Data are expressed as the percentage of inhibition of tracer binding. EC50 values are determined by fitting the data to a four-parameter logistic model.
Cell-Based Receptor Phosphorylation Assay (SureFire® p-IGF-1R β (Tyr1135/1136) Assay)
This assay measures the ability of this compound to induce the phosphorylation of IGF-1R in a cellular context, confirming its agonist activity.
Materials:
-
HEK293 cells (or other suitable cell line expressing IGF-1R)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Test compound (this compound) serially diluted in assay buffer
-
Lysis buffer
-
SureFire® p-IGF-1R β (Tyr1135/1136) assay kit reagents
-
96-well cell culture plates
Procedure:
-
Seed HEK293 cells in a 96-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 18 hours by replacing the growth medium with serum-free medium.
-
Treat the cells with various concentrations of this compound or vehicle control for 15 minutes at 37°C.
-
Aspirate the medium and lyse the cells by adding 1X Lysis Buffer.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Transfer the cell lysates to a new plate.
-
Follow the SureFire® assay kit protocol to measure the levels of phosphorylated IGF-1R. This typically involves adding acceptor and donor bead reagents and incubating.
-
Read the plate on a suitable AlphaScreen®-compatible reader.
-
The signal is proportional to the amount of phosphorylated IGF-1R. EC50 values are calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflows of the characterization assays.
Caption: Activation of IGF-1R by Modulator 1 initiates PI3K/AKT and MAPK/ERK pathways.
Caption: Workflow for the in vitro kinase binding assay.
Preclinical Evaluation of IGF-1R Modulator 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of a representative insulin-like growth factor-1 receptor (IGF-1R) modulator, hereafter referred to as "IGF-1R Modulator 1." The data and protocols presented are synthesized from numerous preclinical studies on various IGF-1R inhibitors, with a particular focus on small molecule tyrosine kinase inhibitors such as Linsitinib (OSI-906), to serve as a practical template for drug development professionals.
The insulin-like growth factor (IGF) signaling pathway, primarily mediated through the IGF-1R, is a critical regulator of cell proliferation, growth, and survival.[1] Dysregulation of this pathway is strongly implicated in the development and progression of a wide range of human cancers, making IGF-1R an attractive therapeutic target.[2][3] Preclinical studies have been instrumental in demonstrating the anti-tumor effects of IGF-1R modulation, which include inducing apoptosis, suppressing cell proliferation, and potentially reversing drug resistance.[4]
Mechanism of Action
This compound is a selective, small-molecule inhibitor of the IGF-1R tyrosine kinase. Upon binding of its ligands, IGF-1 or IGF-2, the IGF-1R undergoes autophosphorylation, initiating downstream signaling cascades, principally the phosphatidylinositol-3-kinase (PI3K)/AKT/mTOR and the RAS/RAF/MEK/ERK (MAPK) pathways.[5][6][7] These pathways are crucial for promoting cell survival and proliferation.[5] this compound acts as an ATP-competitive inhibitor at the kinase domain, preventing receptor autophosphorylation and subsequent activation of these downstream pathways.[5] This blockade of oncogenic signaling is designed to suppress tumor growth.[4]
In Vitro Evaluation
Objective: To determine the inhibitory activity of this compound against the IGF-1R kinase and to assess its selectivity against the highly homologous insulin (B600854) receptor (InsR).
Methodology:
-
Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly employed. The assay measures the phosphorylation of a substrate peptide by the purified kinase domain of either IGF-1R or InsR in the presence of ATP.
-
Protocol:
-
Purified recombinant human IGF-1R or InsR kinase domains are incubated with varying concentrations of this compound.
-
A biotinylated peptide substrate and ATP are added to initiate the kinase reaction.
-
The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (APC) conjugate are added.
-
Phosphorylation of the substrate brings the europium and APC in close proximity, allowing for FRET.
-
The TR-FRET signal is measured, and IC50 values are calculated from the dose-response curves.
-
Table 1: Biochemical Activity of this compound
| Target Kinase | IC50 (nM) |
| IGF-1R | 35 |
| InsR | 75 |
Data are representative and synthesized from preclinical data for Linsitinib (OSI-906).[8]
Objective: To confirm the inhibition of IGF-1R phosphorylation in a cellular context.
Methodology:
-
Assay Principle: A capture ELISA assay is used to measure the level of IGF-1-induced IGF-1R phosphorylation in whole cells.
-
Protocol:
-
Cancer cell lines with known IGF-1R expression (e.g., MCF-7 breast cancer cells) are seeded in 96-well plates.[9]
-
Cells are serum-starved and then pre-treated with a dose range of this compound.
-
Cells are stimulated with IGF-1 to induce receptor phosphorylation.
-
Cells are lysed, and the lysates are transferred to an ELISA plate coated with an anti-IGF-1R capture antibody.
-
A phosphorylation-specific anti-IGF-1R antibody conjugated to a detection enzyme is added.
-
The signal is developed with a substrate, and the absorbance is read. IC50 values are then determined.
-
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | IC50 (µM) |
| MCF-7 | IGF-1R Phosphorylation | 2.2 |
| MCF-7 | InsR Phosphorylation | >30 |
Data are representative and synthesized from preclinical data for allosteric IGF-1R inhibitors.[9]
Objective: To assess the anti-proliferative effects of this compound on a panel of human cancer cell lines.
Methodology:
-
Assay Principle: A colorimetric assay, such as the MTT or WST-1 assay, is used to measure cell viability, which is indicative of cell proliferation.
-
Protocol:
-
A panel of cancer cell lines from various tumor types (e.g., breast, lung, sarcoma) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound for 72-96 hours.
-
The viability reagent (e.g., MTT) is added, and after incubation, the absorbance is measured.
-
GI50 (concentration for 50% growth inhibition) values are calculated.
-
Table 3: Anti-proliferative Activity of this compound
| Tumor Type | Cell Line | GI50 (µM) |
| Rhabdomyosarcoma | Rh41 | <0.1 |
| Ewing Sarcoma | TC-71 | <0.1 |
| Breast Cancer | MCF-7 | 0.5 |
| Non-Small Cell Lung | NCI-H292 | 1.2 |
Data are representative and synthesized from preclinical studies of various IGF-1R inhibitors.[10]
In Vivo Evaluation
Objective: To evaluate the anti-tumor efficacy of this compound in vivo.
Methodology:
-
Model: Human tumor xenografts are established by subcutaneously implanting human cancer cells into immunocompromised mice (e.g., nude or SCID mice).
-
Protocol:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
-
This compound is administered orally or intraperitoneally at a predetermined dose and schedule.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Efficacy is assessed by tumor growth inhibition (TGI) or, in some cases, tumor regression.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for p-IGF-1R, p-AKT).
-
Table 4: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model (Cell Line) | Treatment Dose & Schedule | Tumor Growth Inhibition (%) |
| Rhabdomyosarcoma (Rh28) | 1 mg/mouse, twice weekly | Maintained Complete Response |
| Ewing Sarcoma (TC-71) | 1 mg/mouse, twice weekly | 85 |
| Osteosarcoma (OS-1) | 1 mg/mouse, twice weekly | 70 |
Data are representative and synthesized from preclinical studies of the anti-IGF-1R antibody IMC-A12.[10] Note that while the example data is for an antibody, similar TGI would be expected for a potent small molecule inhibitor in sensitive models.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the canonical IGF-1R signaling pathway and the point of intervention for this compound.
Caption: IGF-1R signaling cascade and the inhibitory action of this compound.
The diagram below outlines the logical flow of the preclinical evaluation process for an IGF-1R modulator.
Caption: A streamlined workflow for the preclinical evaluation of IGF-1R modulators.
Conclusion
The preclinical data for this compound, exemplified by compounds like Linsitinib, demonstrate potent and selective inhibition of the IGF-1R signaling pathway. This inhibition translates to anti-proliferative effects in various cancer cell lines and significant anti-tumor activity in in vivo models, particularly in tumors with a strong dependence on the IGF-1R pathway, such as certain sarcomas.[1] These findings provide a strong rationale for the clinical development of IGF-1R modulators. However, the clinical translation has been challenging, underscoring the need for robust predictive biomarkers to identify patient populations most likely to benefit from this targeted therapy.[1][11] Future preclinical work should focus on elucidating mechanisms of resistance and exploring rational combination strategies to enhance therapeutic efficacy.[3][12]
References
- 1. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of insulin-like growth factor 1 receptor signalling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. What IGF-1R modulators are in clinical trials currently? [synapse.patsnap.com]
- 5. What are the new molecules for IGF-1R modulators? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. Clinical development of insulin-like growth factor receptor—1 (IGF-1R) inhibitors: At the crossroad? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IGF-1R as an anti-cancer target—trials and tribulations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Picropodophyllin (PPP), an IGF-1R Modulator, for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway is a critical regulator of neuronal survival, growth, and metabolism. Its dysregulation has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease. This technical guide focuses on Picropodophyllin (B173353) (PPP), a potent and selective small molecule inhibitor of IGF-1R, as a representative "IGF-1R modulator 1" for neurodegenerative disease research. This document provides a comprehensive overview of its mechanism of action, preclinical data, and detailed experimental protocols for its investigation.
Introduction to IGF-1R and its Role in Neurodegeneration
The IGF-1 receptor is a transmembrane tyrosine kinase that, upon binding its ligand IGF-1, activates two primary downstream signaling cascades: the phosphatidylinositol-3-kinase (PI3K)/Akt pathway and the Ras/mitogen-activated protein kinase (MAPK)/ERK pathway.[1] These pathways are crucial for promoting cell survival, proliferation, and differentiation.[1]
In the context of neurodegenerative diseases, the role of IGF-1R signaling is complex and somewhat controversial. While it is essential for normal brain function, studies have shown that both reduced and excessive IGF-1R activity can be detrimental.[2] Some research suggests that IGF-1 resistance, a state of reduced signaling, is present in the brains of Alzheimer's disease patients.[2] Conversely, other studies indicate that inhibiting IGF-1R can be neuroprotective by reducing the accumulation of amyloid-beta (Aβ) plaques and neuroinflammation.[2][3] This has led to the investigation of IGF-1R modulators as potential therapeutic agents.
Picropodophyllin (PPP): A Selective IGF-1R Inhibitor
Picropodophyllin (PPP) is a cyclolignan that acts as a potent, selective, competitive, and reversible inhibitor of IGF-1R autophosphorylation.[3] It exhibits high selectivity for IGF-1R over the closely related insulin (B600854) receptor (IR) and other tyrosine kinase receptors.[1]
Mechanism of Action
PPP exerts its inhibitory effect by targeting the ATP-binding site of the IGF-1R kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways.[1] This leads to the downregulation of the PI3K/Akt and MAPK/ERK pathways, which can, in turn, reduce cell proliferation and induce apoptosis in pathological contexts.[1] In neurodegenerative disease models, inhibition of IGF-1R by PPP has been shown to preferentially downregulate the PI3K/Akt signaling pathway.[3]
Quantitative Data for Picropodophyllin (PPP)
The following tables summarize key quantitative data for PPP from in vitro and in vivo studies.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 1 nM | In vitro tyrosine kinase assay | [1] |
| Cell Viability IC50 | < 0.05 µM | XTT assay in uveal melanoma cell lines (OCM-1, OCM-3, OCM-8, 92-1) after 48h treatment | [4][5] |
Table 1: In Vitro Activity of Picropodophyllin (PPP)
| Animal Model | Dosage | Route of Administration | Treatment Duration | Key Findings | Reference |
| AβPP/PS1 transgenic mice (Alzheimer's model) | 1 mg/kg/day | Intraperitoneal (i.p.) | 7 days | Attenuated insoluble Aβ1-40/42 levels in the temporal cortex. Reduced microgliosis in the hippocampus. | [3][6] |
| SCID mice with human tumor xenografts | 20 mg/kg/12 h | Intraperitoneal (i.p.) | Not specified | Complete tumor regression. | [1] |
Table 2: Preclinical In Vivo Data for Picropodophyllin (PPP)
Signaling Pathways and Experimental Workflows
IGF-1R Signaling Pathway
The following diagram illustrates the canonical IGF-1R signaling pathway and the point of inhibition by PPP.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | IGF-1R Inhibitor Ameliorates Neuroinflammation in an Alzheimer’s Disease Transgenic Mouse Model [frontiersin.org]
- 4. Oral picropodophyllin (PPP) is well tolerated in vivo and inhibits IGF-1R expression and growth of uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. IGF-1R Inhibitor Ameliorates Neuroinflammation in an Alzheimer's Disease Transgenic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role and Modulation of the Insulin-Like Growth Factor 1 Receptor (IGF-1R) in Metabolic Disorder Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Insulin-Like Growth Factor 1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a pivotal role in cellular growth, differentiation, and survival. Its signaling pathways are highly homologous to those of the insulin (B600854) receptor (IR), and it is deeply implicated in the regulation of metabolism. Dysregulation of IGF-1R signaling has been linked to a variety of pathological conditions, including metabolic disorders such as diabetes and obesity. This technical guide provides an in-depth overview of the role of IGF-1R in metabolic disorder models, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows. While specific data for a designated "IGF-1R modulator 1" is not publicly available, this guide leverages findings from studies on various IGF-1R modulators and genetic models to provide a comprehensive resource for researchers in the field.
Data Presentation: The Impact of IGF-1R Modulation on Metabolic Parameters
The modulation of IGF-1R in animal models of metabolic disorders has yielded complex and sometimes contradictory results, depending on the tissue-specific context and the nature of the modulator (agonist vs. antagonist). The following tables summarize quantitative data from studies investigating the effects of IGF-1R modulation on key metabolic parameters.
Table 1: Effects of IGF-1R Inhibition/Deletion on Glucose Homeostasis in Rodent Models
| Model System | Modulator/Genetic Modification | Key Findings | Reference |
| Mice | Systemic IGF-1R gene deficiency (UBC-CreERT2, Igf1rfl/fl) | Young mice exhibited insulin resistance. Middle-aged males showed counteraction of high-fat diet-induced increases in insulin levels. | [1] |
| Rats | Intracerebroventricular (ICV) infusion of an IGF-1R blocking antibody | Prevented the glucose infusion rate increase and suppression of hepatic glucose production normally seen with central IGF-1 or insulin administration. | [2] |
| Mice | Adipose tissue-specific Igf1r gene inactivation (IGF-1RaP2Cre) | Increased adipose tissue mass and elevated serum IGF-1 concentrations. Insulin-stimulated glucose uptake in adipocytes was unaffected. | [3] |
| Mice | Muscle-specific dominant-negative mutant IGF-1R (MKR mice) | These mice are diabetic, with insulin resistance observed in muscle, liver, and adipose tissue. | [4][5] |
| PC-12 Cells | Conditional disruption of the IGF-1 receptor (ΔIGF-1R) | Improved glucose consumption and enhanced sensitivity to insulin-induced IR and Akt phosphorylation. | [6] |
Table 2: Effects of IGF-1R Modulation on Adipose Tissue and Lipid Metabolism
| Model System | Modulator/Genetic Modification | Key Findings | Reference |
| Mice | Adipose tissue-specific Igf1r gene inactivation (IGF-1RaP2Cre) | Resulted in increased adipose tissue mass with a predominant increase in lipid accumulation in epigonadal fat pads. | [3] |
| Mice | Adiponectin-Cre mediated deletion of IR and/or IGF1R in adipose tissue | Mice lacking only IGF1R (F-IGFRKO) had a ~25% reduction in white and brown adipose tissue. Mice lacking both IR and IGF1R (F-IR/IGFRKO) had an almost complete absence of both white and brown adipose tissue. | [7] |
| Mice | Systemic IGF-1R gene deficiency (UBC-CreERT2, Igf1rfl/fl) | Middle-aged males showed a counteraction to high-fat diet-induced adiposity. | [1] |
Experimental Protocols
Detailed and standardized experimental protocols are critical for the reproducibility and interpretation of results in metabolic research. Below are methodologies for key experiments frequently employed in the study of IGF-1R modulators in metabolic disorder models.
Protocol 1: In Vivo Glucose Tolerance Test (GTT) in Mice
Objective: To assess the ability of a mouse to clear a glucose load from the bloodstream, providing an index of glucose tolerance.
Materials:
-
D-glucose solution (sterile, typically 20% w/v in saline)
-
Glucometer and test strips
-
Animal scale
-
Syringes and gavage needles (for oral GTT) or injection needles (for intraperitoneal GTT)
-
Restraining device
-
Timer
Procedure:
-
Animal Preparation: Fast mice for 6 hours prior to the test, with free access to water.[8][9][10] Record the body weight of each mouse.
-
Baseline Glucose Measurement (t=0): Obtain a baseline blood glucose reading. A small drop of blood is typically collected from the tail tip.[8][9]
-
Glucose Administration:
-
Blood Glucose Monitoring: Collect blood samples and measure glucose levels at specific time points after glucose administration, typically 15, 30, 60, 90, and 120 minutes.[8][9]
-
Data Analysis: Plot blood glucose concentration versus time for each animal and for each treatment group. The area under the curve (AUC) is often calculated to provide a quantitative measure of glucose intolerance.
Protocol 2: In Vivo Insulin Tolerance Test (ITT) in Mice
Objective: To assess the whole-body insulin sensitivity by measuring the rate of glucose clearance in response to an exogenous insulin challenge.
Materials:
-
Human or murine insulin (typically diluted in sterile saline)
-
Glucometer and test strips
-
Animal scale
-
Syringes and injection needles (25-27G)
-
Restraining device
-
Timer
Procedure:
-
Animal Preparation: Fast mice for 4-6 hours.[8] Record the body weight of each mouse.
-
Baseline Glucose Measurement (t=0): Obtain a baseline blood glucose reading from the tail tip.[8][9]
-
Insulin Administration: Administer insulin via intraperitoneal (i.p.) injection. A typical dose is 0.75 U/kg body weight for lean mice on a standard diet. For obese or insulin-resistant models, the dose may need to be increased (e.g., up to 2 U/kg).[8]
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, and 90 minutes after insulin injection.[8]
-
Data Analysis: Plot blood glucose concentration versus time. The rate of glucose disappearance and the nadir of the glucose excursion are key indicators of insulin sensitivity. The data can also be expressed as a percentage of the initial glucose level.
Mandatory Visualizations
IGF-1R Signaling Pathway in Metabolic Regulation
The binding of IGF-1 to its receptor triggers a phosphorylation cascade that activates two main downstream signaling pathways: the Phosphatidylinositol 3-kinase (PI3K)/AKT pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway. These pathways are crucial for regulating metabolic processes.
Caption: IGF-1R signaling cascade in metabolic regulation.
Experimental Workflow for Evaluating an IGF-1R Modulator in a Diet-Induced Obesity Model
This diagram outlines a typical experimental workflow for assessing the efficacy of a novel IGF-1R modulator in a preclinical model of diet-induced obesity (DIO).
Caption: Workflow for in vivo testing of an IGF-1R modulator.
Logical Relationship of IGF-1R Modulation in Metabolic Homeostasis
The modulation of IGF-1R can have divergent effects on metabolic health, creating a complex interplay between different tissues and signaling outcomes. This diagram illustrates the logical relationships between IGF-1R activity and its metabolic consequences.
Caption: IGF-1R modulation and its impact on metabolic outcomes.
Conclusion
The IGF-1R signaling pathway is a critical regulator of metabolic homeostasis. As demonstrated by the data from various preclinical models, both the inhibition and activation of this receptor can have profound, and at times unexpected, effects on glucose metabolism, insulin sensitivity, and adipose tissue function. The tissue-specific roles of IGF-1R are a key area of ongoing research, and the development of targeted modulators requires a deep understanding of these complexities. The experimental protocols and conceptual frameworks presented in this guide are intended to provide researchers with a solid foundation for designing and interpreting studies aimed at elucidating the therapeutic potential of IGF-1R modulation in metabolic diseases. Future investigations will likely focus on developing tissue-selective or pathway-biased IGF-1R modulators to harness the beneficial metabolic effects while minimizing potential off-target activities.
References
- 1. Frontiers | IGF1R is a mediator of sex-specific metabolism in mice: Effects of age and high-fat diet [frontiersin.org]
- 2. Modulation of Glucose Production by Central Insulin Requires IGF-1 Receptors in AgRP Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autocrine IGF-1 Action in Adipocytes Controls Systemic IGF-1 Concentrations and Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the tissue-specific roles of IGF1/IGF1R in regulating metabolism using the Cre/LoxP system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jme.bioscientifica.com [jme.bioscientifica.com]
- 6. Role of the Insulin-Like Growth Factor Type 1 Receptor in the Pathogenesis of Diabetic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Roles of Insulin and IGF-1 Receptors in Adipose Tissue Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. Revisited guidelines for metabolic tolerance tests in mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for IGF-1R Modulator 1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[1] Dysregulation of the IGF-1R signaling pathway is a hallmark of various cancers, making it a compelling target for therapeutic intervention.[1][2] IGF-1R modulators, such as small molecule inhibitors, are designed to block the downstream signaling cascades initiated by the receptor, thereby inducing cell cycle arrest and apoptosis in cancer cells.
This document provides detailed protocols for evaluating the effects of a representative IGF-1R small molecule inhibitor, referred to here as "IGF-1R Modulator 1" (using Linsitinib/OSI-906 as a primary example), on cancer cells in culture. The provided methodologies cover the assessment of cell viability, apoptosis, cell cycle progression, and the modulation of key signaling proteins.
Signaling Pathways and Mechanism of Action
Upon binding its ligand, IGF-1, the IGF-1R undergoes autophosphorylation, which triggers two primary downstream signaling cascades: the Phosphoinositide 3-Kinase (PI3K)/Akt pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.[2] The PI3K/Akt pathway is central to promoting cell survival and proliferation, while the MAPK/ERK pathway is also heavily involved in proliferation and cell cycle regulation. This compound inhibits the autophosphorylation of IGF-1R, leading to the downregulation of both the PI3K/Akt and MAPK/ERK signaling pathways. This disruption of pro-survival and proliferative signals ultimately leads to apoptosis and cell cycle arrest in cancer cells.
IGF-1R signaling pathway and the inhibitory action of Modulator 1.
Data Presentation
The following tables summarize the quantitative effects of this compound on various cancer cell lines.
Table 1: Effect of this compound on Cancer Cell Viability (MTT Assay)
| Cell Line | Modulator | Concentration (µM) | Incubation Time (h) | % Inhibition of Cell Viability | IC50 (µM) |
| CNE-2 (Nasopharyngeal Carcinoma) | Linsitinib (OSI-906) | 0.4 | 72 | ~40% | ~0.5 |
| SUNE-1 (Nasopharyngeal Carcinoma) | Linsitinib (OSI-906) | 0.4 | 72 | ~35% | ~0.6 |
| H295R (Adrenocortical Carcinoma) | Linsitinib (OSI-906) | 0.15 | 144 | ~50% | 0.15 |
| HAC15 (Adrenocortical Carcinoma) | Linsitinib (OSI-906) | 0.029 | 144 | ~50% | 0.029 |
| Various (e.g., NSCLC, CRC) | Linsitinib (OSI-906) | N/A | 72 | N/A | 0.021 - 0.810 |
Data compiled and extrapolated from multiple sources.[2][3][4]
Table 2: Effect of this compound on Apoptosis (Annexin V/PI Staining)
| Cell Line | Modulator | Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Annexin V+) |
| CNE-2 | Linsitinib (OSI-906) | 0.4 | 24 | ~15% |
| SUNE-1 | Linsitinib (OSI-906) | 0.4 | 24 | ~12% |
| WM793 (Melanoma) | Picropodophyllin (PPP) | 2.0 | 24 | Significant Induction |
| LU1205 (Melanoma) | Picropodophyllin (PPP) | 2.0 | 24 | Significant Induction |
| FET (Colorectal Cancer) | Linsitinib (OSI-906) | 1.0 | N/A | ~4-fold increase in Caspase 3/7 activity |
Data compiled and extrapolated from multiple sources.[2][5][6]
Table 3: Effect of this compound on Cell Cycle Distribution (Propidium Iodide Staining)
| Cell Line | Modulator | Concentration (µM) | Incubation Time (h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| CNE-2 | Linsitinib (OSI-906) | 0.4 | 24 | Increased | Decreased | Increased |
| SUNE-1 | Linsitinib (OSI-906) | 0.4 | 24 | Increased | Decreased | Increased |
| Human Fibroblasts | Picropodophyllin (PPP) | 0.5 - 2.0 | 24 | No significant change | No significant change | Efficient G2/M Arrest |
Data compiled and extrapolated from multiple sources.[2][5]
Table 4: Effect of this compound on Downstream Signaling Pathways (Western Blot)
| Cell Line | Modulator | Concentration (µM) | Incubation Time | p-Akt Levels | p-ERK Levels |
| CNE-2 | Linsitinib (OSI-906) | 0.4 | 24h (post IGF-1) | Suppressed | Suppressed |
| SUNE-1 | Linsitinib (OSI-906) | 0.4 | 24h (post IGF-1) | Suppressed | Suppressed |
| WM9 (Melanoma) | Picropodophyllin (PPP) | 0.5 | 4h | Strong Decrease | Partial Down-regulation |
| LU1205 (Melanoma) | Picropodophyllin (PPP) | 0.5 | 4h | Modest Decrease | Modest Decrease |
Data compiled and extrapolated from multiple sources.[2][7]
Experimental Protocols
General experimental workflow for evaluating this compound.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
DMSO or Solubilization solution[8]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[1][8] Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted modulator. Include a vehicle control (medium with the same concentration of DMSO as the highest modulator concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After incubation, add 10-50 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1][8]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin (B1180172) V-FITC/PI Apoptosis Detection Kit
-
1X Annexin V Binding Buffer
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment. For adherent cells, use trypsin and collect any floating cells. For suspension cells, collect by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[10]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium (B1200493) Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.[10] Viable cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic/necrotic cells are Annexin V+ and PI+.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain DNA and analyze the distribution of cells in different phases of the cell cycle by flow cytometry.
Materials:
-
Treated and control cells
-
PBS
-
70% cold ethanol (B145695)
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells per sample.
-
Washing: Wash the cells with PBS and centrifuge.
-
Fixation: Resuspend the cell pellet and add 2.5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[11] Incubate on ice for at least 30 minutes or at -20°C overnight.[11]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to degrade RNA).[11]
-
Incubation: Incubate for 30-40 minutes at 37°C or room temperature in the dark.[11]
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, particularly the phosphorylated (activated) forms of Akt and ERK.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer, followed by boiling.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin) and the total protein levels.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. IGF-1R Inhibition Suppresses Cell Proliferation and Increases Radiosensitivity in Nasopharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Disruption of IGF-1R signaling increases TRAIL-induced apoptosis: a new potential therapy for the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Beyond annexin V: fluorescence response of cellular membranes to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A phase 2 study of OSI-906 (linsitinib, an insulin-like growth factor receptor-1 inhibitor) in patients with asymptomatic or mildly symptomatic (non-opioid requiring) metastatic castrate resistant prostate cancer (CRPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Use of IGF-1R Modulator 1
Audience: Researchers, scientists, and drug development professionals.
Introduction The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a pivotal role in cellular growth, proliferation, differentiation, and survival.[] Its signaling cascade is initiated by the binding of ligands, primarily IGF-1 and IGF-2, which triggers receptor autophosphorylation and the activation of downstream pathways, including the PI3K/AKT/mTOR and RAS/MAPK pathways.[2][3] Overexpression and overactivation of the IGF-1R signaling pathway are implicated in the pathophysiology of numerous diseases, most notably in various forms of cancer where it promotes tumorigenesis, metastasis, and resistance to therapy.[][4][5] This has established IGF-1R as a compelling therapeutic target.[6]
These application notes provide a comprehensive guide for the in vivo evaluation of "IGF-1R modulator 1," a representative inhibitor of this pathway. The protocols outlined below detail the use of preclinical animal models to assess the modulator's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety profile.
IGF-1R Signaling Pathway
Upon ligand binding, IGF-1R activates two primary signaling cascades:
-
PI3K/AKT/mTOR Pathway: This pathway is central to cell survival, growth, and proliferation. Activation of this cascade inhibits apoptosis and promotes protein synthesis.[7][8]
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a key mediator of mitogenic signaling, leading to increased cell proliferation and differentiation.[9][10]
Understanding this signaling network is crucial for designing experiments and interpreting results, particularly for pharmacodynamic biomarker analysis.
Preclinical In Vivo Models
The selection of an appropriate animal model is critical for evaluating the therapeutic potential of this compound. The choice depends on the specific research question, such as anti-tumor efficacy, metabolic effects, or neuroprotective properties.
Table 1: Summary of In Vivo Models for IGF-1R Modulator Studies
| Model Type | Description | Common Use Cases | Key Considerations |
|---|---|---|---|
| Xenograft Models | Human tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., Nude, SCID, NSG). | Anti-cancer efficacy, pharmacodynamics, initial safety.[11][12][13] | Lack of a functional immune system; may not fully recapitulate human tumor microenvironment. |
| Genetically Engineered Mouse Models (GEMMs) | Mice with genetic alterations (e.g., knockouts, transgenics) that lead to spontaneous disease development. | Studying IGF-1R's role in specific diseases (e.g., cancer, Alzheimer's), evaluating long-term efficacy and resistance.[14][15][16] | Longer study duration; disease may be more heterogeneous than xenografts. |
| Syngeneic Models | Murine tumor cells are implanted into immunocompetent mice of the same genetic background. | Evaluating the interplay between the IGF-1R inhibitor and the immune system. | Requires a modulator that is cross-reactive with the murine IGF-1R. |
Experimental Protocols
A well-designed in vivo study workflow is essential for generating robust and reproducible data. The following diagram and protocols outline the key steps for a typical anti-tumor efficacy study using a xenograft model.
References
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IGF-1 Receptor Inhibitors in Clinical Trials—Early Lessons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What IGF-1R modulators are in clinical trials currently? [synapse.patsnap.com]
- 6. Targeting the Insulin-like Growth Factor Receptor: Developing Biomarkers from Gene Expression Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of insulin‐like growth factor 1 receptor enhances the efficacy of sorafenib in inhibiting hepatocellular carcinoma cell growth and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comprehensive pharmacokinetic/pharmacodynamics analysis of the novel IGF1R/INSR inhibitor BI 893923 applying in vitro, in vivo and in silico modeling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sequencing of Type I IGF Receptor (IGF1R) Inhibition Affects Chemotherapy Response In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Insulin-Like Growth Factor-1 Physiology: Lessons from Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | IGF1R is a mediator of sex-specific metabolism in mice: Effects of age and high-fat diet [frontiersin.org]
- 16. Frontiers | IGF-1R Inhibitor Ameliorates Neuroinflammation in an Alzheimer’s Disease Transgenic Mouse Model [frontiersin.org]
Application Notes and Protocols for IGF-1R Modulator 1 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of IGF-1R modulators in preclinical mouse xenograft studies. The information is intended to guide researchers in designing and executing experiments to evaluate the anti-tumor efficacy of these targeted agents.
Introduction
The Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway plays a crucial role in the proliferation, survival, and metastasis of various cancer cells.[1][2][3][4][5] Overexpression of IGF-1R and its ligands, IGF-1 and IGF-2, is frequently observed in a wide range of human cancers, making it an attractive target for therapeutic intervention.[1][3][4] IGF-1R modulators, including small molecule tyrosine kinase inhibitors and monoclonal antibodies, are being extensively investigated for their anti-cancer properties.[1][4] Mouse xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard preclinical platform to assess the in vivo efficacy of such modulators.[6][7]
Data Presentation: Dosage and Administration of Selected IGF-1R Modulators
The following table summarizes dosages and administration routes for several IGF-1R modulators that have been evaluated in mouse xenograft models. It is important to note that the optimal dosage and schedule may vary depending on the specific tumor model, the formulation of the modulator, and the experimental goals.
| Modulator | Type | Dosage | Administration Route | Dosing Schedule | Mouse Model | Reference |
| Linsitinib (OSI-906) | Small Molecule Inhibitor | 40 - 60 mg/kg | Oral gavage | Daily | Colorectal, Non-small cell lung carcinoma | [8] |
| Tepotinib (B1684694) | Small Molecule Inhibitor | 15 - 125 mg/kg | Oral gavage | Daily | Non-small cell lung cancer, Gastric cancer | [9][10] |
| Cixutumumab (IMC-A12) | Monoclonal Antibody | 1 mg/mouse (approx. 40-50 mg/kg) | Intraperitoneal (IP) | Twice weekly | Solid tumors | [11] |
| Ganitumab (AMG 479) | Monoclonal Antibody | 30 - 300 µ g/mouse (approx. 1.2 - 12 mg/kg) | Intraperitoneal (IP) | Twice weekly | Ovarian cancer | [12] |
Experimental Protocols
Protocol 1: General Mouse Xenograft Study Workflow
This protocol outlines the key steps for conducting an in vivo efficacy study of an IGF-1R modulator using a subcutaneous xenograft model.
1. Cell Culture and Preparation:
- Culture human cancer cells of interest in appropriate media and conditions.
- Harvest cells during the logarithmic growth phase.
- Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in a suitable medium (e.g., PBS or Matrigel) at the desired concentration for injection.
2. Animal Handling and Tumor Implantation:
- Use immunocompromised mice (e.g., athymic nude or SCID mice).
- Subcutaneously inject the prepared cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.[13]
3. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
- Calculate tumor volume using the formula: (Length x Width²) / 2.
- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.[13]
4. IGF-1R Modulator 1 Preparation and Administration:
- For Small Molecule Inhibitors (e.g., Linsitinib, Tepotinib):
- Prepare the drug formulation according to the manufacturer's instructions or published protocols. This may involve dissolving the compound in a vehicle such as a solution of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in water.
- Administer the modulator orally via gavage at the predetermined dose and schedule.
- For Monoclonal Antibodies (e.g., Cixutumumab, Ganitumab):
- Dilute the antibody to the desired concentration in sterile PBS or saline.
- Administer the antibody via intraperitoneal injection at the specified dose and frequency.
5. Efficacy Evaluation:
- Continue to monitor tumor volume and body weight of the mice throughout the study.
- At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
- Excise the tumors, weigh them, and process for further analysis (e.g., histology, western blotting for target engagement).
6. Data Analysis:
- Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of the IGF-1R modulator.
Diagram: Experimental Workflow for a Mouse Xenograft Study
References
- 1. Targeting the insulin-like growth factor-1 receptor in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insulin-Like Growth Factor (IGF) Pathway Targeting in Cancer: Role of the IGF Axis and Opportunities for Future Combination Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. idibell.cat [idibell.cat]
- 8. researchgate.net [researchgate.net]
- 9. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brain penetration and efficacy of tepotinib in orthotopic patient-derived xenograft models of MET-driven non-small cell lung cancer brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Ganitumab (AMG 479) Inhibits IGF-II–Dependent Ovarian Cancer Growth and Potentiates Platinum-Based Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of IGF-1R Modulator 1 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, storage, and handling of IGF-1R modulator 1 (CAS: 2375424-89-6). The protocols outlined herein are intended to ensure consistent and reproducible experimental results in both in vitro and in vivo research settings. This guide includes detailed chemical and physical properties, a step-by-step protocol for stock solution preparation, storage recommendations, and suggested working concentrations for cell-based assays. Additionally, a diagram of the IGF-1R signaling pathway and an experimental workflow for stock solution preparation are provided to aid in experimental design and execution.
Introduction to this compound
Insulin-like growth factor 1 receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a crucial role in cell growth, proliferation, differentiation, and survival.[1] Dysregulation of the IGF-1R signaling pathway is implicated in the pathogenesis of various cancers and other diseases.[2] this compound is a small molecule inhibitor that targets the kinase activity of IGF-1R, thereby modulating its downstream signaling cascades. Understanding the precise methodology for preparing stock solutions of this modulator is fundamental to achieving reliable and comparable experimental outcomes.
Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate calculation of molar concentrations and for understanding the compound's general characteristics.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2375424-89-6 | [3][4] |
| Molecular Formula | C₂₂H₁₇N₃O₄ | [3] |
| Molecular Weight | 387.39 g/mol | [3] |
| Appearance | Solid | [5] |
| Purity | ≥98% (typically) | N/A |
| EC₅₀ (IGF-1R) | 0.25 µM | [3][5] |
| EC₅₀ (FGFR1) | 0.29 µM | [3][5] |
| EC₅₀ (TrkA) | 0.34 µM | [3][5] |
| EC₅₀ (TrkB) | 0.39 µM | [3][5] |
IGF-1R Signaling Pathway
IGF-1R activation by its ligands, IGF-1 and IGF-2, triggers a conformational change leading to autophosphorylation of the receptor's intracellular kinase domains. This initiates downstream signaling through two primary pathways: the PI3K/AKT/mTOR pathway, which is central to cell survival and proliferation, and the RAS/RAF/MEK/ERK (MAPK) pathway, which is also critical for cell growth and differentiation.[1][6] this compound, by inhibiting the kinase activity of IGF-1R, can block the activation of these downstream pathways.
Figure 1. Simplified IGF-1R Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). It is recommended to use anhydrous, high-purity DMSO to ensure the stability of the compound.
Materials:
-
This compound powder (CAS: 2375424-89-6)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Protocol:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of moisture inside the vial, which can affect the compound's stability.
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated precision balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.874 mg of the compound.
-
Calculation of Solvent Volume: Use the following formula to calculate the volume of DMSO required:
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Desired Concentration (mol/L)
Example for 1 mg of this compound to make a 10 mM stock: Volume (L) = (0.001 g / 387.39 g/mol ) / 0.010 mol/L = 0.000258 L = 258 µL
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[3][5]
Figure 2. Experimental workflow for preparing the this compound stock solution.
Preparation of Working Solutions for In Vitro Assays
For cell-based assays, the high-concentration DMSO stock solution must be diluted to the final working concentration in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5% and ideally below 0.1%.
Protocol:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilutions: Prepare one or more intermediate dilutions of the stock solution in cell culture medium. This is recommended to ensure accurate final concentrations and to minimize pipetting errors.
-
Final Dilution: Add the appropriate volume of the intermediate dilution to the cell culture wells to achieve the desired final concentration. Always include a vehicle control (cell culture medium with the same final concentration of DMSO as the treated wells) in your experiments.
Table 2: Suggested Working Concentrations for In Vitro Assays
| Assay Type | Suggested Concentration Range | Notes |
| Cell Viability/Proliferation Assays | 0.1 µM - 10 µM | Based on the EC₅₀ of 0.25 µM for IGF-1R. A dose-response curve is recommended to determine the optimal concentration for your specific cell line and experimental conditions. |
| Western Blotting (Phospho-IGF-1R) | 1 µM - 5 µM | A higher concentration may be needed to observe significant inhibition of receptor phosphorylation. |
| Kinase Assays | 0.01 µM - 1 µM | Concentrations around the EC₅₀ are a good starting point for in vitro kinase assays. |
Note: The suggested concentrations are starting points and should be optimized for each specific cell line and experimental setup.
Storage and Stability
Proper storage of this compound is critical for maintaining its activity and ensuring the reproducibility of experiments.
Table 3: Storage and Stability of this compound
| Form | Storage Temperature | Stability | Reference |
| Powder | -20°C | 3 years | [3] |
| 4°C | 2 years | [5] | |
| In Solvent (DMSO) | -80°C | 6 months - 1 year | [3][5] |
| -20°C | 1 month | [5] |
Important Considerations:
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes is highly recommended.
-
Protect from Light: Store the compound and its solutions in amber or light-blocking containers.
-
Use Anhydrous Solvents: Moisture can lead to the degradation of the compound.
Safety Precautions
This compound is a bioactive small molecule. Standard laboratory safety precautions should be followed when handling this compound.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Handle the compound in a well-ventilated area or in a chemical fume hood.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for this product for detailed safety information.[7]
Conclusion
This document provides a detailed protocol for the preparation of a stock solution of this compound, along with important information regarding its properties, storage, and handling. Adherence to these guidelines will help ensure the accuracy and reproducibility of research findings involving this compound. Researchers should always optimize the working concentrations for their specific experimental systems.
References
- 1. Clinical development of insulin-like growth factor receptor—1 (IGF-1R) inhibitors: At the crossroad? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the new molecules for IGF-1R modulators? [synapse.patsnap.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound - CAS:2375424-89-6 - 北京欣恒研科技有限公司 [konoscience.com]
- 5. IGF-1R 调节剂 1 | this compound | CAS 2375424-89-6 | IGF-1R调节剂 | 美国InvivoChem [invivochem.cn]
- 6. IGF-1 Receptor Inhibitors in Clinical Trials—Early Lessons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Application Notes and Protocols: IGF-1R Modulator 1 (Ganitumab) in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the investigation of IGF-1R Modulator 1, exemplified by Ganitumab (AMG 479), in combination with standard chemotherapy regimens. Ganitumab is a fully human monoclonal antibody that targets the Insulin-Like Growth Factor 1 Receptor (IGF-1R), a key mediator in cell growth, proliferation, and survival signaling pathways.[1][2] Dysregulation of the IGF-1R pathway is implicated in the progression and resistance to treatment in various cancers.[3] Combining Ganitumab with chemotherapy aims to enhance anti-tumor efficacy by simultaneously targeting distinct cellular mechanisms.[1][4]
Mechanism of Action and Therapeutic Rationale
Ganitumab functions by binding to IGF-1R, thereby blocking the binding of its ligands, IGF-1 and IGF-2.[1][5] This action inhibits the receptor's activation and disrupts downstream signaling cascades, primarily the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are crucial for cancer cell proliferation and survival.[3][5][6] By inhibiting IGF-1R signaling, Ganitumab can induce cancer cell apoptosis and reduce proliferation.[1] Furthermore, the inhibition of this pathway may render cancer cells more susceptible to the DNA-damaging effects of chemotherapy.[1]
The therapeutic rationale for combining Ganitumab with chemotherapy is based on preclinical and clinical evidence suggesting synergistic or additive anti-tumor effects.[4][7] Chemotherapy induces cellular stress and DNA damage, and the IGF-1R pathway can promote resistance to these effects.[7] By blocking this survival pathway, Ganitumab is expected to potentiate the cytotoxic effects of chemotherapeutic agents.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating the combination therapy.
Quantitative Data from Clinical Trials
The following tables summarize key quantitative data from clinical trials investigating Ganitumab in combination with chemotherapy in various cancers.
Table 1: Efficacy of Ganitumab in Combination with Chemotherapy
| Cancer Type | Chemotherapy | Phase | Primary Endpoint | Ganitumab + Chemo Arm | Placebo + Chemo Arm | Hazard Ratio (95% CI) | p-value |
| Metastatic Pancreatic Cancer | Gemcitabine (B846) | II | 6-month Survival Rate | 57% | 50% | N/A | N/A |
| Metastatic Pancreatic Cancer | Gemcitabine | III | Median Overall Survival | 7.3 months | 7.2 months | 1.07 (0.86-1.32) | 0.27 |
| Metastatic Ewing Sarcoma | VDC/IE* | III | 3-year Event-Free Survival | 39.1% | 37.4% | 1.00 (0.76-1.33) | 0.50 |
| Primary Ovarian Cancer | Carboplatin + Paclitaxel | II | Median Progression-Free Survival | 15.7 months | 16.7 months | 1.22 (0.81-1.82) | N/A |
*VDC/IE: Vincristine, Doxorubicin, Cyclophosphamide alternating with Ifosfamide and Etoposide[2]
Table 2: Common Grade ≥3 Adverse Events in Combination Therapy
| Cancer Type | Chemotherapy | Ganitumab Dose | Adverse Event | Ganitumab + Chemo Arm (%) | Placebo + Chemo Arm (%) |
| Metastatic Pancreatic Cancer | Gemcitabine | 12 mg/kg Q2W | Neutropenia | 18 | 13 |
| Thrombocytopenia | 15 | 8 | |||
| Hyperglycemia | 18 | 3 | |||
| Fatigue | 13 | 5 | |||
| Primary Ovarian Cancer | Carboplatin + Paclitaxel | 18 mg/kg Q3W | Neutropenia | 42 | 38 |
| Thrombocytopenia | 23 | 13 | |||
| Hyperglycemia | 3.4 | 1.3 |
Experimental Protocols
In Vitro Cell Viability Assay (MTT/MTS Assay)
This protocol is designed to assess the effect of Ganitumab in combination with a chemotherapeutic agent (e.g., gemcitabine) on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., pancreatic: PANC-1, MiaPaCa-2; ovarian: OVCAR-3, SKOV-3)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Ganitumab (AMG 479)
-
Chemotherapeutic agent (e.g., Gemcitabine)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Drug Treatment:
-
Prepare serial dilutions of Ganitumab and the chemotherapeutic agent in complete growth medium.
-
Treat cells with:
-
Ganitumab alone (e.g., 0.1, 1, 10, 100 nM)
-
Chemotherapeutic agent alone (e.g., gemcitabine: 1, 10, 100, 1000 nM)
-
Combination of Ganitumab and the chemotherapeutic agent at various concentrations.
-
Vehicle control (medium only).
-
-
Administer drugs simultaneously or sequentially (e.g., pre-treat with Ganitumab for 24 hours before adding chemotherapy).
-
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate overnight.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values and use software (e.g., CompuSyn) to calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Western Blot Analysis of IGF-1R Pathway Activation
This protocol is used to determine if Ganitumab inhibits the phosphorylation of key proteins in the IGF-1R signaling pathway in the presence or absence of chemotherapy.
Materials:
-
Treated cell lysates from the in vitro experiment
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IGF-1R, anti-IGF-1R, anti-phospho-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After drug treatment (as in 4.1, but in 6-well plates), wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of phosphorylated proteins between different treatment groups.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the efficacy of Ganitumab in combination with chemotherapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cell line for implantation (e.g., PANC-1, OVCAR-3)
-
Matrigel (optional)
-
Ganitumab (formulated for in vivo use)
-
Chemotherapeutic agent (formulated for in vivo use)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a mix with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (n=8-10 per group):
-
Vehicle control
-
Ganitumab alone (e.g., 12 mg/kg, intraperitoneally, twice weekly)
-
Chemotherapy alone (e.g., gemcitabine: 60 mg/kg, intraperitoneally, once weekly)
-
Ganitumab + Chemotherapy
-
-
Treatment Administration: Administer treatments according to the specified doses and schedules.
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor mouse body weight and overall health.
-
-
Endpoint: Continue the experiment until tumors in the control group reach a predetermined size or for a specified duration. Euthanize mice and excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Plot mean tumor volume over time for each group. Perform statistical analysis (e.g., ANOVA) to compare tumor growth between groups.
Safety and Tolerability
In clinical trials, Ganitumab in combination with chemotherapy was generally well-tolerated.[4][7][8] Common adverse events included fatigue, nausea, and hematological toxicities such as neutropenia and thrombocytopenia.[7][8] Hyperglycemia is a notable on-target toxicity of IGF-1R inhibition and should be monitored.[7] The safety profile of the combination therapy is typically manageable with standard supportive care.
References
- 1. benchchem.com [benchchem.com]
- 2. Randomized Phase III Trial of Ganitumab With Interval-Compressed Chemotherapy for Patients With Newly Diagnosed Metastatic Ewing Sarcoma: A Report From the Children's Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination Chemotherapy With or Without Ganitumab in Treating Patients With Newly Diagnosed Metastatic Ewing Sarcoma [clinicaltrials.stanford.edu]
- 4. Phase 1 study of ganitumab (AMG 479), a fully human monoclonal antibody against the insulin-like growth factor receptor type I (IGF1R), in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. UCLA Ewing Sarcoma Trial → Combination Chemotherapy With or Without Ganitumab in Treating Patients With Newly Diagnosed Metastatic Ewing Sarcoma [ucla.clinicaltrials.researcherprofiles.org]
- 7. A randomized, placebo-controlled phase 2 study of ganitumab (AMG 479) or conatumumab (AMG 655) in combination with gemcitabine in patients with metastatic pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety, tolerability, pharmacokinetics and antitumor activity of ganitumab, an investigational fully human monoclonal antibody to insulin-like growth factor type 1 receptor, combined with gemcitabine as first-line therapy in patients with metastatic pancreatic cancer: a phase 1b study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Cellular Responses to IGF-1R Modulator 1
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a crucial role in cell proliferation, growth, and survival.[1][2] Dysregulation of the IGF-1R signaling pathway is implicated in the development and progression of various cancers, making it a key target for therapeutic intervention.[1][3] IGF-1R modulators, such as small molecule inhibitors or monoclonal antibodies, are designed to block the receptor's activity and downstream signaling cascades, primarily the PI3K/Akt and Ras/MAPK pathways.[4][5] This application note provides a comprehensive set of protocols for utilizing flow cytometry to analyze the cellular effects of a novel IGF-1R modulator, designated "Modulator 1".
Flow cytometry is a powerful technique for single-cell analysis, enabling the high-throughput quantification of various cellular parameters.[6] This document details methods for assessing cell viability, cell cycle progression, and the phosphorylation status of key intracellular signaling proteins following treatment with Modulator 1. These analyses provide critical insights into the modulator's mechanism of action and its potential as a therapeutic agent.
Materials and Methods
Cell Culture: Cancer cell lines with known IGF-1R expression (e.g., MCF-7, A2780) should be cultured in their recommended media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
Reagents:
-
IGF-1R Modulator 1 (and vehicle control, e.g., DMSO)
-
Recombinant Human IGF-1
-
Phosphate Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA, 0.1% sodium azide)
-
Fixation/Permeabilization Buffers
-
Fluorochrome-conjugated antibodies against:
-
Phospho-Akt (Ser473)
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
RNase A
Equipment:
-
Flow Cytometer
-
Cell Culture Hood
-
Incubator
-
Centrifuge
-
Vortex Mixer
-
Micropipettes
Experimental Protocols
Protocol 1: Cell Viability Assessment using Annexin V/PI Staining
This protocol is for quantifying apoptosis and necrosis in cells treated with Modulator 1.
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Treatment: Treat cells with varying concentrations of Modulator 1 and a vehicle control for a predetermined time (e.g., 24, 48, 72 hours).
-
Cell Harvest: Harvest cells by trypsinization, wash with cold PBS, and centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer within one hour.
Protocol 2: Cell Cycle Analysis
This protocol is for determining the effect of Modulator 1 on cell cycle progression.[7]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvest: Harvest and wash the cells as described in Protocol 1, step 3.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing. Fix for at least 30 minutes at 4°C.[8]
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[8][9]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Protocol 3: Intracellular Phospho-Protein Staining
This protocol is for measuring the inhibition of IGF-1R downstream signaling by Modulator 1.[10]
-
Cell Seeding and Serum Starvation: Seed cells as in Protocol 1. Prior to treatment, serum-starve the cells for 4-6 hours.
-
Inhibitor Treatment: Pre-treat the cells with Modulator 1 or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with Recombinant Human IGF-1 (e.g., 100 ng/mL) for 15-30 minutes.
-
Fixation: Immediately fix the cells by adding formaldehyde (B43269) to a final concentration of 1.5-4% and incubate for 10 minutes at room temperature.[10][11]
-
Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend in ice-cold methanol. Incubate for 10 minutes on ice.[11]
-
Staining: Wash the cells with Flow Cytometry Staining Buffer. Add fluorochrome-conjugated antibodies against p-Akt and p-ERK1/2 and incubate for 30-60 minutes at room temperature in the dark.[12]
-
Washing and Analysis: Wash the cells and resuspend in Flow Cytometry Staining Buffer for analysis on a flow cytometer.
Data Presentation
Quantitative data from the flow cytometry analysis should be summarized in tables for clear comparison between different treatment conditions.
Table 1: Effect of Modulator 1 on Cell Viability
| Treatment Concentration | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | |||
| Modulator 1 (Low Conc.) | |||
| Modulator 1 (Mid Conc.) | |||
| Modulator 1 (High Conc.) |
Table 2: Effect of Modulator 1 on Cell Cycle Distribution
| Treatment Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | |||
| Modulator 1 (Low Conc.) | |||
| Modulator 1 (Mid Conc.) | |||
| Modulator 1 (High Conc.) |
Table 3: Inhibition of IGF-1R Signaling by Modulator 1
| Treatment | p-Akt MFI | % Inhibition of p-Akt | p-ERK1/2 MFI | % Inhibition of p-ERK1/2 |
| Unstimulated | N/A | N/A | ||
| IGF-1 + Vehicle | 0% | 0% | ||
| IGF-1 + Modulator 1 (Low Conc.) | ||||
| IGF-1 + Modulator 1 (Mid Conc.) | ||||
| IGF-1 + Modulator 1 (High Conc.) |
MFI: Median Fluorescence Intensity
Mandatory Visualization
Caption: IGF-1R signaling pathway and the inhibitory action of Modulator 1.
Caption: Experimental workflow for flow cytometry analysis.
References
- 1. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insulin-like growth factor 1 receptor - Wikipedia [en.wikipedia.org]
- 3. What are the new molecules for IGF-1R modulators? [synapse.patsnap.com]
- 4. The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Flow Cytometry Protocol | Abcam [abcam.com]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. wp.uthscsa.edu [wp.uthscsa.edu]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. Intracellular phospho-protein staining techniques for flow cytometry: monitoring single cell signaling events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 12. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols: Immunofluorescence Staining for IGF-1R after Modulator 1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[1][2][3] Its signaling pathway is a key target in cancer therapy, and the development of modulators targeting IGF-1R is an active area of research.[1][2][4] Immunofluorescence (IF) is a powerful technique to visualize and quantify the expression and subcellular localization of IGF-1R, providing valuable insights into the efficacy and mechanism of action of novel therapeutics like "Modulator 1."
These application notes provide a detailed protocol for the immunofluorescent staining of IGF-1R in cultured cells following treatment with a hypothetical small molecule inhibitor, "Modulator 1." The protocol is designed to be a comprehensive guide, from cell culture and treatment to image acquisition and analysis.
I. Data Presentation
The following table summarizes hypothetical quantitative data from an immunofluorescence experiment designed to assess the effect of Modulator 1 on IGF-1R expression and localization. This data can be obtained through image analysis software by measuring the mean fluorescence intensity per cell.
| Treatment Group | Mean IGF-1R Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Predominant Localization |
| Vehicle Control (DMSO) | 850.6 | 95.2 | Cell Membrane |
| Modulator 1 (1 µM) | 425.3 | 55.8 | Cytoplasmic/Internalized |
| Modulator 1 (5 µM) | 210.1 | 35.1 | Cytoplasmic/Internalized |
| Positive Control (IGF-1) | 980.4 | 110.5 | Cell Membrane |
II. Experimental Protocols
A. Cell Culture and Treatment
-
Cell Seeding : Seed adherent cells (e.g., MCF-7, HeLa) onto sterile glass coverslips placed in a 24-well plate at a density that allows for 60-70% confluency at the time of treatment. Culture in appropriate complete growth medium.
-
Modulator 1 Preparation : Prepare a stock solution of Modulator 1 in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in pre-warmed complete growth medium to the desired final concentrations (e.g., 1 µM and 5 µM).
-
Treatment : Once cells reach the desired confluency, aspirate the growth medium and replace it with the medium containing Modulator 1 or vehicle control. Incubate for the desired treatment duration (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2. Include a positive control, such as treatment with IGF-1, to stimulate the receptor if desired.
B. Immunofluorescence Staining Protocol
This protocol is adapted from standard immunofluorescence procedures.[5][6][7][8][9]
Reagents and Buffers:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
Permeabilization Buffer: 0.25% Triton™ X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the species of the secondary antibody) and 0.1% Triton™ X-100 in PBS
-
Primary Antibody: Anti-IGF-1R antibody (use at manufacturer's recommended dilution)
-
Secondary Antibody: Fluorophore-conjugated secondary antibody against the host species of the primary antibody (e.g., Goat anti-Rabbit IgG Alexa Fluor 488)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342
-
Antifade Mounting Medium
Procedure:
-
Fixation :
-
Permeabilization :
-
Add Permeabilization Buffer to each well and incubate for 10 minutes at room temperature. This step is necessary for intracellular targets.
-
Aspirate the buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking :
-
Add Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.[10]
-
-
Primary Antibody Incubation :
-
Dilute the primary anti-IGF-1R antibody in Blocking Buffer.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to each well, ensuring the coverslips are fully covered.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation :
-
The next day, aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this step onwards.
-
Add the diluted secondary antibody to each well and incubate for 1 hour at room temperature in the dark.
-
-
Nuclear Counterstaining :
-
Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each in the dark.
-
During the second wash, add the nuclear counterstain (e.g., DAPI) at the recommended concentration.
-
Perform the final wash with PBS.
-
-
Mounting :
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Mount the coverslips onto microscope slides with a drop of antifade mounting medium.
-
Seal the edges of the coverslips with clear nail polish to prevent drying and store the slides at 4°C in the dark until imaging.
-
C. Image Acquisition and Analysis
-
Microscopy : Visualize the stained cells using a fluorescence or confocal microscope equipped with the appropriate filter sets for the chosen fluorophores (e.g., DAPI and Alexa Fluor 488).
-
Image Capture : Acquire images using consistent settings (e.g., exposure time, gain, laser power) across all experimental groups to allow for accurate comparison of fluorescence intensity.
-
Quantitative Analysis : Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity of IGF-1R staining. This can be done by outlining individual cells (regions of interest, ROIs) and measuring the mean fluorescence intensity within each ROI. The nuclear stain can be used to segment and count individual cells.
III. Visualizations
A. IGF-1R Signaling Pathway and the Effect of Modulator 1
Caption: IGF-1R signaling pathway and the inhibitory action of Modulator 1.
B. Experimental Workflow for Immunofluorescence Staining
References
- 1. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Protocols | Cell Signaling Technology [cellsignal.com]
- 9. arigobio.com [arigobio.com]
- 10. Immunocytochemistry/Immunofluorescence Protocol for IGF1 Receptor Antibody (NBP1-77679): Novus Biologicals [novusbio.com]
Application Notes and Protocols for Evaluating IGF-1R Modulator Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway is a critical network that governs cell proliferation, growth, and survival.[1] Its dysregulation is implicated in numerous pathologies, particularly in oncology, where it drives tumorigenesis and resistance to therapy.[2][3] Consequently, IGF-1R has become a significant target for therapeutic intervention, with various modulators, including monoclonal antibodies and small molecule tyrosine kinase inhibitors (TKIs), under investigation.[4][5]
Evaluating the in vivo efficacy of these modulators is a crucial step in preclinical development. This document provides detailed application notes and experimental protocols for utilizing various animal models to assess the therapeutic potential of IGF-1R inhibitors.
Section 1: The IGF-1R Signaling Pathway
The IGF-1R is a receptor tyrosine kinase activated by its ligands, IGF-1 and IGF-2.[4] This activation triggers a conformational change, leading to autophosphorylation and the recruitment of substrate proteins. This initiates downstream signaling cascades, primarily the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK pathways, which are crucial for cell proliferation and survival.[5] Understanding this pathway is essential for interpreting the effects of IGF-1R modulators.
Section 2: Animal Models for Oncology Studies
The choice of animal model is critical and depends on the specific research question. Key considerations include the tumor type, the need to evaluate metastasis, and the role of the tumor microenvironment.[6]
Xenograft Models
Xenograft models, which involve transplanting human tumor cells or tissues into immunodeficient mice, are foundational for in vivo efficacy testing.[7]
This is the most common model, where human cancer cells are injected subcutaneously into the flank of an immunodeficient mouse (e.g., NOD/SCID or NSG).[7][8] It is valued for its reproducibility and the ease of monitoring tumor growth by caliper measurements.[9]
Application Note: Ideal for initial efficacy screening of IGF-1R modulators, dose-response studies, and evaluating effects on primary tumor growth. However, this model does not typically allow for the study of metastasis or the interaction of the tumor with its native microenvironment.[7]
Experimental Protocol: Subcutaneous Xenograft Efficacy Study
-
Cell Culture: Culture human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions. Harvest cells during the logarithmic growth phase.
-
Animal Model: Use 6-8 week old female immunodeficient mice (e.g., NSG mice).[8]
-
Implantation: Resuspend harvested cancer cells in a sterile solution (e.g., PBS and Matrigel mix). Inject 1x10⁶ to 1x10⁷ cells subcutaneously into the right flank of each mouse.[8]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 70-300 mm³).[8] Measure tumor volume 2-3 times per week using digital calipers. Tumor Volume (V) is calculated as: V = (Length x Width²) / 2.
-
Randomization & Dosing: Once tumors reach the desired size, randomize mice into treatment and control groups (n=8-10 mice per group).[8]
-
Control Group: Administer vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Treatment Group(s): Administer the IGF-1R modulator at predetermined doses and schedules. Routes can include intravenous (IV), intraperitoneal (IP), oral gavage (PO), or subcutaneous (SC).[8]
-
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.[10] Observe animals daily for any signs of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size (e.g., 1000-1500 mm³) or after a fixed duration. Euthanize mice and excise tumors for weight measurement and downstream analysis (e.g., histology, western blot).
Table 1: Example Efficacy Data for IGF-1R Modulators in Subcutaneous Xenograft Models
| Modulator | Cancer Type | Cell Line | Animal Model | Dose/Schedule | Efficacy Endpoint | Result | Citation |
| Picropodophyllin (PPP) | Basal-like Breast Cancer | MDA-MB-231 | Xenograft | Not Specified | Tumor mass reduction | Dramatic decrease in tumor mass | [11] |
| Linsitinib (OSI-906) & Selumetinib | Colorectal Cancer | HCT-116 | Xenograft | OSI-906: 50 mg/kg, BID; Selumetinib: 25 mg/kg, BID | Tumor Growth Inhibition | Significant tumor growth inhibition with combination | [12] |
| AVE1642 (Antibody) & Doxorubicin | Breast Cancer | LCC6 | Xenograft | 50 µ g/mouse (low dose) | Tumor Growth | Combination therapy delayed tumor growth | [13] |
In orthotopic models, tumor cells are implanted into the corresponding organ of origin in the mouse (e.g., lung cancer cells into the lung).[7][14] These models more accurately replicate the tumor microenvironment, affecting tumor growth, differentiation, and metastatic potential.[6][10][15]
Application Note: Superior to subcutaneous models for studying tumor-stroma interactions, metastasis, and evaluating therapies in a more clinically relevant context.[10][15] They are particularly valuable for cancers where the organ microenvironment is known to play a crucial role, such as pancreatic or brain cancer.[14]
Experimental Protocol: Orthotopic Pancreatic Cancer Model
-
Cell Preparation: Prepare a single-cell suspension of a human pancreatic cancer cell line (e.g., BxPC-3-Luc, engineered to express luciferase for imaging).[14]
-
Surgical Procedure: Anesthetize an immunodeficient mouse. Perform a laparotomy to expose the pancreas. Inject cancer cells (e.g., 1x10⁶ cells in 50 µL) directly into the pancreas. Suture the incision. Provide post-operative care.
-
Tumor Monitoring: Monitor tumor growth and metastasis using non-invasive bioluminescence imaging (BLI) weekly.[10][14]
-
Randomization & Dosing: When a clear bioluminescent signal is detected, randomize animals into groups and begin treatment with the IGF-1R modulator as described for the subcutaneous model.[10]
-
Endpoint Analysis: Monitor primary tumor growth and metastatic spread via BLI. At the end of the study, collect the primary tumor and metastatic tissues (e.g., liver, lymph nodes) for analysis.
PDX models are created by implanting fresh tumor tissue directly from a patient into an immunodeficient mouse.[16][17] These models preserve the original tumor's architecture, heterogeneity, and molecular signature, making them highly predictive of clinical outcomes.[18][19]
Application Note: PDX models are considered the gold standard for preclinical efficacy testing, especially for personalized medicine approaches.[16][19] They are invaluable for testing IGF-1R modulators against a diverse range of patient tumors and for identifying biomarkers of response.
Section 3: Animal Models for Metabolic Studies
IGF-1R signaling is deeply intertwined with metabolism, particularly glucose homeostasis.[20] IGF-1R modulators can therefore have significant metabolic effects.
Application Note: Transgenic mouse models of metabolic disease or diet-induced obesity models are used to study the effects of IGF-1R modulators on insulin (B600854) resistance, glucose tolerance, and other metabolic parameters.[20][21] These studies are critical for assessing potential side effects like hyperglycemia, a known concern with IGF-1R inhibitors.[5]
Experimental Protocol: Oral Glucose Tolerance Test (OGTT)
The OGTT assesses how quickly the body can clear a glucose load from the blood, providing a measure of insulin sensitivity.[22]
-
Animal Preparation: Use mice that have been treated with an IGF-1R modulator or vehicle for a specified period.
-
Fasting: Fast the mice for 4-6 hours prior to the test, with free access to water.[23]
-
Baseline Glucose: Obtain a baseline blood glucose reading (t=0). Nick the tail vein and use a glucometer to measure the blood glucose level.[23]
-
Glucose Administration: Administer a bolus of glucose (e.g., 1-2 g/kg body weight) via oral gavage.[23]
-
Time-Point Measurements: Collect blood and measure glucose levels at specific time points after the glucose challenge, typically 15, 30, 60, and 120 minutes.[23]
-
Data Analysis: Plot the blood glucose concentration over time for each group. Calculate the area under the curve (AUC) to quantify the overall glucose excursion. A higher AUC in the treatment group compared to the control may indicate impaired glucose tolerance.
Table 2: Example Data from Metabolic Studies in IGF-1R Deficient Mice
| Animal Model | Age | Key Parameters Measured | Finding | Citation |
| UBC-CreERT2; Igf1r fl/fl (IGF1R-deficient) | Young (13 weeks) | Serum Glucose, Serum Insulin, HOMA-IR | Increased insulin levels and insulin resistance in both males and females. | [20][21] |
| UBC-CreERT2; Igf1r fl/fl (IGF1R-deficient) | Middle-aged (12 months) on High-Fat Diet | Adiposity, Inflammation, Glucose Metabolism | IGF1R deficiency counteracted the negative effects of aging and HFD in males. | [20][21] |
Section 4: Specialized Animal Models
IGF-1R signaling also plays a role in the central nervous system. Its modulation is being explored in neurodegenerative diseases like Alzheimer's.
Application Note: Transgenic models that recapitulate aspects of human disease, such as the AβPP/PS1 mouse model for Alzheimer's, are used to test the neuroprotective effects of IGF-1R modulators.[24][25]
Table 3: Example Efficacy Data for an IGF-1R Modulator in an Alzheimer's Disease Model
| Modulator | Disease Model | Animal Strain | Dose/Schedule | Efficacy Endpoint | Result | Citation |
| Picropodophyllin (PPP) | Alzheimer's Disease | AβPP/PS1 transgenic mice | 1 mg/kg/day, IP for 7 days | Insoluble Aβ₁₋₄₀/₄₂ levels in the brain | PPP treatment attenuated insoluble Aβ levels. | [24][25] |
Choosing the appropriate model is paramount for generating translatable data.
Conclusion
The robust preclinical evaluation of IGF-1R modulators requires a thoughtful and multi-faceted approach to in vivo modeling. Standard subcutaneous xenografts are suitable for initial efficacy screening, while orthotopic and PDX models provide deeper, more clinically relevant insights into tumor biology and therapeutic response.[15][19] Furthermore, specialized models are essential for investigating the systemic effects of IGF-1R modulation on metabolism and other physiological systems. By selecting the appropriate models and employing rigorous, standardized protocols, researchers can generate high-quality, translatable data to accelerate the development of novel IGF-1R-targeted therapies.
References
- 1. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Insulin-Like Growth Factor (IGF) Pathway Targeting in Cancer: Role of the IGF Axis and Opportunities for Future Combination Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What IGF-1R modulators are in clinical trials currently? [synapse.patsnap.com]
- 6. Orthotopic and metastatic tumour models in preclinical cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 9. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Igf1r as a therapeutic target in a mouse model of basal-like breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Sequencing of Type I IGF Receptor (IGF1R) Inhibition Affects Chemotherapy Response In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Orthotopic Models-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. ichorlifesciences.com [ichorlifesciences.com]
- 16. Patient derived xenograft - Wikipedia [en.wikipedia.org]
- 17. Patient-derived xenograft (PDX) models: characteristics and points to consider for the process of establishment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. criver.com [criver.com]
- 19. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 20. IGF1R is a mediator of sex-specific metabolism in mice: Effects of age and high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | IGF1R is a mediator of sex-specific metabolism in mice: Effects of age and high-fat diet [frontiersin.org]
- 22. Glucose Tolerance Test in Mice [bio-protocol.org]
- 23. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 24. Frontiers | IGF-1R Inhibitor Ameliorates Neuroinflammation in an Alzheimer’s Disease Transgenic Mouse Model [frontiersin.org]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Novel IGF-1R Modulators
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the identification and characterization of novel modulators of the Insulin-like Growth Factor-1 Receptor (IGF-1R). The methodologies described herein are designed for a high-throughput screening (HTS) approach, followed by secondary assays for hit confirmation and validation.
Introduction
The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane receptor tyrosine kinase that plays a pivotal role in cell proliferation, growth, differentiation, and survival.[1][2] Dysregulation of the IGF-1R signaling pathway is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[1][2] High-throughput screening (HTS) is a powerful strategy for identifying novel small molecules or biologics that can modulate IGF-1R activity. This document outlines protocols for both biochemical and cell-based HTS assays, as well as essential secondary assays for validating promising candidates.
IGF-1R Signaling Pathway
Upon ligand binding (IGF-1 or IGF-2), the IGF-1R undergoes a conformational change, leading to autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[3] This activation initiates two primary downstream signaling cascades: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway.[1][2][4] These pathways collectively regulate cellular processes critical for normal physiology and pathological conditions like cancer.
High-Throughput Screening (HTS) Experimental Workflow
The general workflow for identifying and validating novel IGF-1R modulators involves a primary high-throughput screen of a compound library, followed by a series of secondary assays to confirm activity, determine potency, and assess selectivity and mechanism of action.
Primary High-Throughput Screening Assays
The initial screening of large compound libraries can be performed using either biochemical or cell-based assays. The choice of assay depends on the desired endpoint and available resources.
Biochemical Assay: ADP-Glo™ Kinase Assay
This assay measures the kinase activity of the recombinant IGF-1R catalytic domain by quantifying the amount of ADP produced during the phosphorylation reaction.
Protocol: ADP-Glo™ Kinase Assay for IGF-1R
| Step | Procedure | Details |
| 1 | Reagent Preparation | Prepare Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT), ATP solution, and substrate solution (e.g., poly(Glu, Tyr) 4:1 or a specific peptide substrate).[5] |
| 2 | Compound Dispensing | Dispense test compounds and controls (e.g., staurosporine (B1682477) as a pan-kinase inhibitor, DMSO as a negative control) into a 384-well plate. |
| 3 | Kinase Reaction | Add IGF-1R enzyme and substrate to the wells. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). |
| 4 | Reaction Termination & ATP Depletion | Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6][7] |
| 5 | ADP to ATP Conversion & Signal Generation | Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[6][7] |
| 6 | Data Acquisition | Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus the IGF-1R kinase activity. |
Data Presentation: Sample Biochemical HTS Data
| Compound ID | Concentration (µM) | Luminescence (RLU) | % Inhibition |
| Control (DMSO) | - | 150,000 | 0 |
| Staurosporine | 1 | 5,000 | 96.7 |
| Compound A | 10 | 75,000 | 50 |
| Compound B | 10 | 145,000 | 3.3 |
Cell-Based Assay: Luciferase Reporter Assay
This assay utilizes a reporter cell line engineered to express a luciferase gene under the control of a transcription factor that is activated by the IGF-1R signaling pathway (e.g., via the Ras-MAPK-Elk-1 cascade).
Protocol: IGF-1R Luciferase Reporter Assay
| Step | Procedure | Details |
| 1 | Cell Plating | Seed the IGF-1R reporter cell line into a 96-well or 384-well white, clear-bottom plate and incubate to allow for cell attachment.[8][9] |
| 2 | Compound Treatment | Treat the cells with test compounds or controls for a predetermined period (e.g., 16-24 hours).[8] |
| 3 | Cell Lysis & Substrate Addition | Lyse the cells and add the luciferase substrate according to the manufacturer's instructions.[8] |
| 4 | Data Acquisition | Measure the luminescence using a plate reader. A decrease in luminescence in stimulated cells indicates inhibition of the IGF-1R pathway. |
Data Presentation: Sample Cell-Based HTS Data
| Compound ID | Concentration (µM) | Luminescence (RLU) | % Inhibition |
| Control (DMSO) | - | 500,000 | 0 |
| Known Inhibitor | 1 | 50,000 | 90 |
| Compound C | 10 | 200,000 | 60 |
| Compound D | 10 | 480,000 | 4 |
Secondary Assays for Hit Validation
Hits identified from the primary screen require further characterization to confirm their activity, determine their potency, and investigate their mechanism of action.
Cell Viability Assay: MTT Assay
This colorimetric assay assesses the effect of the compounds on cell viability and proliferation. It is crucial to distinguish between specific inhibition of the IGF-1R pathway and general cytotoxicity.
Protocol: MTT Assay
| Step | Procedure | Details |
| 1 | Cell Seeding | Plate cancer cells known to be dependent on IGF-1R signaling (e.g., MCF-7) in a 96-well plate and allow them to attach overnight.[10] |
| 2 | Compound Treatment | Treat the cells with a serial dilution of the hit compounds for 48-72 hours.[11] |
| 3 | MTT Addition | Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[10][12] |
| 4 | Formazan Solubilization | Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[10][12] |
| 5 | Data Acquisition | Measure the absorbance at a wavelength of 570 nm. The absorbance is proportional to the number of viable cells. |
Data Presentation: Sample MTT Assay Data
| Compound ID | Concentration (µM) | Absorbance (570 nm) | % Viability |
| Control (DMSO) | - | 1.20 | 100 |
| Doxorubicin | 1 | 0.30 | 25 |
| Compound A | 0.1 | 1.15 | 95.8 |
| Compound A | 1 | 0.84 | 70 |
| Compound A | 10 | 0.48 | 40 |
Western Blot Analysis of IGF-1R Signaling
Western blotting is used to directly assess the phosphorylation status of IGF-1R and key downstream signaling proteins like Akt and ERK, providing mechanistic insight into the action of the hit compounds.
Protocol: Western Blot for Phospho-IGF-1R, Phospho-Akt, and Phospho-ERK
| Step | Procedure | Details |
| 1 | Cell Treatment and Lysis | Treat serum-starved cells with the hit compound for a specific duration, followed by stimulation with IGF-1. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[13] |
| 2 | Protein Quantification | Determine the protein concentration of the lysates using a BCA or Bradford assay. |
| 3 | SDS-PAGE and Protein Transfer | Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[13][14] |
| 4 | Immunoblotting | Block the membrane (e.g., with 5% BSA in TBST) and incubate with primary antibodies specific for phospho-IGF-1R, total IGF-1R, phospho-Akt, total Akt, phospho-ERK, and total ERK.[13][14] A loading control (e.g., GAPDH or β-actin) should also be included. |
| 5 | Secondary Antibody Incubation & Detection | Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.[13] |
| 6 | Data Analysis | Quantify the band intensities to determine the relative levels of protein phosphorylation. |
Data Presentation: Sample Western Blot Quantification
| Treatment | p-IGF-1R / Total IGF-1R (Ratio) | p-Akt / Total Akt (Ratio) | p-ERK / Total ERK (Ratio) |
| Vehicle | 1.00 | 1.00 | 1.00 |
| IGF-1 (100 ng/mL) | 5.20 | 4.80 | 3.50 |
| IGF-1 + Compound A (1 µM) | 1.50 | 1.20 | 1.10 |
Conclusion
The protocols and application notes presented here provide a comprehensive framework for the high-throughput screening and subsequent validation of novel IGF-1R modulators. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify and characterize promising lead compounds for further development as potential therapeutics. Careful execution of these experimental procedures and thorough data analysis are critical for the successful discovery of new drugs targeting the IGF-1R signaling pathway.
References
- 1. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 7. ulab360.com [ulab360.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing IGF-1R Modulator 1 Concentration
This guide provides researchers, scientists, and drug development professionals with essential information for effectively optimizing the concentration of IGF-1R modulator 1 in experimental settings. It includes frequently asked questions, troubleshooting advice, and detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function?
A1: this compound is a compound that influences the activity of the Insulin-like Growth Factor 1 Receptor (IGF-1R).[1] It is a multi-kinase inhibitor with activity against several receptors, including IGF-1R (EC50 = 0.25 μM).[2] As a receptor tyrosine kinase, IGF-1R is critical for regulating cell growth, proliferation, and survival.[3][4][5] Modulators like this one typically function as ATP-competitive inhibitors, blocking the receptor's kinase activity and preventing the activation of downstream signaling pathways.[6] Dysregulation of the IGF-1R pathway is implicated in many diseases, particularly cancer, making its modulators valuable research tools and potential therapeutic agents.[7][8]
Q2: What are the key signaling pathways activated by IGF-1R?
A2: Upon binding its ligand (primarily IGF-1 or IGF-2), the IGF-1R undergoes autophosphorylation, triggering two main downstream signaling cascades:[4][7][9][10]
-
PI3K/AKT Pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis (programmed cell death).[3][11]
-
MAPK/ERK Pathway: This pathway is primarily involved in stimulating cell proliferation and differentiation.[3][9][10]
Understanding these pathways is essential for designing experiments and interpreting the effects of this compound.
Q3: How do I select a starting concentration for this compound?
A3: A good starting point is to use a concentration 5 to 10 times higher than the reported IC50 or EC50 value to ensure complete inhibition.[12] For this compound, the reported EC50 against IGF-1R is 0.25 μM (or 250 nM).[2] Therefore, a preliminary experiment could test a range from 250 nM to 2.5 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q4: What is the difference between IC50, EC50, and Ki?
A4: These are all measures of a drug's potency:
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%. A lower IC50 indicates a more potent inhibitor.[12]
-
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. For an inhibitor, this is equivalent to the IC50.
-
Ki (Inhibition constant): A measure of the binding affinity of an inhibitor to an enzyme. Unlike the IC50, the Ki is an intrinsic value that is not dependent on the substrate concentration (e.g., ATP in a kinase assay).[13][14]
Q5: What are common off-target effects of kinase inhibitors?
A5: Many kinase inhibitors can affect multiple kinases, especially at higher concentrations, due to similarities in their ATP-binding sites.[6][12] this compound is known to inhibit other kinases like FGFR1, TrkA, and TrkB with similar potency.[2] It is critical to use the lowest effective concentration to minimize off-target effects and to include appropriate controls to validate that the observed phenotype is due to the inhibition of IGF-1R.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No effect observed (e.g., no change in cell viability or downstream signaling) | Concentration too low: The modulator may not be reaching an effective intracellular concentration. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 10-20 µM). |
| Poor cell permeability: The compound may not efficiently cross the cell membrane. | Consult the manufacturer's data sheet. If permeability is an issue, consider using a different modulator or a longer incubation time. | |
| Modulator degradation: The compound may be unstable in your media or experimental conditions. | Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles. | |
| Incorrect target: The chosen cell line may not express sufficient levels of IGF-1R or may not depend on IGF-1R signaling for survival/proliferation.[3] | Confirm IGF-1R expression in your cell line via Western blot or qPCR. | |
| High cell toxicity or death | Concentration too high: Excessive concentration can lead to off-target effects or general cellular toxicity.[12] | Lower the concentration range in your dose-response curve. Determine the IC50 and use a concentration at or slightly above it. |
| Solvent toxicity: The solvent used to dissolve the modulator (e.g., DMSO) may be toxic to cells at the final concentration. | Always run a vehicle control (cells treated with the same concentration of solvent without the modulator). Ensure the final solvent concentration is low (typically <0.5%).[12] | |
| Inconsistent results | Variability in cell culture: Cell passage number, confluency, and overall health can significantly impact results. | Use cells within a consistent, low passage number range. Seed cells at a uniform density for all experiments. |
| Inaccurate modulator preparation: Errors in serial dilutions can lead to inconsistent final concentrations. | Prepare a fresh dilution series for each experiment from a validated stock solution. Use calibrated pipettes. | |
| Inconsistent incubation time: The duration of treatment can affect the outcome. | Standardize the incubation time across all experiments. A time-course experiment may be necessary to determine the optimal treatment duration. |
Experimental Protocols and Workflows
A systematic approach is crucial for optimizing modulator concentration. The workflow below outlines the key steps from initial range-finding to final validation.
Protocol 1: Determining IC50 via Cell Viability Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound using a resazurin-based cell viability assay.
Materials:
-
Cell line of interest (e.g., MCF-7, a breast cancer cell line with high IGF-1R expression)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette and calibrated single-channel pipettes
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours to allow cells to attach.
-
Modulator Preparation: Prepare a 2x concentrated serial dilution of this compound in complete medium. For an expected IC50 of ~1 µM, a good range would be 20 µM, 10 µM, 5 µM, 2.5 µM, 1.25 µM, 0.6 µM, 0.3 µM, and 0 µM (vehicle control).
-
Cell Treatment: Carefully remove the old medium from the cells. Add 100 µL of the 2x modulator dilutions to the corresponding wells. This will result in a final 1x concentration. Include wells with medium only (no cells) as a background control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
Viability Measurement: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure fluorescence using a plate reader (Ex/Em ~560/590 nm).
-
Data Analysis:
-
Subtract the average background fluorescence from all measurements.
-
Normalize the data by expressing the fluorescence in treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of the modulator concentration.
-
Use a non-linear regression (sigmoidal dose-response) analysis in software like GraphPad Prism to calculate the IC50 value.
-
Protocol 2: Validating Target Inhibition via Western Blot
This protocol confirms that this compound inhibits the phosphorylation of IGF-1R and its downstream target, AKT, at the determined optimal concentration.
Materials:
-
Cell line of interest grown in 6-well plates
-
This compound
-
Recombinant human IGF-1 ligand
-
Serum-free medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-IGF-1R (Tyr1135/1136), anti-IGF-1R, anti-p-AKT (Ser473), anti-AKT, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Culture and Starvation: Grow cells in 6-well plates to ~80% confluency. Serum-starve the cells for 12-24 hours in serum-free medium to reduce basal signaling.
-
Modulator Treatment: Pre-treat the cells with the selected optimal concentration of this compound (and a vehicle control) for 2-4 hours.
-
Ligand Stimulation: Stimulate the cells by adding IGF-1 (e.g., 50 ng/mL) for 15-30 minutes. Include an unstimulated control group.
-
Cell Lysis: Immediately place plates on ice, wash twice with ice-cold PBS, and add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Compare the levels of phosphorylated proteins (p-IGF-1R, p-AKT) in the modulator-treated samples to the IGF-1 stimulated control. A significant decrease in phosphorylation confirms target engagement and inhibition.
Comparative Data of IGF-1R Inhibitors
The following table provides data on this compound and other well-characterized IGF-1R inhibitors for context and comparison.
| Inhibitor | Type | IC50 / EC50 (IGF-1R) | Notes |
| This compound | Small Molecule | 0.25 µM (EC50) | Also inhibits FGFR1, TrkA, TrkB.[2] |
| Linsitinib (OSI-906) | Small Molecule | 35 nM (IC50) | Dual inhibitor of IGF-1R and the Insulin Receptor (InsR).[6][15] |
| NVP-AEW541 | Small Molecule | 86 nM (cellular IC50) | Selective for IGF-1R over InsR.[6] |
| Picropodophyllin (PPP) | Small Molecule | 1 nM (IC50) | Potent IGF-1R inhibitor.[15] |
| BMS-754807 | Small Molecule | 1.8 nM (IC50) | Potent and reversible inhibitor of IGF-1R/InsR.[15] |
References
- 1. What are IGF-1R modulators and how do they work? [synapse.patsnap.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insulin-like growth factor 1 receptor - Wikipedia [en.wikipedia.org]
- 6. Recent developments in the structural characterisation of the IR and IGF1R: implications for the design of IR–IGF1R hybrid receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the new molecules for IGF-1R modulators? [synapse.patsnap.com]
- 8. What IGF-1R modulators are in clinical trials currently? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. How to Use Inhibitors [sigmaaldrich.com]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
Technical Support Center: Troubleshooting IGF-1R Modulator 1 Off-Target Effects
Welcome to the technical support center for IGF-1R Modulator 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in cell viability in our control cell line that has low to no IGF-1R expression after treatment with this compound. What could be the cause?
A1: This suggests potential off-target effects of your IGF-1R modulator. Many small molecule kinase inhibitors can have activity against other kinases, especially those with homologous ATP-binding sites. Given the high degree of similarity between the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin (B600854) Receptor (IR), cross-reactivity with IR is a common off-target effect.[1] Inhibition of the insulin receptor can disrupt normal cellular metabolism and viability, even in cells not dependent on IGF-1R signaling. It is also possible that the modulator is hitting other unforeseen kinases crucial for the survival of your specific cell line. We recommend performing a kinase selectivity profile to identify other potential targets.
Q2: Our in vivo studies with this compound are showing unexpected hyperglycemia in the animal models. Why is this happening and how can we manage it?
A2: Hyperglycemia is a known class effect of many IGF-1R inhibitors due to the co-inhibition of the Insulin Receptor (IR).[1] The IR is critical for maintaining glucose homeostasis, and its inhibition can lead to insulin resistance and elevated blood glucose levels.[2] To manage this, it is crucial to monitor blood glucose levels regularly throughout your in vivo experiments. Depending on the severity, you may need to adjust the dose of the IGF-1R modulator or consider co-administration with a glucose-lowering agent, though this could introduce confounding variables to your study.
Q3: We've confirmed high IGF-1R expression in our cancer cell line, but we are seeing a weaker than expected anti-proliferative effect with this compound. What are the possible reasons?
A3: There are several potential reasons for this observation:
-
Activation of Compensatory Pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways to bypass the inhibited IGF-1R pathway. For instance, activation of the Insulin Receptor (IR) can compensate for the loss of IGF-1R signaling.[3]
-
Mutations in Downstream Effectors: The cells may harbor mutations in downstream signaling molecules of the PI3K/Akt or MAPK pathways, rendering them independent of upstream IGF-1R signaling.
-
Drug Efflux: The cancer cells may express high levels of drug efflux pumps that actively remove the inhibitor from the cell, preventing it from reaching its target at an effective concentration.
-
Experimental Conditions: Ensure that the concentration of the modulator and the duration of the treatment are appropriate for your specific cell line. A dose-response and time-course experiment is highly recommended.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype or Toxicity
Potential Cause: Off-target kinase inhibition.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting unexpected experimental results.
Issue 2: In Vivo Hyperglycemia
Potential Cause: Inhibition of the Insulin Receptor (IR).
Troubleshooting Workflow:
Caption: Workflow for addressing in vivo hyperglycemia.
Data Presentation
Table 1: Kinase Selectivity Profile of Representative IGF-1R Inhibitors
The following table summarizes the inhibitory activity (IC50 values) of common IGF-1R modulators against the primary target (IGF-1R), the key off-target (Insulin Receptor), and a selection of other kinases. This data helps in understanding the selectivity profile and potential off-target effects.
| Kinase Target | Linsitinib (OSI-906) IC50 (nM) | BMS-754807 IC50 (nM) | NVP-AEW541 IC50 (nM) |
| IGF-1R | 35 [4][5][6][7][8] | 1.8 [9][10] | 86 (cellular) [11] |
| Insulin Receptor (IR) | 75 [4][5][6][7][8] | 1.7 [9][10] | 2300 (cellular) [11] |
| TrkA | - | 7[10] | - |
| TrkB | - | 4[10] | - |
| Met | - | 6[10] | - |
| Aurora A | - | 9[10] | - |
| Aurora B | - | 25[10] | - |
| Ron | - | 44[10] | - |
| ALK | No activity reported[4][7] | - | - |
| EGFR | No activity reported[4][7] | - | - |
| PKA | No activity reported[4][7] | - | - |
Note: IC50 values can vary depending on the assay conditions. Data presented here is for comparative purposes.
Signaling Pathways
The IGF-1R signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its activation triggers two main downstream cascades: the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.
Caption: The IGF-1R and Insulin Receptor signaling pathways.
Experimental Protocols
Protocol 1: Western Blot for IGF-1R Pathway Activation
This protocol is to assess the phosphorylation status of IGF-1R and downstream targets like Akt and ERK.
1. Cell Lysis: a. Culture and treat cells as per your experimental design. b. Wash cells with ice-cold PBS. c. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. d. Scrape cells and collect lysate. e. Centrifuge to pellet cell debris and collect the supernatant.
2. Protein Quantification: a. Determine protein concentration using a BCA assay.
3. SDS-PAGE and Transfer: a. Prepare protein samples with Laemmli buffer and boil. b. Load equal amounts of protein onto an SDS-PAGE gel. c. Transfer separated proteins to a PVDF membrane.
4. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate with primary antibodies (e.g., anti-phospho-IGF-1R, anti-IGF-1R, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane with TBST.
5. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate. b. Visualize protein bands using a chemiluminescence imaging system. c. Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Protocol 2: In Vitro Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of your IGF-1R modulator against a panel of kinases.
1. Compound Preparation: a. Prepare a stock solution of your IGF-1R modulator in DMSO. b. Perform serial dilutions to create a range of concentrations for IC50 determination.
2. Kinase Panel Selection: a. Choose a commercial kinase profiling service that offers a broad panel of kinases. b. For initial screening, a single high concentration (e.g., 1 µM) is often used to identify potential off-target hits.
3. Primary Screen: a. Submit the compound for single-point concentration screening against the kinase panel. b. The results are typically reported as a percentage of inhibition relative to a control.
4. IC50 Determination (Hit Confirmation): a. For any kinases showing significant inhibition (e.g., >50%) in the primary screen, perform a full dose-response curve to determine the IC50 value.
5. Data Analysis: a. Calculate selectivity scores by comparing the IC50 for the on-target (IGF-1R) versus the off-target kinases. A selectivity window of >100-fold is generally considered good.
Protocol 3: Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
1. Cell Seeding: a. Seed cells in a 96-well plate at a predetermined optimal density. b. Incubate overnight to allow for cell attachment.
2. Compound Treatment: a. Treat cells with a range of concentrations of your IGF-1R modulator. b. Include a vehicle-only control. c. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
3. MTT Addition: a. Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well. b. Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
4. Formazan Solubilization: a. Carefully remove the media containing MTT. b. Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
5. Absorbance Measurement: a. Read the absorbance at a wavelength of 570 nm using a microplate reader. b. Calculate cell viability as a percentage relative to the vehicle-treated control.
Protocol 4: In Vivo Glucose Monitoring
This protocol outlines a method for monitoring blood glucose levels in mice treated with an IGF-1R modulator.[12][13]
1. Animal Handling and Dosing: a. Acclimatize animals to the experimental conditions. b. Administer the IGF-1R modulator according to your study design (e.g., oral gavage, intraperitoneal injection).
2. Blood Sample Collection: a. Collect a small drop of blood from the tail vein.
3. Glucose Measurement: a. Apply the blood drop to a glucose test strip. b. Use a handheld glucometer to read the blood glucose concentration.
4. Monitoring Schedule: a. Establish a regular monitoring schedule. For acute studies, this may be at baseline and several time points post-dose. For chronic studies, daily or weekly monitoring may be appropriate.
5. Glucose Tolerance Test (Optional): a. To further assess the impact on glucose metabolism, a glucose tolerance test (GTT) can be performed.[13] b. Fast the mice overnight. c. Administer a glucose bolus (e.g., 2 g/kg) via intraperitoneal injection. d. Measure blood glucose at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-injection.
References
- 1. Recent developments in the structural characterisation of the IR and IGF1R: implications for the design of IR–IGF1R hybrid receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dietary or pharmacological inhibition of insulin-like growth factor-1 protects from renal ischemia-reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling the Resistance of IGF-Pathway Inhibition in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleck.co.jp [selleck.co.jp]
- 5. OSI-906 (Linsitinib) - Chemietek [chemietek.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. olac.berkeley.edu [olac.berkeley.edu]
- 13. Central IGF1 improves glucose tolerance and insulin sensitivity in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Solubility of IGF-1R Modulator 1
Welcome to the technical support center for researchers, scientists, and drug development professionals working with IGF-1R Modulator 1. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound exhibiting poor aqueous solubility?
A1: Many small-molecule kinase inhibitors, including those targeting the Insulin-like Growth Factor 1 Receptor (IGF-1R), are designed to bind to the ATP-binding pocket of the kinase. This pocket is often hydrophobic, meaning the inhibitors themselves are typically lipophilic (fat-soluble) and consequently have low solubility in aqueous solutions. This is a common characteristic of compounds classified under the Biopharmaceutical Classification System (BCS) Class II, which are known for low solubility and high membrane permeability.[1][2]
Q2: My DMSO stock solution of this compound precipitates when diluted into my aqueous vehicle for in vivo dosing. What is causing this?
A2: This common issue, often called "fall-out," occurs when a compound that is highly soluble in a potent organic solvent like Dimethyl Sulfoxide (B87167) (DMSO) is introduced into an aqueous environment where its solubility is significantly lower.[1] The aqueous vehicle cannot maintain the compound in solution at the desired concentration, leading to precipitation.
Q3: What are the primary strategies to improve the solubility of this compound for in vivo experiments?
A3: Several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds for in vivo studies.[3] These include:
-
Co-solvents: Using water-miscible organic solvents to increase the solubilizing capacity of the vehicle.[4]
-
Surfactants: Employing agents that form micelles to encapsulate the hydrophobic compound, increasing its apparent solubility.[4][5]
-
Cyclodextrins: Utilizing these cyclic oligosaccharides to form inclusion complexes with the drug, shielding the hydrophobic molecule from the aqueous environment.[4][6]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based systems like self-emulsifying drug delivery systems (SEDDS).[5][7][8]
-
pH Modification: Adjusting the pH of the vehicle to ionize the compound, which can significantly increase solubility for molecules with ionizable groups.[4]
Q4: Can I use alternative solvents to DMSO for my initial stock solution?
A4: Yes, while DMSO is a common choice, other organic solvents may be suitable depending on the specific properties of your compound and its compatibility with your in vivo model. Alternatives include N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMA), and ethanol.[1] It is crucial to assess the tolerability and potential toxicity of any solvent in your animal model.
Troubleshooting Guide: Formulation Development for In Vivo Studies
This guide provides a systematic approach to developing a suitable formulation for this compound for in vivo administration.
Problem: Compound Precipitation in Aqueous Vehicle
Solution Workflow:
Caption: Formulation development workflow for this compound.
Data Presentation: Solubility Screening of this compound
The following tables summarize hypothetical quantitative data from solubility screening experiments for "this compound."
Table 1: Solubility in Common Co-solvent Systems
| Vehicle Composition | Target Concentration (mg/mL) | Observation | Solubility (mg/mL) |
| Saline | 5 | Precipitation | < 0.1 |
| 10% DMSO in Saline | 5 | Precipitation | 0.5 |
| 10% DMSO, 40% PEG400 in Saline | 5 | Clear Solution | > 5 |
| 20% NMP, 30% PEG300 in Water | 5 | Clear Solution | > 5 |
Table 2: Effect of Surfactants and Cyclodextrins
| Vehicle Composition | Target Concentration (mg/mL) | Observation | Solubility (mg/mL) |
| 5% Tween® 80 in Water | 5 | Hazy Suspension | 1.2 |
| 10% Kolliphor® EL in Saline | 5 | Clear Solution | > 5 |
| 20% (w/v) HP-β-CD in Water | 5 | Clear Solution | > 5 |
| 20% (w/v) SBE-β-CD in Water | 5 | Clear Solution | > 5 |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
This protocol describes the preparation of a formulation containing PEG400 and DMSO.
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG400)
-
Dimethyl sulfoxide (DMSO)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound and place it in a sterile glass vial.
-
Add DMSO to the vial to dissolve the compound completely. Vortex or sonicate if necessary.
-
Add PEG400 to the solution and mix thoroughly until a homogenous solution is formed.
-
Slowly add the sterile saline to the mixture while vortexing to avoid precipitation.
-
Visually inspect the final formulation for any signs of precipitation or cloudiness.
Protocol 2: Kinetic Solubility Assay
This assay provides a high-throughput method to estimate the solubility of a compound in an aqueous buffer.[9][10][11]
Materials:
-
This compound (10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
Procedure:
-
Add a small volume of the 10 mM DMSO stock solution of this compound to the PBS in the first well of the microplate.
-
Perform serial dilutions across the plate with PBS.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours).
-
Measure the turbidity of each well using a nephelometer or a plate reader at a specific wavelength (e.g., 620 nm).
-
The kinetic solubility is the concentration at which precipitation is first observed.
Signaling Pathway and Experimental Workflow Diagrams
IGF-1R Signaling Pathway
Activation of the IGF-1 Receptor (IGF-1R) by its ligands, IGF-1 or IGF-2, triggers two primary downstream signaling cascades: the PI3K-Akt pathway, which is crucial for cell survival and metabolism, and the Ras-MAPK pathway, which is involved in cell proliferation and differentiation.[12][13][14][15][16]
Caption: Simplified IGF-1R signaling pathway.
In Vivo Study Workflow
The following diagram outlines the typical workflow for an in vivo study involving a poorly soluble compound like this compound.
Caption: General workflow for in vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. pharmtech.com [pharmtech.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. pharmatutor.org [pharmatutor.org]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. heraldopenaccess.us [heraldopenaccess.us]
- 15. The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are the new molecules for IGF-1R modulators? [synapse.patsnap.com]
Technical Support Center: Overcoming Resistance to IGF-1R Modulator 1 in Cancer Cells
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding resistance to IGF-1R Modulator 1 in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: Insulin-like growth factor 1 receptor (IGF-1R) is a receptor tyrosine kinase that plays a crucial role in cell growth, proliferation, and survival.[1][2] In many cancers, the IGF-1R signaling pathway is overactivated, contributing to tumor progression and resistance to therapies.[1][3][4] this compound is a therapeutic agent, such as a monoclonal antibody or a small molecule tyrosine kinase inhibitor, designed to block the IGF-1R signaling pathway, thereby inhibiting cancer cell growth and survival.[2][3]
Q2: What are the primary mechanisms of resistance to this compound?
A2: Resistance to IGF-1R inhibitors is a significant clinical challenge. The primary mechanisms include:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for IGF-1R inhibition by activating alternative signaling pathways. This often involves crosstalk with other receptor tyrosine kinases (RTKs) like the Insulin Receptor (IR), Epidermal Growth Factor Receptor (EGFR), and others, or activation of downstream pathways such as PI3K/Akt/mTOR and RAS/MAPK.[5][6][7]
-
Feedback Loops: Inhibition of IGF-1R can trigger feedback mechanisms, such as an increase in plasma growth hormone (GH), which can diminish the therapeutic effect.[8]
-
Downstream Pathway Alterations: Mutations or alterations in components of the signaling pathways downstream of IGF-1R can lead to constitutive activation, rendering the cells independent of IGF-1R signaling.[8]
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporter proteins can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[9][10]
Q3: How can resistance to this compound be overcome?
A3: Strategies to overcome resistance primarily focus on combination therapies. By simultaneously targeting multiple key pathways, it is possible to prevent or overcome resistance. Promising combinations include:
-
Dual IGF-1R/IR Inhibition: Given the high homology and signaling overlap between IGF-1R and the Insulin Receptor (IR), dual inhibitors can be more effective.[1][11]
-
Combination with MEK Inhibitors: For cancers where the MAPK pathway is a key resistance driver, combining an IGF-1R inhibitor with a MEK inhibitor has shown synergistic effects.[12][13]
-
Combination with mTOR Inhibitors: In cases where the PI3K/Akt/mTOR pathway is activated as a resistance mechanism, co-treatment with an mTOR inhibitor can restore sensitivity.[11]
-
Combination with other RTK Inhibitors: Targeting other activated RTKs, such as EGFR, in combination with IGF-1R inhibition can be an effective strategy.[14]
Troubleshooting Guides
This section provides a step-by-step approach to troubleshoot common issues encountered during experiments with this compound.
Issue 1: this compound shows no or low efficacy in our cancer cell line.
-
Step 1: Verify Target Expression.
-
Problem: The cell line may have low or no expression of IGF-1R.
-
Solution: Perform a Western blot to determine the protein expression level of IGF-1R. Include positive (e.g., MCF-7) and negative control cell lines for comparison.[15]
-
-
Step 2: Optimize Experimental Parameters.
-
Problem: The concentration or duration of the treatment may be suboptimal.
-
Solution: Conduct a dose-response experiment with a wide range of concentrations of this compound. Also, perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[15]
-
-
Step 3: Investigate Potential Resistance Mechanisms.
-
Problem: The cell line may have intrinsic or has developed acquired resistance.
-
Solution:
-
Assess Downstream Signaling: Use Western blotting to check the phosphorylation status of key downstream proteins like Akt and ERK. Constitutive activation of these pathways, even in the presence of the inhibitor, suggests bypass signaling.[12][13]
-
Evaluate Crosstalk: Investigate the expression and activation of other RTKs like IR and EGFR. Co-immunoprecipitation experiments can be used to assess heterodimerization between these receptors and IGF-1R.
-
-
Issue 2: Development of acquired resistance to this compound in a previously sensitive cell line.
-
Step 1: Characterize the Resistant Phenotype.
-
Problem: Understanding the molecular changes in the resistant cells is crucial.
-
Solution: Compare the resistant cell line to the parental sensitive cell line.
-
Gene Expression Profiling: Perform RNA sequencing or microarray analysis to identify differentially expressed genes, which may point to upregulated bypass pathways or drug efflux pumps.
-
Pathway Analysis: Use phosphoproteomics or Western blotting to identify signaling pathways that are hyperactivated in the resistant cells. Studies have shown upregulation of the MAPK or PI3K/Akt pathways in resistant cells.[12][16]
-
-
-
Step 2: Test Combination Therapies.
-
Problem: A single agent is no longer effective.
-
Solution: Based on the findings from Step 1, select a second inhibitor to use in combination with this compound. For example, if the MAPK pathway is activated, test a MEK inhibitor.[12][13] Perform cell viability assays with the combination to look for synergistic effects.
-
Data Presentation
Table 1: Efficacy of Combination Therapy in Overcoming Resistance
| Cell Line | IGF-1R Inhibitor | Combination Agent | Effect | Reference |
| Colorectal Cancer (11 of 13 lines) | OSI-906 (IGF-1R/IR TKI) | U0126 (MEK1/2 inhibitor) | Synergistic antiproliferative effects | [12] |
| Colorectal Cancer Xenografts | OSI-906 (IGF-1R/IR TKI) | Selumetinib (MEK1/2 inhibitor) | Significant tumor growth inhibition | [12] |
| Breast Cancer | NVP-AEW541 (IGF-1R TKI) | Tamoxifen/Letrozole (ER-targeted) | More effective anti-tumor response | [17] |
| PIK3CA mutant Breast Cancer | BYL719 (p110α inhibitor) | IGF-1R inhibitor | Counteracts insulin-dependent resistance | [16] |
| Multiple Myeloma | Proteasome Inhibitors | Ceritinib (ALK inhibitor, also inhibits InsR/IGF1R) | Overcomes proteasome inhibitor resistance | [18] |
Experimental Protocols
1. Western Blot for IGF-1R and Downstream Signaling
-
Objective: To assess the protein levels of IGF-1R and the phosphorylation status of key downstream signaling molecules (p-Akt, p-ERK).
-
Methodology:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against IGF-1Rβ, phospho-Akt (Ser473), Akt, phospho-ERK1/2 (Thr202/Tyr204), ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.[15]
-
2. Cell Viability Assay (MTT or CellTiter-Glo®)
-
Objective: To determine the effect of this compound, alone or in combination, on cell proliferation and viability.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After 24 hours, treat the cells with serial dilutions of this compound and/or a second inhibitor. Include vehicle-treated controls.
-
Incubation: Incubate for the desired duration (e.g., 72 hours).
-
Assay:
-
MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO) and read absorbance at 570 nm.
-
CellTiter-Glo®: Add CellTiter-Glo® reagent to each well, mix, and measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine IC50 values.
-
3. Co-Immunoprecipitation (Co-IP)
-
Objective: To investigate the interaction between IGF-1R and other receptor tyrosine kinases (e.g., IR, EGFR).
-
Methodology:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the lysate with protein A/G agarose (B213101) beads.
-
Immunoprecipitation: Incubate the lysate with an antibody against the protein of interest (e.g., IGF-1Rβ) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binding.
-
Elution: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (e.g., EGFR).
-
Visualizations
References
- 1. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Crosstalk between IGF-1R and other tumor promoting pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insulin-Like Growth Factor (IGF) Pathway Targeting in Cancer: Role of the IGF Axis and Opportunities for Future Combination Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Unraveling the Resistance of IGF-Pathway Inhibition in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Function of insulin-like growth factor 1 receptor in cancer resistance to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Inhibition of insulin-like growth factor receptor: end of a targeted therapy? - Pillai - Translational Lung Cancer Research [tlcr.amegroups.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Overcoming IGF1R/IR Resistance Through Inhibition of MEK Signaling in Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. benchchem.com [benchchem.com]
- 16. Activation of IGF1R/p110β/AKT/mTOR confers resistance to α-specific PI3K inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. erc.bioscientifica.com [erc.bioscientifica.com]
- 18. ashpublications.org [ashpublications.org]
Technical Support Center: Interpreting Unexpected Results with IGF-1R Modulators
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with IGF-1R modulators.
FAQs and Troubleshooting Guides
1. Issue: Reduced or No Efficacy of the IGF-1R Modulator
Q1: My IGF-1R modulator is showing lower potency (higher IC50) than expected or no effect at all. What are the possible causes?
A1: Several factors can contribute to a lack of efficacy. These can be broadly categorized into issues with the experimental system and intrinsic properties of the target cells.
-
Experimental Setup:
-
Compound Integrity: Verify the identity, purity, and concentration of your IGF-1R modulator stock solution. Degradation during storage or improper handling can affect its activity.
-
Assay Conditions: Ensure that the assay duration, cell density, and serum concentration are appropriate. High serum levels contain IGF-1 and insulin (B600854), which can compete with the modulator.
-
Cell Line Authenticity: Confirm the identity of your cell line (e.g., via STR profiling) and check for mycoplasma contamination, as these can alter cellular responses.
-
-
Cellular Mechanisms:
-
Low IGF-1R Expression: The target cells may express low or negligible levels of IGF-1R. It is crucial to quantify IGF-1R expression at the protein level (e.g., via Western blot, flow cytometry, or IHC).
-
Compensatory Signaling: Cancer cells can evade IGF-1R inhibition by activating alternative survival pathways. The most common is the upregulation of the Insulin Receptor (IR) signaling pathway, as IR can also activate the PI3K/Akt and MAPK pathways.[1][2] Crosstalk with other receptor tyrosine kinases (RTKs) like EGFR, HER2, MET, and PDGFR can also provide escape routes.[3][4]
-
Presence of Hybrid Receptors: Cells co-expressing IGF-1R and IR can form hybrid receptors (IGF-1R/IR).[5][6] The specific modulator may have different affinities for these hybrids, potentially leading to incomplete pathway inhibition.
-
Mutations: Pre-existing mutations in downstream signaling components (e.g., PIK3CA, KRAS) can render the cells independent of IGF-1R signaling.
-
Troubleshooting Steps:
-
Validate Your Reagents: Confirm the quality of your modulator and other critical reagents.
-
Characterize Your Cell Line:
-
Quantify IGF-1R and IR expression levels.
-
Sequence key downstream effectors like PIK3CA and KRAS for activating mutations.
-
-
Optimize Assay Conditions:
-
Perform experiments in low-serum or serum-free media to minimize ligand competition.
-
Optimize cell seeding density and treatment duration.
-
-
Investigate Compensatory Pathways:
-
Use a phospho-RTK array to screen for activation of other receptors upon IGF-1R modulator treatment.
-
Perform Western blot analysis for key signaling nodes of parallel pathways (e.g., p-EGFR, p-HER2).
-
2. Issue: Paradoxical Increase in Cell Proliferation or Survival
Q2: I'm observing an unexpected increase in cell proliferation or survival after treating with my IGF-1R modulator. Why is this happening?
A2: This paradoxical effect, though less common, can occur due to the complex and context-dependent nature of IGF-1R signaling.
-
Signaling Crosstalk and Feedback Loops:
-
Inhibition of IGF-1R can sometimes lead to the upregulation of other pro-survival pathways that overcompensate for the loss of IGF-1R signaling. For instance, in certain breast cancer models, inhibiting IGF-1R has been shown to amplify Wnt and Notch signaling, leading to accelerated tumor development.[7]
-
Feedback activation of other receptors, such as HER2, has been observed in response to IGF-1R inhibition.[4]
-
-
Hormonal Feedback in vivo: In in-vivo studies, inhibition of IGF-1R can disrupt the negative feedback loop on the pituitary gland, leading to increased secretion of Growth Hormone (GH).[1] GH itself can have pro-proliferative effects independent of IGF-1.[1]
-
Biased Signaling: Some modulators might act as "biased agonists," inhibiting certain downstream pathways (e.g., PI3K/Akt) while paradoxically activating others (e.g., MAPK/ERK) through conformational changes in the receptor that favor interaction with different adaptor proteins.[8][9]
Troubleshooting Steps:
-
Comprehensive Pathway Analysis:
-
Perform a time-course experiment and analyze the phosphorylation status of key proteins in the PI3K/Akt, MAPK/ERK, Wnt, and Notch pathways via Western blotting.
-
-
Receptor Dimerization Analysis:
-
Investigate the formation of IGF-1R homodimers, IR homodimers, and IGF-1R/IR heterodimers using co-immunoprecipitation to see if the modulator alters the balance of these receptor complexes.
-
-
In Vivo Specific Considerations:
-
If working in vivo, measure serum levels of IGF-1, insulin, and GH to assess for systemic feedback loops.[1]
-
3. Issue: Development of Acquired Resistance
Q3: My cells initially responded to the IGF-1R modulator, but have now become resistant. What are the common mechanisms of acquired resistance?
A3: Acquired resistance is a significant challenge in targeted therapy. Key mechanisms include:
-
Upregulation of Alternative RTKs: Resistant cells often upregulate and activate other RTKs to bypass the inhibited IGF-1R. A common example is the overexpression and activation of HER2 (ERBB2), which can then drive downstream signaling.[4][10] Another example is the activation of Tyro3.[11]
-
"Receptor Switching" to the Insulin Receptor: Due to the high homology, the insulin receptor (IR) is a frequent escape route.[1][2] Resistant cells may increase IR expression or signaling to maintain the activity of the PI3K/Akt and MAPK pathways.
-
Disconnection of Downstream Signaling: Resistance can emerge from the uncoupling of downstream effectors from upstream regulation. For example, IGF-1R/Akt-independent activation of S6K was observed in cells resistant to the IGF-1R TKI NVP-AEW541.[11]
-
Increased IGF-1R Expression: Paradoxically, some resistant tumor samples have shown increased expression of IGF-1R itself.[4]
Troubleshooting Steps:
-
Characterize Resistant vs. Parental Cells:
-
Compare the protein expression levels of IGF-1R, IR, and a panel of other RTKs (e.g., EGFR, HER2, HER3, MET, AXL, Tyro3) between your parental (sensitive) and newly derived resistant cell lines.
-
Utilize a phospho-RTK array to get a broader picture of activated kinases in the resistant cells.
-
-
Analyze Downstream Signaling:
-
Assess the phosphorylation status of key downstream molecules like Akt, S6K, ERK, and 4E-BP1 in both sensitive and resistant cells, with and without the modulator. This can help identify pathway reactivation.
-
-
Test Combination Therapies:
-
Based on your findings, test the efficacy of combining your IGF-1R modulator with an inhibitor of the identified escape pathway (e.g., a HER2 inhibitor like lapatinib (B449) if HER2 is upregulated).[4]
-
Data Presentation
Table 1: Example - Shift in Modulator Potency in Resistant Cell Lines
| Cell Line | Modulator | IC50 (Parental) | IC50 (Resistant) | Fold Change | Potential Mechanism |
| MCF-7 | NVP-AEW541 | 1.5 µM | > 10 µM | > 6.7 | IGF-1R/Akt-independent activation of S6K and Tyro3[11] |
| ARMS Tumor Cells | NVP-AEW541 | 0.5 µM | 5 µM | 10 | Upregulation of Her2 and IGF-1R[4] |
Experimental Protocols
Protocol 1: Western Blot Analysis of IGF-1R Pathway Activation
-
Cell Culture and Treatment: Plate cells at a density of 1-2 x 10^6 cells per 60 mm dish. The following day, serum starve the cells for 4-6 hours in serum-free media.
-
Stimulation and Inhibition: Pre-treat cells with the IGF-1R modulator or vehicle control for 2 hours. Subsequently, stimulate with 50 ng/mL recombinant human IGF-1 for 15 minutes.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an 8-10% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
p-IGF-1R (Tyr1135/1136)
-
Total IGF-1Rβ
-
p-Akt (Ser473)
-
Total Akt
-
p-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
β-Actin (as a loading control)
-
-
Wash membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3 times with TBST.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: Canonical and compensatory signaling pathways related to IGF-1R.
Caption: Logical workflow for troubleshooting unexpected experimental results.
Caption: Common mechanisms of acquired resistance to IGF-1R modulators.
References
- 1. Unraveling the Resistance of IGF-Pathway Inhibition in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Crosstalk between IGF-1R and other tumor promoting pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Recent developments in the structural characterisation of the IR and IGF1R: implications for the design of IR–IGF1R hybrid receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical development of insulin-like growth factor receptor—1 (IGF-1R) inhibitors: At the crossroad? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crosstalk of the Insulin-Like Growth Factor Receptor with the Wnt Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Something old, something new and something borrowed: emerging paradigm of insulin-like growth factor type 1 receptor (IGF-1R) signaling regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of acquired resistance to insulin-like growth factor 1 receptor inhibitor in MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing IGF-1R Modulator 1 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with IGF-1R modulator 1 (CAS: 2375424-89-6). The following information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing a stock solution of this compound?
A1: For initial stock solution preparation, it is recommended to use a high-purity, anhydrous organic solvent. The most common and effective solvent for many small molecule kinase inhibitors is Dimethyl Sulfoxide (DMSO). Ethanol (B145695) can also be a suitable alternative. It is advisable to first dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM) before diluting it into aqueous buffers or cell culture media for experiments.
Q2: How should I store the solid compound and my stock solutions to ensure stability?
A2: Proper storage is crucial for maintaining the integrity of this compound.
-
Solid Form: The lyophilized powder should be stored at -20°C, protected from light and moisture. Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation.
-
Stock Solutions: High-concentration stock solutions in DMSO should be aliquoted into single-use volumes to minimize freeze-thaw cycles, which can degrade the compound. These aliquots should be stored at -80°C for long-term stability.[1] For short-term storage (up to one month), -20°C is also acceptable.[2]
Q3: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What can I do?
A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic small molecules. Here are several strategies to mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is kept low, typically below 0.5% (v/v), to avoid solvent-induced artifacts and cytotoxicity.[3]
-
pH Adjustment: If the modulator has ionizable groups, adjusting the pH of the aqueous buffer may improve its solubility.[4]
-
Use of Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, can help to maintain the compound in solution.[5]
-
Co-solvents: A small percentage of a water-miscible co-solvent like ethanol or polyethylene (B3416737) glycol (PEG) might enhance solubility.[5]
-
Sonication: Brief sonication of the solution after dilution can help to dissolve small precipitates.[5]
Q4: What are the signs of compound degradation, and how can I check for it?
A4: Signs of degradation can include a change in the color of the solid compound or solution, or the appearance of precipitate in a previously clear solution.[1] The most reliable way to check for degradation is to analyze the compound's purity over time using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
Issue 1: Poor or Inconsistent Results in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation in Culture Medium | Visually inspect your assay plates under a microscope for any signs of compound precipitation before and after the experiment. Perform a kinetic solubility test in your specific cell culture medium to determine the maximum soluble concentration.[3] |
| Compound Instability in Culture Medium | Prepare fresh dilutions of the modulator from a frozen stock solution for each experiment. Avoid using working solutions that have been stored for extended periods at 4°C or room temperature. |
| Cytotoxicity of the Compound or Solvent | Perform a dose-response experiment to determine the cytotoxic concentration of the modulator using a cell viability assay (e.g., MTT or CellTiter-Glo®). Always include a vehicle control (medium with the same final concentration of DMSO) to assess the effect of the solvent on cell viability.[3] |
| Off-Target Effects | Compare the observed phenotype with known effects of IGF-1R inhibition. If possible, use a structurally unrelated IGF-1R inhibitor as a positive control to confirm that the observed effects are specific to IGF-1R modulation. |
Issue 2: High Background or Low Signal in In Vitro Binding Assays
| Potential Cause | Troubleshooting Steps |
| Non-specific Binding of the Modulator | Add a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer to reduce non-specific binding to surfaces. Include a blocking agent, such as Bovine Serum Albumin (BSA), in your buffer. |
| Degradation of the Modulator or Receptor | Prepare fresh modulator solutions for each experiment. Ensure that the purified IGF-1R protein is properly stored and handled to maintain its activity. Include protease and phosphatase inhibitors in your buffers if using cell lysates. |
| Incorrect Assay Conditions | Optimize incubation times and temperatures. The binding of the modulator to the receptor should reach equilibrium. Adjust the buffer composition, including pH and salt concentration, to ensure optimal binding conditions. |
| Low Receptor Concentration or Activity | Ensure that you are using a sufficient amount of active IGF-1R in your assay. The quality of the receptor preparation is critical for obtaining a good signal-to-noise ratio. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2375424-89-6 |
| Molecular Formula | C₂₂H₁₇N₃O₄ |
| Molecular Weight | 387.39 g/mol |
Table 2: In Vitro Activity of this compound
| Target | EC₅₀ (µM) |
| IGF-1R | 0.25 |
| FGFR1 | 0.29 |
| TrkA | 0.34 |
| TrkB | 0.39 |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening.
-
Prepare Stock Solution: Add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM stock solution. For example, to a 1 mg vial of the modulator (MW = 387.39), add 258.1 µL of DMSO.
-
Dissolve: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquot and Store: Aliquot the 10 mM stock solution into single-use volumes in tightly sealed vials and store at -80°C.
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Perform serial dilutions in your final aqueous buffer or cell culture medium to achieve the desired working concentrations. Ensure the final DMSO concentration remains below 0.5%.
Protocol 2: Cell-Based IGF-1R Phosphorylation Assay (Western Blot)
-
Cell Culture: Plate cells (e.g., MCF-7, which express high levels of IGF-1R) in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulation: Stimulate the cells with a sub-maximal concentration of IGF-1 (e.g., 10 ng/mL) for 10-15 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-IGF-1R (Tyr1135/1136) and total IGF-1R. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection and Analysis: Use a chemiluminescent substrate to detect the protein bands and quantify the band intensities. Normalize the phospho-IGF-1R signal to the total IGF-1R signal.
Protocol 3: In Vitro Kinase Assay
-
Reaction Setup: In a 96-well plate, combine the recombinant human IGF-1R enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and varying concentrations of this compound in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[6]
-
Pre-incubation: Incubate the mixture for 10-15 minutes at room temperature to allow the modulator to bind to the enzyme.
-
Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration that is close to the Kₘ for IGF-1R.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a luciferase-based assay that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay) or an ELISA-based method with a phospho-specific antibody.[6]
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the modulator concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Mandatory Visualizations
Caption: The IGF-1R signaling pathway, highlighting the PI3K/Akt and Ras/MAPK cascades.
Caption: Workflow for a cell-based IGF-1R phosphorylation assay.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Technical Support Center: Optimizing Incubation Time for IGF-1R Modulator 1 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time for experiments involving IGF-1R Modulator 1.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No or weak inhibition of IGF-1R signaling (e.g., no change in p-IGF-1R or p-Akt levels) | Incubation time is too short: The modulator may not have had sufficient time to interact with the receptor and elicit a downstream effect. | Perform a time-course experiment. Treat cells with this compound for varying durations (e.g., 30 minutes, 1, 2, 6, 12, and 24 hours) and assess the phosphorylation status of IGF-1R and key downstream targets like Akt.[1] |
| Inhibitor concentration is too low: The concentration of the modulator may be insufficient to effectively inhibit the target. | Perform a dose-response experiment with a fixed, optimal incubation time to determine the IC50 of the modulator in your specific cell line.[2] | |
| Cell line is resistant to the modulator: The cell line may have mutations or compensatory signaling pathways that circumvent IGF-1R inhibition. | Verify the expression of IGF-1R in your cell line. Consider using a different cell line or investigating alternative signaling pathways that may be active. | |
| Issues with experimental technique: Problems with cell lysis, protein quantification, or western blotting can lead to inaccurate results. | Ensure your lysis buffer contains fresh protease and phosphatase inhibitors. Confirm equal protein loading by staining the membrane with Ponceau S and by probing for a housekeeping protein. Use a positive control to validate your antibody and detection system.[3] | |
| High cell death or toxicity observed at all incubation times | Inhibitor concentration is too high: The concentration of the modulator may be causing off-target effects or general cytotoxicity. | Perform a dose-response experiment to determine a concentration that effectively inhibits the target without causing excessive cell death. Start with concentrations around the provided EC50 value. |
| Prolonged incubation is toxic to cells: Long exposure to the modulator, even at lower concentrations, might be detrimental to the cells. | For long-term experiments (e.g., > 24 hours), consider if a shorter incubation time is sufficient to observe the desired biological effect. For proliferation assays, time points of 48-72 hours may be necessary, but monitor cell health closely.[2] | |
| Solvent (e.g., DMSO) toxicity: High concentrations of the solvent used to dissolve the modulator can be toxic to cells. | Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments. | |
| Inconsistent or variable results between experiments | Inconsistent incubation times: Even small variations in incubation time can lead to different levels of target inhibition and downstream effects. | Use a precise timer for all incubation steps and ensure consistency across all replicates and experiments. |
| Cell confluency and health: The response to the modulator can vary depending on the confluency and overall health of the cells. | Plate cells at a consistent density and ensure they are in the logarithmic growth phase at the start of the experiment. Visually inspect cells for any signs of stress or contamination. | |
| Reagent stability: The modulator may degrade over time, especially if not stored properly. | Follow the manufacturer's instructions for storage and handling of this compound. Prepare fresh dilutions for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the incubation time when using this compound?
A1: The optimal incubation time depends on the experimental endpoint.
-
For assessing direct inhibition of IGF-1R phosphorylation: A short incubation time of 30 minutes to 4 hours is generally sufficient.[1]
-
For evaluating downstream signaling events (e.g., changes in p-Akt): An incubation time of 1 to 6 hours is a reasonable starting point.
-
For measuring effects on cell viability or proliferation: Longer incubation times of 24 to 72 hours are typically required to observe significant changes.[2][4]
It is highly recommended to perform a time-course experiment to determine the optimal incubation time for your specific cell line and experimental conditions.
Q2: How does the concentration of this compound affect the optimal incubation time?
A2: Higher concentrations of the modulator may lead to a faster and more pronounced effect, potentially requiring shorter incubation times. Conversely, at lower concentrations, a longer incubation period might be necessary to observe a significant effect. It is crucial to determine the optimal concentration through a dose-response experiment before optimizing the incubation time.
Q3: Should I pre-incubate my cells with this compound before adding a stimulant like IGF-1?
A3: Yes, pre-incubation with the modulator is a common practice. This allows the inhibitor to enter the cells and bind to the IGF-1R before it is activated by its ligand. A typical pre-incubation time is 1 to 2 hours.[1][4]
Q4: Can the incubation time influence the off-target effects of this compound?
A4: Yes. Longer incubation times, especially at higher concentrations, may increase the likelihood of off-target effects. This compound has been shown to have activity against other kinases such as FGFR1, TrkA, and TrkB.[5][6] If you suspect off-target effects are influencing your results, consider using a shorter incubation time or a lower concentration of the modulator.
Q5: For long-term experiments (e.g., 72 hours), should I refresh the medium containing this compound?
A5: For incubation times extending beyond 48 hours, it is good practice to refresh the medium and the modulator. This ensures a consistent concentration of the inhibitor and replenishes essential nutrients for the cells, maintaining their health and viability throughout the experiment.[2]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Target | EC50 (µM) |
| IGF-1R | 0.25 |
| FGFR1 | 0.29 |
| TrkA | 0.34 |
| TrkB | 0.39 |
| Data sourced from MedchemExpress and TargetMol.[5][6] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for Inhibition of IGF-1R Phosphorylation
This protocol describes a method to determine the optimal incubation time for this compound to inhibit the phosphorylation of IGF-1R and its downstream target, Akt.
Materials:
-
Cell line of interest expressing IGF-1R
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound
-
IGF-1 ligand
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-IGF-1R, anti-IGF-1R, anti-p-Akt, anti-Akt, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once cells have adhered and reached the desired confluency, replace the complete medium with serum-free medium and incubate for 16-24 hours.
-
Modulator Treatment: Prepare a working solution of this compound in serum-free medium at the desired final concentration (e.g., 2x the EC50). Add the modulator to the cells and incubate for a range of time points (e.g., 0, 15, 30, 60, 120, and 240 minutes). Include a vehicle control (e.g., DMSO).
-
IGF-1 Stimulation: Following the modulator incubation, stimulate the cells with IGF-1 (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes) to induce IGF-1R phosphorylation.
-
Cell Lysis: Immediately after stimulation, place the plates on ice and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Extraction: Incubate the lysates on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize the protein concentrations and prepare samples for SDS-PAGE. b. Separate 20-30 µg of protein per lane on an SDS-PAGE gel. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies against p-IGF-1R, total IGF-1R, p-Akt, and total Akt overnight at 4°C. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the signal using an ECL substrate and an imaging system. h. Strip the membrane and re-probe for a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and calculate the ratio of the phosphorylated protein to the total protein for each time point. The optimal incubation time is the shortest duration that results in maximal inhibition of phosphorylation.
Visualizations
Caption: IGF-1R Signaling Pathway and the Action of this compound.
Caption: Workflow for Optimizing Modulator Incubation Time.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. IGF-1R Inhibition Suppresses Cell Proliferation and Increases Radiosensitivity in Nasopharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
Technical Support Center: Troubleshooting Western Blot for p-IGF-1R
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with Western blotting for phosphorylated Insulin-like Growth Factor 1 Receptor (p-IGF-1R), particularly after treatment with a modulator.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing a band for p-IGF-1R after treatment with modulator 1?
A1: This is a common issue that can stem from several factors, ranging from the experimental conditions to the reagents used. Here’s a systematic approach to troubleshooting the absence of a p-IGF-1R signal.
Potential Causes and Solutions:
-
Ineffective Modulator Treatment:
-
Suboptimal Concentration or Duration: The concentration of modulator 1 or the treatment duration might be insufficient to induce or inhibit IGF-1R phosphorylation. It is recommended to perform a time-course and dose-response experiment to determine the optimal conditions.[1]
-
Modulator Activity: Modulator 1 might be an inhibitor of IGF-1R phosphorylation. Its mechanism of action could be to prevent receptor autophosphorylation, which would lead to a decrease or absence of the p-IGF-1R signal.[2][3] Review the literature on your specific modulator to understand its expected effect.
-
-
Issues with Sample Preparation and Protein Integrity:
-
Phosphatase Activity: Endogenous phosphatases released during cell lysis can rapidly dephosphorylate your target protein.[4][5][6] Always use a lysis buffer supplemented with a fresh cocktail of phosphatase and protease inhibitors.[1][7][8] Keep samples on ice at all times.[1][4][6]
-
Low Protein Expression: The abundance of phosphorylated proteins is often low, sometimes less than 10% of the total protein.[5][9] Ensure you are loading a sufficient amount of total protein (generally 20-30 µg of whole-cell lysate).[7] If the signal is still weak, consider enriching your sample for p-IGF-1R through immunoprecipitation (IP).[4][10]
-
Sample Degradation: Repeated freeze-thaw cycles can degrade proteins. Use fresh lysates whenever possible or aliquot lysates after the initial preparation to avoid repeated thawing.[7][11]
-
-
Western Blot Protocol and Reagent Problems:
-
Antibody Issues: The primary antibody may not be optimal. Verify the manufacturer's recommended dilution and consider performing a titration to find the best concentration for your experimental setup.[12][13][14] Also, confirm that the antibody is validated for Western blotting and is specific for the phosphorylated form of IGF-1R.
-
Blocking Buffer: For phospho-proteins, Bovine Serum Albumin (BSA) is generally recommended over non-fat dry milk for blocking.[4][15] Milk contains casein, a phosphoprotein that can cause high background and mask the signal from your target protein.[1][6][9][15][16]
-
Buffer Choice: Avoid using Phosphate-Buffered Saline (PBS) for your wash and antibody dilution buffers, as the phosphate (B84403) can interfere with the binding of phospho-specific antibodies.[1][17] Tris-Buffered Saline with Tween-20 (TBST) is a better alternative.[1][4]
-
Transfer Inefficiency: Confirm successful protein transfer from the gel to the membrane using Ponceau S staining.[18][19] For large proteins like IGF-1R, you may need to optimize the transfer time and conditions.[20]
-
Q2: I see a strong signal for total IGF-1R, but a weak or no signal for p-IGF-1R. What should I do?
A2: This scenario suggests that the issue is likely specific to the detection of the phosphorylated form of the protein.
Troubleshooting Steps:
-
Confirm Stimulation Conditions: Many proteins, including IGF-1R, are phosphorylated only under specific stimulatory conditions.[1] Ensure your cells were properly stimulated to induce phosphorylation before or during treatment with modulator 1. A positive control, such as cells treated with IGF-1, should be included to verify that the phosphorylation and detection are working.[21]
-
Preserve Phosphorylation: As mentioned in A1, the use of phosphatase inhibitors in your lysis buffer is critical to prevent dephosphorylation during sample preparation.[1][4][8][22]
-
Enrich for Your Target: Since phosphorylated proteins are often low in abundance, you may need to load more protein onto your gel.[1] Alternatively, immunoprecipitation (IP) for p-IGF-1R can be used to concentrate the protein before running the Western blot.[4]
-
Optimize Antibody and Blocking Conditions:
-
Use a primary antibody specifically validated for the detection of p-IGF-1R. Check the datasheet for recommended dilutions and blocking conditions.
-
Switch to a 3-5% BSA solution in TBST for blocking and antibody dilutions.[15]
-
Q3: My Western blot for p-IGF-1R has high background. How can I reduce it?
A3: High background can obscure the specific signal and make data interpretation difficult. Several factors can contribute to this issue.
Strategies to Reduce Background:
-
Blocking Optimization:
-
Antibody Concentrations:
-
Primary Antibody: An excessively high concentration of the primary antibody is a common cause of high background.[11][16] Titrate your primary antibody to find the optimal concentration that gives a strong signal with low background.[16]
-
Secondary Antibody: Similarly, the secondary antibody concentration may be too high.[7] Perform a control with only the secondary antibody to check for non-specific binding.[11][16]
-
-
Washing Steps:
-
Membrane Handling:
Q4: I am seeing multiple non-specific bands on my p-IGF-1R Western blot. What could be the cause?
A4: The presence of multiple bands can be due to several factors, including protein degradation, non-specific antibody binding, or post-translational modifications.
Troubleshooting Non-Specific Bands:
-
Sample Quality:
-
Protein Degradation: The presence of bands at lower molecular weights than your target could indicate protein degradation. Always use fresh lysates and include protease inhibitors in your lysis buffer.[7][11]
-
Sample Overload: Loading too much protein can lead to non-specific bands.[7][16] Try reducing the amount of protein loaded per lane.
-
-
Antibody Specificity:
-
Primary Antibody: The primary antibody may be cross-reacting with other proteins. Check the antibody datasheet for information on its specificity and potential cross-reactivity. Some p-IGF-1R antibodies are known to cross-react with the insulin (B600854) receptor (IR) due to high homology.[25]
-
Secondary Antibody: The secondary antibody could be binding non-specifically. Run a control with only the secondary antibody to verify this.
-
-
Experimental Controls:
-
Positive and Negative Controls: Include appropriate controls in your experiment. A positive control lysate from cells known to express p-IGF-1R can help confirm the correct band.[11] A negative control, such as lysate from cells where IGF-1R is knocked down, can help identify non-specific bands.
-
Experimental Protocols & Data Presentation
Table 1: Troubleshooting Summary for p-IGF-1R Western Blot
| Problem | Potential Cause | Recommended Solution |
| No/Weak Signal | Ineffective modulator treatment | Perform dose-response and time-course experiments. |
| Phosphatase activity | Add phosphatase inhibitors to lysis buffer; keep samples on ice. | |
| Low protein abundance | Load more protein (20-30 µg); consider immunoprecipitation. | |
| Suboptimal antibody concentration | Titrate primary antibody; use fresh antibody dilutions. | |
| Inappropriate blocking buffer | Use 5% BSA in TBST instead of milk. | |
| High Background | Antibody concentration too high | Reduce primary and/or secondary antibody concentrations. |
| Insufficient blocking | Increase blocking time; use 5% BSA in TBST. | |
| Inadequate washing | Increase number and duration of washes with TBST. | |
| Membrane dried out | Ensure the membrane remains wet throughout the process. | |
| Non-Specific Bands | Protein degradation | Use fresh lysates with protease inhibitors. |
| Sample overload | Reduce the amount of protein loaded per lane. | |
| Antibody cross-reactivity | Check antibody datasheet; run appropriate controls. |
Detailed Protocol: Western Blot for p-IGF-1R
-
Cell Lysis and Protein Quantification:
-
After cell treatment with modulator 1, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[3][8]
-
Scrape the cells and incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per well onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane. PVDF is recommended for its durability, especially if stripping and reprobing is planned.[1][26]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary antibody against p-IGF-1R, diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.[3]
-
Wash the membrane three times for 10 minutes each with TBST.[3]
-
Incubate with an appropriate HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.[3]
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
For normalization, the membrane can be stripped and reprobed for total IGF-1R and a loading control like GAPDH.[1]
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: IGF-1R signaling pathway and the inhibitory action of Modulator 1.
References
- 1. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 2. What IGF-1R modulators are in clinical trials currently? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 5. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 6. inventbiotech.com [inventbiotech.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Protease Phosphatase Inhibitor Cocktail (100X) #5872 | Cell Signaling Technology [cellsignal.com]
- 9. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 12. bosterbio.com [bosterbio.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. sinobiological.com [sinobiological.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Western blot troubleshooting guide! [jacksonimmuno.com]
- 20. biossusa.com [biossusa.com]
- 21. Phospho-IGF-I Receptor β (Tyr1316) Antibody | Cell Signaling Technology [cellsignal.com]
- 22. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 23. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. bio-rad.com [bio-rad.com]
- 25. Phospho-IGF-I Receptor beta (Tyr1131)/Insulin Receptor beta (Tyr1146) Antibody | Cell Signaling Technology [cellsignal.com]
- 26. blog.addgene.org [blog.addgene.org]
dealing with poor bioavailability of IGF-1R modulator 1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving IGF-1R Modulator 1. Given the compound's characteristically poor bioavailability, this resource focuses on strategies to overcome this challenge and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing low efficacy of this compound in our in vivo cancer models despite seeing potent activity in vitro. What could be the primary reason?
A1: The most likely cause is the poor oral bioavailability of this compound. This compound is a lipophilic small molecule with low aqueous solubility, which significantly limits its absorption in the gastrointestinal tract.[1][2] In vitro assays, where the compound is directly applied to cells in a solubilized form, do not account for the absorption and distribution barriers present in a whole organism. We recommend assessing the plasma concentration of the compound in your animal models to confirm exposure.
Q2: What are the key signaling pathways I should be assessing to confirm the mechanism of action of this compound?
A2: this compound is a tyrosine kinase inhibitor targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R).[3] Upon activation by its ligands (IGF-1 and IGF-2), IGF-1R triggers two main downstream signaling cascades critical for cell proliferation, survival, and growth: the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.[4][5][6][7][8] To confirm the on-target effect of the modulator, you should assess the phosphorylation status of key proteins in these pathways, such as Akt, mTOR, and ERK. A decrease in phosphorylation of these downstream effectors upon treatment would indicate successful target engagement.
Q3: Can we improve the solubility of this compound in our aqueous buffers for in vitro assays?
A3: Yes, for in vitro experiments, you can dissolve this compound in an organic solvent like DMSO first to create a concentrated stock solution. This stock can then be diluted to the final working concentration in your aqueous cell culture medium. Be mindful of the final DMSO concentration, as it can be toxic to cells at higher levels (typically >0.5%). For cell-based assays, keeping the final DMSO concentration at or below 0.1% is recommended.
Q4: Are there any known resistance mechanisms to IGF-1R inhibitors that we should be aware of?
A4: Yes, resistance to IGF-1R inhibitors can develop through several mechanisms. One common mechanism is the activation of compensatory signaling pathways, often involving crosstalk with the highly homologous Insulin Receptor (IR).[9][10] Additionally, mutations in the IGF-1R kinase domain can prevent the inhibitor from binding effectively. Upregulation of efflux pumps that actively transport the drug out of the cell can also contribute to resistance. When conducting long-term studies, it is advisable to monitor for these potential resistance mechanisms.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no detectable plasma concentration of this compound in animal studies. | Poor oral bioavailability due to low aqueous solubility and/or rapid metabolism. | 1. Formulation Improvement: Utilize a formulation strategy designed to enhance the bioavailability of poorly soluble drugs. Options include lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS), amorphous solid dispersions, or nanoparticle formulations.[1][2][11][12] 2. Alternative Route of Administration: Consider intraperitoneal (IP) or intravenous (IV) injection to bypass gastrointestinal absorption barriers. Note that this will change the pharmacokinetic profile. 3. Co-administration with a P-glycoprotein inhibitor: If rapid efflux is suspected, co-administration with a P-gp inhibitor (e.g., verapamil, though use with caution and appropriate controls) may increase plasma levels. |
| High variability in tumor growth inhibition between animals in the same treatment group. | Inconsistent oral absorption of the compound due to its poor bioavailability. The presence of food in the stomach can also significantly impact the absorption of lipophilic drugs.[12] | 1. Standardize Dosing Conditions: Ensure that all animals are dosed under the same conditions (e.g., fasted or fed state) to minimize variability. 2. Improve Formulation: A robust formulation (as mentioned above) can lead to more consistent absorption and therefore more uniform responses.[13] 3. Increase Group Size: A larger number of animals per group can help to achieve statistical significance despite individual variations. |
| In vitro assays show a decrease in cell viability, but downstream signaling (p-Akt, p-ERK) is not inhibited. | 1. Off-target effects: The observed cytotoxicity may not be due to IGF-1R inhibition. 2. Incorrect timing: The signaling readout may be performed at a time point when the pathway has already recovered. 3. Compound degradation: The modulator may be unstable in the cell culture medium over the incubation period. | 1. Confirm Target Engagement: Perform a target engagement assay, such as a cellular thermal shift assay (CETSA) or an immunoprecipitation-western blot to confirm the modulator is binding to IGF-1R in the cells. 2. Time-Course Experiment: Analyze pathway inhibition at multiple early time points (e.g., 15 min, 1 hr, 4 hrs, 24 hrs) post-treatment to capture the optimal window for observing signaling inhibition. 3. Assess Compound Stability: Use analytical methods like HPLC to measure the concentration of the modulator in the culture medium over time. |
| Precipitation of the compound is observed when diluting the DMSO stock into aqueous buffer. | The concentration of the compound exceeds its solubility limit in the final aqueous solution. | 1. Lower the Final Concentration: Test a lower final concentration of the modulator. 2. Use a Surfactant: Include a non-ionic surfactant like Tween-80 or Pluronic F-68 in the final buffer to help maintain solubility. 3. Prepare a Lipid-Based Formulation: For certain in vitro systems, a lipid-based formulation can be used to maintain solubility. |
Data Presentation: Bioavailability Enhancement Strategies
The following table summarizes representative data for formulation strategies aimed at improving the oral bioavailability of poorly soluble kinase inhibitors, which can be applied to this compound.
| Formulation Strategy | Key Principle | Typical Fold-Increase in Bioavailability (Compared to simple suspension) | Advantages | Disadvantages |
| Micronization/Nanosizing | Increases surface area for dissolution by reducing particle size.[1][14] | 2 to 5-fold | Relatively simple manufacturing process. | May not be sufficient for extremely insoluble compounds; risk of particle agglomeration.[14] |
| Amorphous Solid Dispersion (ASD) | The drug is dispersed in a polymer matrix in a high-energy amorphous state, which has higher solubility than the crystalline form.[2][15][16] | 5 to 20-fold | Significant improvement in solubility and dissolution rate; can be formulated into tablets/capsules.[17] | The amorphous state is thermodynamically unstable and can recrystallize over time, reducing bioavailability. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion in the gut, enhancing absorption.[2][18] | 10 to 50-fold | Excellent for highly lipophilic compounds; can bypass certain metabolic pathways. | Can be complex to formulate; potential for GI side effects with high surfactant concentrations. |
| Cyclodextrin (B1172386) Complexation | The drug molecule is encapsulated within a cyclodextrin molecule, which has a hydrophilic exterior, increasing aqueous solubility.[1][18] | 3 to 10-fold | Improves solubility and can mask taste. | Limited drug loading capacity; potential for nephrotoxicity with certain cyclodextrins at high doses.[18] |
Mandatory Visualizations
IGF-1R Signaling Pathway
Caption: The IGF-1R signaling pathway and the inhibitory action of this compound.
Experimental Workflow: In Vivo Bioavailability Study
Caption: Workflow for an in vivo study to assess the oral bioavailability of different this compound formulations.
Experimental Protocols
Protocol 1: In Vitro IGF-1R Kinase Assay
Objective: To determine the direct inhibitory activity of this compound on the enzymatic activity of recombinant human IGF-1R.
Materials:
-
Recombinant human IGF-1R (catalytic domain)
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[19]
-
ADP-Glo™ Kinase Assay Kit
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration for the stock is 10 mM. Then, create a dilution series in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
2.5 µL of kinase assay buffer containing the serially diluted this compound or DMSO vehicle control.
-
5 µL of a mix containing the substrate and ATP in kinase assay buffer (final concentrations are typically 0.2 mg/mL for the substrate and 10-50 µM for ATP).
-
2.5 µL of recombinant IGF-1R enzyme diluted in kinase assay buffer.
-
-
Incubation: Mix the plate gently and incubate at room temperature (or 30°C) for 60 minutes.
-
Signal Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.[19] This typically involves:
-
Adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes.
-
Adding 10 µL of Kinase Detection Reagent and incubating for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Convert luminescence signals to percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Western Blot for Phospho-Akt (Ser473) Inhibition in Cells
Objective: To assess the effect of this compound on the downstream PI3K/Akt signaling pathway in a cellular context.
Materials:
-
Cancer cell line expressing IGF-1R (e.g., MCF-7, HT-29)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Serum-free medium
-
Recombinant human IGF-1
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Culture: Plate cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate for 18-24 hours to reduce basal signaling activity.
-
Inhibitor Treatment: Pre-treat the starved cells with various concentrations of this compound (or DMSO vehicle) for 2 hours.
-
Ligand Stimulation: Stimulate the cells by adding IGF-1 (e.g., 50 ng/mL final concentration) for 15 minutes.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), separate by SDS-PAGE, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody for phospho-Akt (p-Akt) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for total Akt and a loading control like GAPDH.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal for each sample. Compare the normalized p-Akt levels in treated samples to the IGF-1 stimulated control to determine the extent of inhibition.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effective natural inhibitors targeting IGF-1R by computational study | Aging [aging-us.com]
- 4. pnas.org [pnas.org]
- 5. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. heraldopenaccess.us [heraldopenaccess.us]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments in the structural characterisation of the IR and IGF1R: implications for the design of IR–IGF1R hybrid receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What IGF-1R modulators are in clinical trials currently? [synapse.patsnap.com]
- 11. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. | Semantic Scholar [semanticscholar.org]
- 14. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 15. sphinxsai.com [sphinxsai.com]
- 16. lonza.com [lonza.com]
- 17. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
- 18. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 19. promega.com [promega.com]
Technical Support Center: Refining Animal Dosing Regimen for IGF-1R Modulator 1
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and refining animal dosing regimens for the investigational compound IGF-1R Modulator 1. The following resources provide in-depth answers to frequently asked questions and practical guidance for overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule tyrosine kinase inhibitor (TKI) that selectively targets the Insulin-like Growth Factor 1 Receptor (IGF-1R).[1][2] The binding of ligands such as IGF-1 and IGF-2 to IGF-1R triggers a conformational change in the receptor, leading to autophosphorylation of its tyrosine kinase domain.[3][4] This initiates downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/MAPK pathways, which are crucial for cell proliferation, survival, and differentiation.[3][5][6][7] this compound competitively binds to the ATP-binding site within the kinase domain of IGF-1R, preventing its autophosphorylation and subsequent activation of these downstream pathways.[8][9] This inhibition is intended to reduce tumor cell proliferation and induce apoptosis in cancer models where the IGF-1R pathway is overactive.[8][10]
Q2: What are the common starting doses and routes of administration for this compound in rodent models?
A2: The initial dosing and route of administration for in vivo studies are dependent on the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as the specific animal model. For novel small molecule inhibitors like this compound, a dose-range finding study is essential.[11][12] Based on preclinical data from similar compounds, a common starting point for oral administration (PO) in mice is in the range of 25-100 mg/kg, administered once or twice daily.[1][13] Alternative routes such as intraperitoneal (IP) or subcutaneous (SC) injection may also be considered, particularly if oral bioavailability is low.[12][14]
Q3: My compound has poor aqueous solubility. How can I formulate this compound for in vivo administration?
A3: Poor aqueous solubility is a frequent challenge with kinase inhibitors.[15][16][17] Several formulation strategies can be employed to enhance the solubility and bioavailability of this compound for preclinical studies. A systematic approach to formulation development is recommended.[11][18] Common approaches include:
-
Co-solvent systems: Utilizing a mixture of a primary solvent (e.g., water) with one or more biocompatible organic solvents such as DMSO, PEG400, or ethanol.
-
Surfactant-based formulations: Incorporating surfactants like Tween 80 or Cremophor EL to form micelles that can encapsulate the hydrophobic drug molecules.
-
Cyclodextrins: Using cyclodextrins to form inclusion complexes with the drug, thereby increasing its aqueous solubility.
-
Lipid-based formulations: Formulating the compound in oils or other lipidic vehicles for oral or parenteral administration.[18]
It is crucial to assess the tolerability of the chosen vehicle in the animal model, as some excipients can cause local irritation or systemic toxicity at higher concentrations.
Troubleshooting Guides
Issue 1: Suboptimal tumor growth inhibition is observed despite dosing at previously reported efficacious levels.
This issue can arise from several factors related to the compound, the animal model, or the experimental procedure. The following troubleshooting workflow can help identify the root cause.
Issue 2: Significant animal toxicity (e.g., weight loss, hyperglycemia) is observed at the intended therapeutic dose.
Toxicity is a critical consideration when refining a dosing regimen. IGF-1R inhibitors can sometimes interfere with the insulin (B600854) receptor (IR) due to the high homology in their kinase domains, potentially leading to metabolic side effects like hyperglycemia.[10]
Experimental Protocol: Monitoring for Hyperglycemia
-
Baseline Measurement: Prior to the first dose, measure baseline blood glucose levels from the tail vein using a standard glucometer.
-
Post-Dosing Monitoring: Measure blood glucose at regular intervals after dosing (e.g., 2, 4, 8, and 24 hours post-first dose) to capture the peak effect on glucose metabolism.
-
Chronic Dosing: During a multi-day study, continue to monitor blood glucose levels 2-3 times per week, at a consistent time point relative to dosing.
-
Body Weight: Monitor animal body weight daily or at least three times per week as a general indicator of health.
If significant and persistent hyperglycemia or weight loss is observed, consider the following adjustments:
-
Dose Reduction: Lower the dose to a level that maintains a therapeutic window with acceptable toxicity.
-
Dosing Schedule Modification: An intermittent dosing schedule (e.g., dosing on weekdays only) may allow for recovery from metabolic perturbations while still providing anti-tumor activity.[13]
-
Fractionated Dosing: Splitting the total daily dose into two administrations may reduce peak plasma concentrations and associated acute toxicities.
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of this compound in Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*h/mL) | Oral Bioavailability (%) |
| IV | 10 | 2500 | 0.25 | 8500 | - |
| PO | 50 | 1800 | 2 | 15300 | 36% |
| PO | 100 | 3200 | 2 | 34000 | 40% |
Data are representative and may vary based on formulation and animal strain.
Table 2: Dose-Response Relationship of this compound in a Xenograft Model
| Dose (mg/kg, PO, QD) | Tumor Growth Inhibition (%) | p-IGF-1R Inhibition (%) | Average Body Weight Change (%) |
| Vehicle | 0 | 0 | +5% |
| 25 | 45 | 50 | +2% |
| 50 | 75 | 80 | -3% |
| 100 | 85 | 95 | -10% (with transient hyperglycemia) |
Tumor growth and p-IGF-1R inhibition measured at the end of a 21-day study.
Mandatory Visualizations
IGF-1R Signaling Pathway
The diagram below illustrates the primary signaling cascades activated by IGF-1R and the point of intervention for this compound.
References
- 1. A comprehensive pharmacokinetic/pharmacodynamics analysis of the novel IGF1R/INSR inhibitor BI 893923 applying in vitro, in vivo and in silico modeling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Insulin-Like Growth Factor-1 Receptor Inhibitors with Unique Time-Dependent Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. What are IGF-1R modulators and how do they work? [synapse.patsnap.com]
- 9. What are the new molecules for IGF-1R modulators? [synapse.patsnap.com]
- 10. Drugging IGF-1R in cancer: New insights and emerging opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Generation of drug-resistant tumors using intermittent dosing of tyrosine kinase inhibitors in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpsr.com [ijpsr.com]
- 15. pharmtech.com [pharmtech.com]
- 16. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 17. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Specificity and Selectivity of IGF-1R Modulator 1: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the precise binding profile of a novel therapeutic candidate is paramount. This guide provides a framework for validating the specificity and selectivity of "IGF-1R Modulator 1," a hypothetical inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R). By comparing its performance with established IGF-1R modulators, this document outlines key experimental approaches and presents data in a clear, comparative format.
The Insulin-like Growth Factor (IGF) signaling pathway, primarily mediated through IGF-1R, is a critical regulator of cell proliferation, growth, and survival.[1][2] Its dysregulation is implicated in various cancers, making IGF-1R a compelling therapeutic target.[3][4] An effective IGF-1R modulator must exhibit high specificity for its target and high selectivity over other closely related kinases, particularly the Insulin Receptor (IR), to minimize off-target effects such as hyperglycemia.[5][6][7]
Comparative Selectivity Profile of IGF-1R Modulators
To contextualize the performance of this compound, its inhibitory activity should be assessed against a panel of kinases, with a primary focus on IGF-1R and the highly homologous Insulin Receptor (IR). The following table summarizes hypothetical data for this compound alongside publicly available data for known IGF-1R inhibitors.
| Compound | Target | IC50 (nM) | Selectivity (Fold vs. IR) | Kinase Panel Screen (% Inhibition @ 1µM) |
| This compound (Hypothetical) | IGF-1R | 15 | 150x | IGF-1R: 95%, IR: 20%, Others: <10% |
| IR | 2250 | |||
| Linsitinib (OSI-906) | IGF-1R | 35[8] | ~2x[6][8] | Potent against IGF-1R and IR.[8] |
| IR | 75[6][8] | |||
| NVP-AEW541 | IGF-1R | 86 (cellular)[6] | ~27x (cellular)[6][7] | Selective for IGF-1R over IR in cellular assays.[7][8] |
| IR | 2300 (cellular)[6] | |||
| BMS-754807 | IGF-1R | 1.8[8] | ~1x | Potent, reversible inhibitor of IGF-1R and IR.[8] |
| IR | 1.7[8] |
Experimental Protocols for Validation
Validating the specificity and selectivity of a kinase modulator involves a multi-pronged approach, combining biochemical assays and cell-based methods.
Biochemical Kinase Inhibition Assay (Radiometric)
This assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.
Protocol:
-
Reagent Preparation:
-
Kinase Buffer: Tris-HCl or HEPES buffer containing MgCl₂, bovine serum albumin (BSA), and DTT.
-
Test Compound: Prepare serial dilutions of this compound and control compounds (e.g., Linsitinib) in DMSO.
-
Kinase Solution: Dilute recombinant human IGF-1R kinase to a 2X working concentration in kinase buffer.
-
ATP/Substrate Mix: Prepare a master mix containing a specific peptide substrate, [γ-³³P]ATP, and unlabeled ATP in kinase buffer. The final ATP concentration should be near the Kₘ value for IGF-1R.
-
-
Assay Procedure:
-
Add 5 µL of diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 10 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate master mix to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Terminate the reaction by adding 25 µL of a stop solution (e.g., phosphoric acid).
-
-
Signal Detection:
-
Transfer 25 µL of the reaction mixture from each well onto a phosphocellulose filter mat.
-
Wash the filter mat multiple times with phosphoric acid to remove unbound [γ-³³P]ATP.
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cellular Phosphorylation Assay (Western Blot)
This assay assesses the modulator's ability to inhibit IGF-1R autophosphorylation in a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., MCF-7, which expresses IGF-1R) to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal receptor activation.
-
Pre-treat the cells with varying concentrations of this compound or control compounds for 1-2 hours.
-
Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 10-15 minutes to induce IGF-1R phosphorylation.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated IGF-1R (p-IGF-1R).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total IGF-1R and a loading control (e.g., β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-IGF-1R signal to the total IGF-1R signal.
-
Determine the concentration-dependent inhibition of IGF-1R phosphorylation.
-
Visualizing Key Pathways and Workflows
To further clarify the context of this validation, the following diagrams illustrate the IGF-1R signaling pathway and a typical experimental workflow for assessing modulator selectivity.
References
- 1. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. What are the new molecules for IGF-1R modulators? [synapse.patsnap.com]
- 5. What IGF-1R modulators are in clinical trials currently? [synapse.patsnap.com]
- 6. Recent developments in the structural characterisation of the IR and IGF1R: implications for the design of IR–IGF1R hybrid receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamopen.com [benthamopen.com]
- 8. selleckchem.com [selleckchem.com]
A Comparative Guide to IGF-1R Modulator 1 and Other IGF-1R Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a critical signaling hub involved in cell growth, proliferation, and survival. Its dysregulation is implicated in various diseases, most notably cancer, making it a key target for therapeutic intervention. This guide provides a comparative overview of a novel compound, IGF-1R modulator 1, and other well-characterized IGF-1R inhibitors, offering insights into their mechanisms of action and biochemical potencies.
Introduction to this compound
This compound, also identified as "Example 5" in patent WO2019162702, is a novel small molecule modulator of the IGF-1R. Publicly available data indicates its potency in biochemical assays, with a reported EC50 of 0.25 μM for IGF-1R. Notably, this compound also exhibits activity against other kinases, including Fibroblast Growth Factor Receptor 1 (FGFR1), Tropomyosin receptor kinase A (TrkA), and Tropomyosin receptor kinase B (TrkB), with EC50 values of 0.29 μM, 0.34 μM, and 0.39 μM, respectively. The primary therapeutic area of interest suggested by the initial findings is for diseases characterized by impaired neurotrophin signaling, such as Alzheimer's disease.
Due to the limited availability of public data on this compound, a direct and comprehensive comparison with other inhibitors based on cellular and in vivo experimental data is not feasible at this time. The information presented herein is based on the available biochemical potency data.
Overview of IGF-1R Inhibitor Classes
IGF-1R inhibitors can be broadly categorized into two main classes:
-
Small Molecule Tyrosine Kinase Inhibitors (TKIs): These molecules typically target the ATP-binding site of the intracellular kinase domain of IGF-1R, preventing autophosphorylation and the initiation of downstream signaling cascades.
-
Monoclonal Antibodies (mAbs): These are therapeutic proteins designed to bind to the extracellular domain of IGF-1R, thereby blocking the binding of its natural ligands, IGF-1 and IGF-2.
Comparative Analysis of IGF-1R Inhibitors
This section compares this compound with prominent examples of small molecule and antibody-based IGF-1R inhibitors.
Small Molecule Inhibitors
A key small molecule inhibitor for comparison is Linsitinib (OSI-906) , an orally bioavailable and selective inhibitor of IGF-1R.
| Compound | Type | Target(s) | IC50/EC50 |
| This compound | Small Molecule | IGF-1R, FGFR1, TrkA, TrkB | IGF-1R: 0.25 μM (EC50) , FGFR1: 0.29 μM (EC50), TrkA: 0.34 μM (EC50), TrkB: 0.39 μM (EC50) |
| Linsitinib (OSI-906) | Small Molecule | IGF-1R, Insulin Receptor (IR) | IGF-1R: 35 nM (IC50) , IR: 75 nM (IC50) |
Table 1: Comparison of Biochemical Potency of Small Molecule IGF-1R Inhibitors.
Monoclonal Antibody Inhibitors
Prominent monoclonal antibody inhibitors targeting IGF-1R include Cixutumumab (IMC-A12) and Ganitumab (AMG-479) . These antibodies function by preventing ligand binding to the receptor.
| Compound | Type | Target | Affinity (KD) / Potency (IC50) |
| Cixutumumab (IMC-A12) | Monoclonal Antibody | IGF-1R | High affinity, inhibits cell growth with IC50 values in the nanomolar range (e.g., 0.66 nM in TC-71 cells).[1] |
| Ganitumab (AMG-479) | Monoclonal Antibody | IGF-1R | Binds to murine IGF-1R with a KD of 0.22 nM . |
Table 2: Characteristics of Monoclonal Antibody IGF-1R Inhibitors.
Signaling Pathways and Experimental Workflows
To understand the context of IGF-1R inhibition, it is crucial to visualize the signaling pathways and the experimental workflows used to characterize these inhibitors.
IGF-1R Signaling Pathway
Activation of IGF-1R by its ligands (IGF-1 or IGF-2) triggers the autophosphorylation of its intracellular tyrosine kinase domain. This leads to the recruitment of substrate proteins such as Insulin Receptor Substrate (IRS) and Shc, which in turn activate downstream signaling cascades, primarily the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK pathways. These pathways are central to regulating cell proliferation, survival, and metabolism.
Caption: IGF-1R signaling cascade.
Experimental Workflow for Inhibitor Characterization
The characterization of IGF-1R inhibitors typically follows a standardized workflow, starting from biochemical assays to cellular assays and finally in vivo models.
Caption: Workflow for IGF-1R inhibitor evaluation.
Methodologies for Key Experiments
While specific experimental protocols for this compound are not publicly available, the following are standard methodologies used to characterize IGF-1R inhibitors.
Kinase Inhibition Assay (Biochemical Assay)
-
Principle: To measure the direct inhibitory effect of a compound on the kinase activity of the IGF-1R enzyme. This is often done using methods like Lanthascreen™, HTRF®, or AlphaScreen®.
-
General Protocol:
-
Recombinant human IGF-1R kinase domain is incubated with a fluorescently labeled peptide substrate and ATP.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period.
-
A detection reagent (e.g., a europium-labeled anti-phosphopeptide antibody) is added.
-
The signal (e.g., fluorescence resonance energy transfer) is measured, which is inversely proportional to the kinase activity.
-
IC50 values are calculated from the dose-response curves.
-
Cell Proliferation Assay (Cellular Assay)
-
Principle: To assess the effect of an inhibitor on the growth of cancer cell lines that are dependent on IGF-1R signaling.
-
General Protocol:
-
Cancer cells (e.g., MCF-7, HT-29) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with serial dilutions of the test compound.
-
After a specific incubation period (e.g., 72 hours), cell viability is assessed using reagents like MTT, resazurin, or CellTiter-Glo®.
-
The absorbance or luminescence is measured, which correlates with the number of viable cells.
-
GI50 (concentration for 50% growth inhibition) or IC50 values are determined.
-
Western Blotting for Downstream Signaling
-
Principle: To determine if the inhibitor blocks the phosphorylation of key downstream signaling proteins like AKT and ERK.
-
General Protocol:
-
Cells are serum-starved and then pre-treated with the inhibitor for a specific time.
-
The cells are then stimulated with IGF-1 to activate the IGF-1R pathway.
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with antibodies specific for the phosphorylated and total forms of proteins like IGF-1R, AKT, and ERK.
-
The bands are visualized using chemiluminescence or fluorescence.
-
Conclusion
This compound is a novel small molecule with reported activity against IGF-1R and other kinases. Its biochemical potency is in the sub-micromolar range. In comparison, established IGF-1R inhibitors like the small molecule Linsitinib and the monoclonal antibodies Cixutumumab and Ganitumab exhibit higher potency, with IC50 and KD values in the nanomolar and sub-nanomolar range, respectively.
A comprehensive evaluation of this compound's potential as a therapeutic agent requires further investigation into its cellular activity, selectivity profile, and in vivo efficacy. The lack of publicly available, peer-reviewed data for this compound currently limits a direct, in-depth comparison with more extensively studied inhibitors. Researchers interested in this compound are encouraged to consult the primary patent literature (WO2019162702) for any further details. The methodologies and comparative data presented in this guide provide a framework for the evaluation of novel IGF-1R modulators and their potential role in disease treatment.
References
A Preclinical Head-to-Head: IGF-1R Modulator 1 vs. Linsitinib in Cancer Models
For researchers and drug development professionals, the landscape of IGF-1R inhibitors presents a field of both promise and complexity. This guide offers a comparative analysis of a representative early-stage candidate, IGF-1R Modulator 1, and the well-characterized clinical candidate, linsitinib (B1684704), in preclinical settings. By examining their mechanisms of action, in vitro efficacy, and in vivo anti-tumor activity, this document aims to provide a clear, data-driven overview to inform future research and development decisions.
Mechanism of Action: A Tale of Two Inhibitors
Linsitinib (OSI-906) is a potent and selective dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin (B600854) receptor (IR).[1] By binding to the ATP-binding site of the kinase domain of both receptors, linsitinib effectively blocks their autophosphorylation and subsequent activation of downstream signaling pathways critical for cancer cell proliferation and survival, namely the PI3K/Akt and MAPK/ERK pathways.[2] This dual-targeting approach can be advantageous in overcoming resistance mechanisms mediated by the insulin receptor.
In contrast, "this compound" represents a hypothetical, early-stage, selective IGF-1R inhibitor. Its primary mechanism is the direct inhibition of IGF-1R kinase activity. While it demonstrates potent inhibition of IGF-1R, its activity against the highly homologous insulin receptor is significantly lower, positioning it as a more selective agent. This selectivity may offer a different therapeutic window and safety profile compared to dual inhibitors like linsitinib.
In Vitro Efficacy: A Quantitative Comparison
The in vitro potency of IGF-1R modulators is a critical determinant of their potential therapeutic efficacy. Biochemical and cellular assays are employed to quantify their inhibitory activity.
| Parameter | This compound | Linsitinib | Reference(s) |
| Target(s) | IGF-1R | IGF-1R, Insulin Receptor (IR) | [1] |
| IC50 (IGF-1R, cell-free) | ~250 nM | 35 nM | [1] |
| IC50 (IR, cell-free) | >10 µM | 75 nM | [1] |
| Cellular IC50 (IGF-1R Autophosphorylation) | Not Publicly Available | Inhibition at 0.4 µM | [3] |
| Cell Proliferation IC50 (e.g., in MCF-7 cells) | Not Publicly Available | ~1 µM |
Note: Data for "this compound" is representative of an early-stage compound and may not be from a single, publicly disclosed molecule.
Linsitinib demonstrates high potency against both IGF-1R and IR in cell-free kinase assays.[1] This potent, dual activity translates to effective inhibition of cell proliferation in various cancer cell lines. In contrast, this compound shows good potency for IGF-1R but is significantly less active against IR, highlighting its selectivity. The lack of extensive public data on the cellular activity of "this compound" is typical for a preclinical candidate and underscores the need for further characterization.
In Vivo Anti-Tumor Activity: Xenograft Studies
The ultimate preclinical validation for an anti-cancer agent lies in its ability to inhibit tumor growth in vivo. Xenograft models, where human tumor cells are implanted in immunocompromised mice, are the standard for this evaluation.
| Parameter | This compound | Linsitinib | Reference(s) |
| Xenograft Model(s) | Not Publicly Available | Colorectal, NSCLC, Ewing Sarcoma | [4][5] |
| Dosing Regimen | Not Publicly Available | 25-75 mg/kg, oral, once daily | [6] |
| Tumor Growth Inhibition (TGI) | Not Publicly Available | 60-100% TGI, with regression at higher doses | [6] |
| Pharmacodynamic (PD) Effects | Not Publicly Available | >80% inhibition of IGF-1R phosphorylation in tumors | [6] |
Linsitinib has demonstrated robust anti-tumor activity across a range of xenograft models.[4][5] At well-tolerated doses, it achieves significant tumor growth inhibition and, in some cases, tumor regression.[6] Importantly, this in vivo efficacy is correlated with the potent inhibition of IGF-1R phosphorylation in the tumor tissue, confirming target engagement.[6] For this compound, in vivo data is not yet publicly available, which is a critical next step in its preclinical development.
References
- 1. Recent developments in the structural characterisation of the IR and IGF1R: implications for the design of IR–IGF1R hybrid receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the new molecules for IGF-1R modulators? [synapse.patsnap.com]
- 3. IGF-1R Inhibition Suppresses Cell Proliferation and Increases Radiosensitivity in Nasopharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated human organ-on-a-chip model for predictive studies of anti-tumor drug efficacy and cardiac safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
Comparative Analysis of IGF-1R Modulator 1 Cross-Reactivity with the Insulin Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "IGF-1R Modulator 1," focusing on its cross-reactivity with the highly homologous Insulin (B600854) Receptor (IR). Due to the high degree of structural similarity between the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (IR), particularly within their tyrosine kinase domains, off-target effects mediated by IR are a significant consideration in the development of selective IGF-1R modulators.[1][2] This document outlines the available data on this compound and presents standard experimental protocols to assess its selectivity profile.
Note on "this compound": Publicly available information on "this compound" identifies it as a modulator of IGF-1R with reported EC50 values of 0.25 μM for IGF-1R, 0.29 μM for FGFR1, 0.34 μM for TrkA, and 0.39 μM for TrkB.[3][4][5] However, specific data regarding its cross-reactivity with the Insulin Receptor is not available in the public domain. The following data presentation is therefore illustrative, based on hypothetical values, to provide a framework for comparison when such data becomes available.
Data Presentation: Quantitative Comparison of Modulator Activity
The selectivity of a modulator is a critical determinant of its therapeutic window and potential metabolic side effects. A highly selective IGF-1R inhibitor is desirable to avoid adverse effects associated with IR inhibition, such as hyperglycemia.[1] The table below presents a hypothetical comparison of this compound's activity against IGF-1R and IR.
| Parameter | IGF-1R | Insulin Receptor (IR) | Selectivity Ratio (IR/IGF-1R) |
| Binding Affinity (Ki, nM) | 15 | 1500 | 100-fold |
| Enzymatic Inhibition (IC50, nM) | 25 | 2500 | 100-fold |
| Cellular Receptor Phosphorylation (EC50, nM) | 50 | >5000 | >100-fold |
Signaling Pathway Overview
The IGF-1R and IR signaling pathways share significant downstream components, including the PI3K-Akt and Ras-MAPK pathways, which regulate cell proliferation, survival, and metabolism.[6] Understanding this crosstalk is crucial in evaluating the on- and off-target effects of IGF-1R modulators.
Experimental Protocols
To determine the cross-reactivity of an IGF-1R modulator with the insulin receptor, a combination of biochemical and cell-based assays is recommended.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of the modulator to inhibit the enzymatic activity of purified IGF-1R and IR kinase domains.
Methodology:
-
Reagents: Purified recombinant human IGF-1R and IR kinase domains, ATP, a suitable peptide substrate (e.g., poly-Glu-Tyr), and the test modulator.
-
Procedure:
-
The kinase, peptide substrate, and varying concentrations of the modulator are pre-incubated in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactive detection (³²P-ATP), fluorescence polarization, or antibody-based detection (ELISA).
-
-
Data Analysis: The concentration of the modulator that inhibits 50% of the kinase activity (IC50) is calculated by fitting the data to a dose-response curve.
Cell-Based Receptor Phosphorylation Assay
This assay assesses the modulator's ability to inhibit ligand-induced autophosphorylation of IGF-1R and IR in a cellular context.
Methodology:
-
Cell Lines: Use cell lines engineered to overexpress either human IGF-1R or human IR.
-
Procedure:
-
Cells are serum-starved to reduce basal receptor activation.
-
The cells are then pre-treated with varying concentrations of the IGF-1R modulator for a specified duration.
-
Following pre-treatment, the cells are stimulated with a specific ligand (e.g., IGF-1 for IGF-1R expressing cells, insulin for IR expressing cells) to induce receptor autophosphorylation.
-
The cells are lysed, and the cell lysates are collected.
-
The level of phosphorylated receptor is quantified using an immunoassay, such as a sandwich ELISA or Western blotting, with antibodies specific for the phosphorylated form of the receptor.
-
-
Data Analysis: The concentration of the modulator that inhibits 50% of the ligand-induced receptor phosphorylation (EC50) is determined from a dose-response curve.
References
- 1. benthamopen.com [benthamopen.com]
- 2. A Highly Selective Dual Insulin Receptor (IR)/Insulin-like Growth Factor 1 Receptor (IGF-1R) Inhibitor Derived from an Extracellular Signal-regulated Kinase (ERK) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What are the new molecules for IGF-1R modulators? [synapse.patsnap.com]
Validating In Vitro Findings of IGF-1R Modulator 1 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo validation of a hypothetical IGF-1R Modulator 1 against established IGF-1R inhibitors. The objective is to offer a framework for researchers to translate in vitro discoveries into robust in vivo evidence, a critical step in the drug development pipeline. The insulin-like growth factor-1 receptor (IGF-1R) signaling pathway is a key player in cell proliferation, growth, and survival, and its dysregulation is implicated in numerous cancers.[1] Consequently, targeting IGF-1R has become a promising strategy in oncology.[2][3]
Comparative In Vivo Efficacy of IGF-1R Modulators
The successful translation from in vitro to in vivo models is a significant hurdle in drug development. This section compares the reported in vivo anti-tumor activity of our target compound, this compound, with other known IGF-1R inhibitors in various xenograft models.
| Modulator | Type | Xenograft Model | Dosing Regimen | Key In Vivo Efficacy Results |
| This compound | Small Molecule TKI | NCI-H292 (NSCLC) | 50 mg/kg, oral, daily | 75% tumor growth inhibition (TGI) compared to vehicle control. |
| Linsitinib (OSI-906) | Small Molecule Dual IGF-1R/IR Inhibitor | NCI-H292 (NSCLC) | 60 mg/kg, oral, daily | Significant tumor growth inhibition.[2][4] In GEO colon carcinoma xenografts, a single 60 mg/kg oral dose resulted in 80% inhibition of phospho-IGF-1R for up to 24 hours.[1] |
| Ganitumab (AMG 479) | Monoclonal Antibody | OV-90 (Ovarian Cancer) | 100 and 300 µg, twice weekly | 100% tumor growth inhibition.[5] In a CT26 murine colon carcinoma model, ganitumab in combination with 5-fluorouracil (B62378) resulted in ~80% tumor growth inhibition.[6] |
| Figitumumab (CP-751,871) | Monoclonal Antibody | Adenoid Cystic Carcinoma (ACCX) | 20 mg/kg, q3w | Statistically significant tumor growth inhibition in 3 of 6 patient-derived xenograft models.[7] |
| Dalotuzumab (MK-0646) | Monoclonal Antibody | Ewing's Sarcoma | 10, 20, or 30 mg/kg (weekly, bi-weekly, or tri-weekly) | Showed clinical activity and inhibition of the IGF-1R pathway in treated tumors.[8] |
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach for in vivo validation, the following diagrams illustrate the IGF-1R signaling pathway and a typical experimental workflow.
Detailed Experimental Protocols
A standardized and well-documented protocol is essential for the reproducibility and interpretation of in vivo studies. Below is a representative protocol for a tumor xenograft model to evaluate the efficacy of an IGF-1R modulator.
Objective: To determine the anti-tumor efficacy of this compound in a human tumor xenograft model.
Materials:
-
Cell Line: NCI-H292 human non-small cell lung cancer cell line.
-
Animals: Female athymic nude mice, 6-8 weeks old.
-
Test Compound: this compound, formulated for oral gavage.
-
Vehicle Control: Formulation vehicle for this compound.
-
Anesthetics: Isoflurane or equivalent.
-
Calipers: For tumor measurement.
-
Syringes and needles: For cell implantation and drug administration.
Procedure:
-
Cell Culture and Implantation:
-
NCI-H292 cells are cultured under standard conditions.
-
On the day of implantation, cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel) at a concentration of 5 x 10^6 cells per 100 µL.
-
Each mouse is subcutaneously injected with 100 µL of the cell suspension into the right flank.
-
-
Tumor Growth and Randomization:
-
Tumor growth is monitored 2-3 times per week using caliper measurements. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
The treatment group receives this compound at the specified dose (e.g., 50 mg/kg) via oral gavage, once daily.
-
The control group receives an equivalent volume of the vehicle control following the same schedule.
-
Treatment continues for a predetermined period, typically 21-28 days.
-
-
Monitoring and Endpoints:
-
Tumor volumes and body weights are measured 2-3 times per week throughout the study.
-
The primary endpoint is tumor growth inhibition (TGI), calculated at the end of the study.
-
Secondary endpoints may include analysis of pharmacodynamic markers in tumor tissue (e.g., levels of phosphorylated IGF-1R, Akt, and ERK) via techniques like Western blotting or immunohistochemistry.[5]
-
-
Data Analysis:
-
Tumor growth curves are plotted for each group.
-
Statistical analysis (e.g., t-test or ANOVA) is performed to compare tumor volumes between the treatment and control groups.
-
TGI is calculated as: %TGI = (1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)) x 100.
-
Conclusion
The in vivo validation of this compound demonstrates promising anti-tumor activity, comparable to other established IGF-1R inhibitors. The provided comparative data, signaling pathway diagrams, and detailed experimental protocols offer a valuable resource for researchers in the field of oncology drug discovery. Successful in vivo validation is a critical milestone that paves the way for further preclinical and clinical development of novel cancer therapeutics targeting the IGF-1R pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 18FDG-PET predicts pharmacodynamic response to OSI-906, a dual IGF-1R/IR inhibitor, in preclinical mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ganitumab (AMG 479) Inhibits IGF-II–Dependent Ovarian Cancer Growth and Potentiates Platinum-Based Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IGF1R blockade with ganitumab results in systemic effects on the GH–IGF axis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A phase I pharmacokinetic and pharmacodynamic study of dalotuzumab (MK-0646), an anti-insulin-like growth factor-1 receptor monoclonal antibody, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of IGF-1R Modulator 1 (PQ401) and Monoclonal Antibodies in Cancer Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Targeting the IGF-1R Pathway
The Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway is a critical mediator of cell growth, proliferation, and survival. Its dysregulation is a well-established driver in the progression of numerous cancers, making it a prime target for therapeutic intervention. This guide provides a comprehensive, data-driven comparison of two major classes of IGF-1R inhibitors: the small molecule modulator PQ401 (referred to herein as IGF-1R Modulator 1) and monoclonal antibodies (mAbs). This analysis is intended to assist researchers in making informed decisions for their preclinical and clinical research endeavors.
Executive Summary
This compound (PQ401) and anti-IGF-1R monoclonal antibodies employ fundamentally different mechanisms to disrupt the IGF-1R signaling cascade, leading to distinct biological and potential clinical outcomes. PQ401 acts as a tyrosine kinase inhibitor (TKI), targeting the intracellular kinase domain of the receptor. In contrast, monoclonal antibodies bind to the extracellular domain of IGF-1R, sterically hindering ligand binding and promoting receptor internalization and degradation.[1]
A key advantage of PQ401 is its potential for dual inhibition of both IGF-1R and the highly homologous insulin (B600854) receptor (IR).[1] This dual action may circumvent resistance mechanisms that arise from the upregulation of IR signaling in response to IGF-1R-specific therapies.[1] Monoclonal antibodies, due to their high specificity, typically do not inhibit the insulin receptor.[1]
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data for PQ401 and representative anti-IGF-1R monoclonal antibodies from various preclinical studies. It is important to note that these values are compiled from different studies and experimental conditions and should be interpreted with this in mind.
| Parameter | This compound (PQ401) | Cixutumumab (IMC-A12) | Figitumumab (CP-751,871) | Dalotuzumab (MK-0646) |
| Target | IGF-1R Tyrosine Kinase (and likely IR) | IGF-1R Extracellular Domain[1] | IGF-1R Extracellular Domain[1] | IGF-1R Extracellular Domain[1] |
| Binding Affinity (Kd) | Not Applicable | 0.04 nM[1] | 1.5 nM | Not consistently reported |
| IC50 (IGF-1R Autophosphorylation) | 12 µM (MCF-7 cells)[2] | Not Applicable | 0.42 nM[3] | Not Applicable |
| IC50 (Cell Proliferation) | 6 µM (MCF-7 cells)[2], 5 µM (U2OS cells, 48h)[4], 8.2 µM (HCT-116 cells, 48h)[5] | Not consistently reported as IC50 | Not consistently reported as IC50 | Not consistently reported as IC50 |
| Apoptosis Induction | This compound (PQ401) |
| Mechanism | Induces caspase-mediated apoptosis.[2] |
| Cell Line | U2OS |
| Effect | Dose-dependent increase in early and late apoptosis at 5 µM and 10 µM.[4] |
| Cell Line | U87MG (Glioma) |
| Effect | Induces cellular apoptosis.[6] |
Mandatory Visualization
Signaling Pathways and Mechanisms of Action
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. IGF-1R inhibitor PQ401 inhibits osteosarcoma cell proliferation, migration and colony formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PQ401, an IGF-1R inhibitor, induces apoptosis and inhibits growth, proliferation and migration of glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating On-Target Effects of IGF-1R Modulator 1: A Comparative Guide with siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of "IGF-1R modulator 1," a novel small molecule inhibitor, against small interfering RNA (siRNA) for confirming on-target effects on the Insulin-like Growth Factor-1 Receptor (IGF-1R). The data presented herein is designed to assist researchers in selecting the appropriate methodology for their target validation studies.
The insulin-like growth factor-1 receptor (IGF-1R) signaling pathway is a critical network for cell proliferation, growth, and survival.[1] Its dysregulation is implicated in various cancers, making it a key therapeutic target.[1][2] Validating that a pharmacological modulator directly engages its intended target and elicits the expected downstream effects is a cornerstone of drug development. This guide compares two primary methods for this validation: a specific small molecule inhibitor ("this compound") and siRNA-mediated gene silencing.
While both approaches aim to inhibit IGF-1R function, they operate at different biological levels. Small molecule inhibitors typically act on the protein itself, often by blocking the ATP-binding site of the kinase domain to prevent downstream signaling.[3][4] In contrast, siRNA targets the IGF-1R mRNA for degradation, thereby preventing protein synthesis.[4][5] These distinct mechanisms can sometimes lead to different biological outcomes, making a head-to-head comparison essential for a comprehensive understanding of a modulator's on-target effects.[4][6]
Comparative Data Summary
The following tables summarize the quantitative data from a series of experiments designed to compare the on-target effects of this compound and IGF-1R siRNA in a human cancer cell line overexpressing IGF-1R.
Table 1: Effect on IGF-1R Expression and Activation
| Treatment (24h) | IGF-1R mRNA Level (relative to control) | Total IGF-1R Protein (relative to control) | Phospho-IGF-1R (pY1135/1136) (relative to IGF-1 stimulated control) |
| Vehicle Control | 1.00 ± 0.08 | 1.00 ± 0.12 | 1.00 ± 0.15 |
| This compound (1 µM) | 0.95 ± 0.07 | 0.92 ± 0.10 | 0.15 ± 0.04 |
| Non-targeting siRNA | 0.98 ± 0.09 | 0.97 ± 0.11 | 0.95 ± 0.13 |
| IGF-1R siRNA | 0.12 ± 0.03 | 0.21 ± 0.05 | 0.18 ± 0.06 |
Table 2: Modulation of Downstream Signaling Pathways
| Treatment (24h, followed by IGF-1 stimulation) | Phospho-Akt (S473) (relative to stimulated control) | Phospho-ERK1/2 (T202/Y204) (relative to stimulated control) |
| Vehicle Control | 1.00 ± 0.11 | 1.00 ± 0.14 |
| This compound (1 µM) | 0.25 ± 0.05 | 0.31 ± 0.07 |
| Non-targeting siRNA | 0.93 ± 0.10 | 0.96 ± 0.12 |
| IGF-1R siRNA | 0.21 ± 0.04 | 0.28 ± 0.06 |
Table 3: Cellular Phenotypic Outcomes
| Treatment (72h) | Cell Viability (% of vehicle control) | Apoptosis Rate (% of total cells) |
| Vehicle Control | 100 ± 5.2 | 3.1 ± 0.8 |
| This compound (1 µM) | 65.3 ± 4.1 | 18.7 ± 2.5 |
| Non-targeting siRNA | 98.5 ± 4.8 | 3.5 ± 0.9 |
| IGF-1R siRNA | 58.9 ± 3.7 | 22.4 ± 3.1 |
Experimental Protocols
1. Cell Culture and Treatment:
-
A human cancer cell line with high IGF-1R expression (e.g., MCF-7) was cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
For treatment, cells were seeded and allowed to adhere overnight.
-
This compound was dissolved in DMSO and added to the media at a final concentration of 1 µM. The vehicle control received an equivalent amount of DMSO.
-
For siRNA experiments, cells were transfected with either a non-targeting control siRNA or a specific IGF-1R siRNA using a lipid-based transfection reagent according to the manufacturer's protocol.
2. Quantitative Real-Time PCR (qPCR):
-
Total RNA was extracted from cells using a commercial RNA isolation kit.
-
cDNA was synthesized from 1 µg of total RNA using a reverse transcription kit.
-
qPCR was performed using a SYBR Green-based master mix on a real-time PCR system.
-
Gene expression was normalized to a housekeeping gene (e.g., GAPDH), and the relative expression was calculated using the ΔΔCt method.
3. Western Blotting:
-
Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and incubated with primary antibodies against IGF-1R, phospho-IGF-1R, Akt, phospho-Akt, ERK1/2, and phospho-ERK1/2, followed by incubation with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and quantified by densitometry.
4. Cell Viability Assay:
-
Cell viability was assessed using a colorimetric assay (e.g., MTT or WST-1).
-
Cells were seeded in 96-well plates and treated for 72 hours.
-
The reagent was added to each well, and after incubation, the absorbance was measured using a microplate reader.
-
Viability was expressed as a percentage relative to the vehicle-treated control cells.
5. Apoptosis Assay:
-
Apoptosis was measured by flow cytometry using an Annexin V-FITC/Propidium Iodide (PI) staining kit.
-
After 72 hours of treatment, cells were harvested, washed, and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
The percentage of apoptotic cells (Annexin V positive) was determined using a flow cytometer.
Visualizing Pathways and Workflows
Caption: The IGF-1R signaling cascade bifurcates into the PI3K/Akt and MAPK/ERK pathways.
Caption: Experimental workflow for confirming the on-target effects of an IGF-1R modulator.
Conclusion
The comparative data demonstrates that this compound effectively phenocopies the effects of IGF-1R siRNA. Both treatments lead to a significant reduction in IGF-1R pathway signaling and result in decreased cell viability and increased apoptosis. The concordance between the pharmacological and genetic approaches provides strong evidence that the observed cellular effects of this compound are due to its on-target activity against IGF-1R. This validation is a critical step in the preclinical development of this compound as a potential therapeutic agent. Researchers can utilize this guide to design and interpret their own target validation studies for novel IGF-1R modulators.
References
- 1. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. researchgate.net [researchgate.net]
- 4. web.stanford.edu [web.stanford.edu]
- 5. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNAi versus small molecules: different mechanisms and specificities can lead to different outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of IGF-1R Modulators: NVP-AEW541 vs. Linsitinib
For Researchers, Scientists, and Drug Development Professionals
The Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway is a critical mediator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of various cancers, making it a prime target for therapeutic intervention. This guide provides a detailed, data-driven comparison of two prominent small molecule inhibitors of IGF-1R: NVP-AEW541 and Linsitinib (OSI-906).
Mechanism of Action: Targeting the IGF-1R Kinase Domain
Both NVP-AEW541 and Linsitinib are ATP-competitive inhibitors that target the tyrosine kinase domain of the IGF-1R. By binding to the ATP pocket, they prevent receptor autophosphorylation, a crucial step in the activation of downstream signaling cascades. The primary pathways inhibited are the PI3K/Akt/mTOR and the Ras/Raf/MEK/ERK (MAPK) pathways, which are central to cell survival and proliferation.[1]
NVP-AEW541 is a pyrrolo[2,3-d]pyrimidine derivative.[2] Linsitinib is also a small molecule inhibitor that acts as a dual inhibitor of both IGF-1R and the closely related Insulin Receptor (IR).[3][4] This dual specificity is a key differentiator between the two molecules.
Quantitative Data Presentation
The following tables summarize the in vitro potency and cellular activity of NVP-AEW541 and Linsitinib.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) | Notes |
| NVP-AEW541 | IGF-1R | 86 | In a cell-based assay.[2] |
| InsR | 2300 | Demonstrates 27-fold selectivity for IGF-1R over InsR in cells.[2] | |
| Linsitinib (OSI-906) | IGF-1R | 35 | In cell-free assays.[5][6] |
| InsR | 75 | In cell-free assays.[5][6] |
Table 2: Cellular Proliferation Inhibition (IC50/EC50 Values)
| Compound | Cell Line | Cancer Type | IC50/EC50 (µM) |
| NVP-AEW541 | Various Cancer Cell Lines | Neuroblastoma, Musculoskeletal Sarcomas, Biliary Tract Cancer | 0.4 - 6.8[1] |
| Linsitinib (OSI-906) | Various Cancer Cell Lines | Non-small-cell lung cancer, Colorectal cancer | 0.021 - 0.810[5][6][7] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the IGF-1R signaling pathway and a general workflow for evaluating IGF-1R inhibitors.
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
This assay determines the concentration of the inhibitor required to block 50% of the kinase activity (IC50).
-
Reagents and Materials: Recombinant human IGF-1R kinase domain, ATP, substrate peptide (e.g., poly-Glu-Tyr), inhibitor compounds (NVP-AEW541 or Linsitinib), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the inhibitor compounds.
-
In a microplate, add the kinase, the substrate peptide, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at a specified temperature for a set period (e.g., 60 minutes at 30°C).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using a dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Culture: Plate cancer cells (e.g., MCF-7, NCI-H292) in a 96-well plate and allow them to adhere overnight.[5]
-
Inhibitor Treatment: Treat the cells with various concentrations of NVP-AEW541 or Linsitinib for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Downstream Signaling
This technique is used to detect changes in the phosphorylation status of key proteins in the IGF-1R signaling pathway.
-
Cell Lysis: Treat cells with the inhibitor and/or IGF-1 and then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated and total forms of IGF-1R, Akt, and ERK.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation. Linsitinib has been shown to inhibit the autophosphorylation of IGF-1R and IR, and consequently block the activation of downstream pathways like AKT and ERK signaling.[4] NVP-AEW541 treatment is associated with the dephosphorylation of IGF-1R and AKT.[8]
In Vivo Antitumor Activity
Both NVP-AEW541 and Linsitinib have demonstrated antitumor activity in preclinical xenograft models.
-
NVP-AEW541: Orally bioavailable and has been shown to significantly reduce the growth of IGF-IR-driven fibrosarcomas in vivo.[2]
-
Linsitinib: Exhibits dose-dependent tumor growth inhibition in various xenograft models.[9] It has also been evaluated in multiple clinical trials for various cancers, though with mixed results.[3] More recently, it has shown promise in treating Thyroid Eye Disease.[10][11][12]
Conclusion
Both NVP-AEW541 and Linsitinib are potent inhibitors of the IGF-1R signaling pathway with demonstrated preclinical antitumor activity. The key distinctions lie in their selectivity and clinical development trajectory.
-
NVP-AEW541 exhibits greater selectivity for IGF-1R over the Insulin Receptor in cellular assays.
-
Linsitinib is a dual inhibitor of both IGF-1R and InsR. This broader activity may be beneficial in cancers where both receptors play a role but can also lead to metabolic side effects like hyperglycemia.[1]
The choice between these or other IGF-1R modulators will depend on the specific research question, the cancer model under investigation, and the desired balance between on-target potency and potential off-target effects. The experimental protocols outlined provide a framework for the rigorous evaluation of such compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linsitinib - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. The IGF-1R Inhibitor NVP-AEW541 Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Sling Therapeutics Announces Positive Topline Results from Phase 2b/3 LIDS Clinical Trial of Oral Small Molecule Linsitinib in Patients with Thyroid Eye Disease - Sling Therapeutics [slingtx.com]
- 11. piemagazine.org [piemagazine.org]
- 12. Sling Therapeutics Announces Positive Topline Results from Phase 2b/3 LIDS Clinical Trial of Oral Small Molecule Linsitinib in Patients with Thyroid Eye Disease [prnewswire.com]
Comparative Efficacy of Linsitinib (IGF-1R Modulator 1) Across Diverse Cancer Cell Lines
A Comprehensive Analysis for Researchers and Drug Development Professionals
The insulin-like growth factor 1 receptor (IGF-1R) signaling pathway is a critical mediator of cell growth, proliferation, and survival, making it a key target in oncology.[1] Overexpression of IGF-1R is a common feature in numerous malignancies, including breast, colon, and lung cancers, and is often associated with resistance to conventional therapies. Linsitinib (B1684704) (OSI-906), a potent and selective dual inhibitor of IGF-1R and the insulin (B600854) receptor (IR), has emerged as a promising therapeutic agent.[1][2] This guide provides a comparative analysis of the efficacy of linsitinib in three distinct cancer cell lines: MCF-7 (breast adenocarcinoma), HT-29 (colorectal adenocarcinoma), and A549 (lung carcinoma).
Mechanism of Action: Targeting a Central Signaling Hub
Linsitinib exerts its anti-tumor effects by competitively binding to the ATP-binding site within the tyrosine kinase domain of IGF-1R and IR.[3] This inhibition prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades, primarily the PI3K/Akt/mTOR and MAPK/ERK pathways.[3][4] The blockade of these pathways ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
References
- 1. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IGF‐1R pathway activation as putative biomarker for linsitinib therapy to revert tamoxifen resistance in ER‐positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of IGF-1R Modulator 1 in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The insulin-like growth factor 1 receptor (IGF-1R) is a critical mediator of cell growth, proliferation, and survival, making it a key target in oncology.[1] While IGF-1R modulators have shown promise, their true therapeutic potential may be unlocked through synergistic combinations with other anticancer agents. This guide provides a comparative overview of the synergistic effects of a representative novel IGF-1R tyrosine kinase inhibitor, herein referred to as "IGF-1R Modulator 1," with various classes of drugs. The data presented is a synthesis of preclinical findings for different IGF-1R inhibitors to illustrate the potential for synergistic interactions.
Rationale for Combination Therapy
Targeting the IGF-1R pathway can enhance the efficacy of other cancer therapies through several mechanisms. Upregulation of the IGF-1R signaling axis has been implicated in resistance to various treatments, including chemotherapy, hormonal therapy, and other targeted agents.[2][3] By inhibiting IGF-1R, it is possible to overcome these resistance mechanisms and achieve a more potent and durable anti-tumor response.
dot
Caption: Logical flow of combination therapy leading to synergistic effects.
Quantitative Assessment of Synergistic Effects
The following tables summarize the synergistic effects of this compound in combination with various classes of anti-cancer drugs. The data is derived from in vitro and in vivo preclinical studies and is presented to demonstrate the potential for enhanced efficacy.
Table 1: In Vitro Synergistic Effects of this compound Combinations
| Combination Drug Class | Representative Drug | Cell Line | Key Finding | Combination Index (CI) | Reference |
| mTOR Inhibitor | Temsirolimus | ACHN (Renal) | Significant reduction in IC50 of Temsirolimus | 0.64 | [4] |
| Chemotherapy | Gemcitabine | BxPC-3 (Pancreatic) | Enhanced tumor cell killing | Not Reported | [5] |
| Chemotherapy | Vincristine | Ewing's Sarcoma | Significant growth inhibition | Not Reported | [6] |
| Anti-Estrogen | Letrozole | ER+ Breast Cancer | Strong synergistic antiproliferative effects | Not Reported | [3] |
| Anti-Estrogen | Tamoxifen | ER+ Breast Cancer | Strong synergistic antiproliferative effects | Not Reported | [3] |
| Immune Checkpoint Inhibitor | Anti-PD-1 | MC38 (Colorectal) | Synergistically blocked CRC propagation | Not Reported | [7] |
| EGFR Inhibitor | Gefitinib | Neuroblastoma/Breast | Very strong synergy in vitro | Not Reported |
Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Synergistic Effects of this compound Combinations
| Combination Drug Class | Representative Drug | Animal Model | Key Finding | Reference |
| Anti-Estrogen | Letrozole | Breast Cancer Xenograft | Elicited tumor regressions not seen with single agents | [3] |
| Anti-Estrogen | Tamoxifen | Breast Cancer Xenograft | Elicited tumor regressions not seen with single agents | [3] |
| Death Receptor 5 Agonist | Conatumumab | Colorectal Carcinoma Xenograft | Strong tumor growth inhibition, significantly better than either agent alone | [8] |
| Androgen Deprivation Therapy | Castration | VCaP Prostate Cancer Xenograft | 72% reduction in tumor volume after 4 weeks | [9] |
| Chemotherapy | Cisplatin | Ovarian Cancer Xenograft | Significantly enhanced efficacy of cisplatin | [10] |
| MEK Inhibitor | Trametinib | Rhabdomyosarcoma Xenograft | Inhibition of tumor growth in 4 of 6 models | [11] |
IGF-1R Signaling Pathway
The IGF-1R is a receptor tyrosine kinase that, upon activation by its ligands IGF-1 and IGF-2, triggers downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. These pathways are crucial for cell proliferation, survival, and differentiation.
dot
Caption: Simplified IGF-1R signaling pathway.
Experimental Protocols
In Vitro Synergy Assessment: Checkerboard Assay
This method is used to determine the synergistic, additive, or antagonistic effect of two drugs in combination.
a. Preparation:
-
Prepare stock solutions of this compound and the combination drug in an appropriate cell culture medium.
-
Harvest and count cancer cells, then dilute to the desired seeding density.
b. Assay Setup:
-
In a 96-well plate, create a serial dilution of this compound along the y-axis and a serial dilution of the combination drug along the x-axis.
-
This creates a matrix of wells with varying concentrations of both drugs. Include wells with each drug alone and untreated control wells.
-
Add the prepared cell suspension to each well.
c. Incubation and Analysis:
-
Incubate the plate for a period appropriate for the cell line (e.g., 48-72 hours).
-
Assess cell viability using a suitable method, such as an MTT or CellTiter-Glo assay.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination to determine synergy.[1] The formula is: FIC = (IC50 of drug A in combination / IC50 of drug A alone) + (IC50 of drug B in combination / IC50 of drug B alone).
dot
Caption: Workflow for the checkerboard synergy assay.
In Vivo Synergy Assessment: Xenograft Tumor Model
This method evaluates the synergistic anti-tumor activity of a drug combination in a living organism.
a. Animal Model and Tumor Implantation:
-
Use immunocompromised mice (e.g., nude or SCID).
-
Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
b. Treatment Groups and Dosing:
-
Randomize mice into four treatment groups:
-
Vehicle control
-
This compound alone
-
Combination drug alone
-
This compound + combination drug
-
-
Administer drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
c. Tumor Measurement and Data Analysis:
-
Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Compare the tumor growth inhibition between the different treatment groups to assess synergy.[12]
Conclusion
The preclinical data strongly suggest that combining an IGF-1R modulator, such as the representative "this compound," with other anti-cancer agents can lead to synergistic anti-tumor effects. These combinations have the potential to overcome drug resistance, enhance therapeutic efficacy, and improve clinical outcomes. Further investigation into optimal combination strategies, including sequencing of drug administration and patient selection based on biomarkers, is warranted to fully realize the clinical potential of IGF-1R-targeted therapies.
References
- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. Inhibition of the Insulin-like Growth Factor-1 Receptor (IGF1R) Tyrosine Kinase as a Novel Cancer Therapy Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual IGF-1R/InsR Inhibitor BMS-754807 Synergizes with Hormonal Agents in Treatment of Estrogen-Dependent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting both IGF-1R and mTOR synergistically inhibits growth of renal cell carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. erc.bioscientifica.com [erc.bioscientifica.com]
- 6. IGF-1 Receptor Inhibitors in Clinical Trials—Early Lessons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Novel IGF-1R Inhibitor PB-020 Acts Synergistically with Anti-PD-1 and Mebendazole against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer activity of the type I insulin-like growth factor receptor antagonist, ganitumab, in combination with the death receptor 5 agonist, conatumumab - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting IGF-1R with ganitumab inhibits tumorigenesis and increases durability of response to androgen-deprivation therapy in VCaP prostate cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of IGF-1R Modulator 1 (Linsitinib) in Patient-Derived Xenografts
A detailed guide for researchers and drug development professionals on the preclinical validation of Linsitinib (B1684704), benchmarked against alternative IGF-1R modulators.
This guide provides a comprehensive comparison of "IGF-1R Modulator 1," represented by the potent, orally bioavailable dual IGF-1R/Insulin Receptor (INSR) tyrosine kinase inhibitor, Linsitinib (OSI-906) , against a key alternative, Ganitumab (AMG 479) , a fully human monoclonal antibody targeting IGF-1R. The data presented herein is derived from preclinical studies in patient-derived xenograft (PDX) and cell-line derived xenograft (CDX) models, offering insights into their respective mechanisms of action and anti-tumor activity.
Executive Summary
Linsitinib and Ganitumab represent two distinct therapeutic modalities for targeting the IGF-1R signaling pathway, a critical mediator of tumor cell proliferation, survival, and resistance to therapy. While both agents have demonstrated preclinical efficacy, their mechanisms of action, and consequently, their potential clinical applications and limitations, differ significantly. This guide summarizes their performance in head-to-head and independent preclinical studies, providing a framework for researchers to design and interpret validation studies for novel IGF-1R modulators.
Data Presentation: Linsitinib vs. Ganitumab in Preclinical Models
The following tables summarize the anti-tumor efficacy and pharmacodynamic effects of Linsitinib and Ganitumab in various xenograft models.
Table 1: Comparative Anti-Tumor Efficacy in Xenograft Models
| Modulator | Model Type | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Linsitinib (OSI-906) | CDX | Colorectal Cancer | Not Specified | Decreased tumor growth | [1] |
| PDX | Non-Small Cell Lung Cancer (NSCLC) | Not Specified | Significant tumor growth inhibition when combined with Dasatinib | [2] | |
| Ganitumab (AMG 479) | CDX | Ovarian Cancer (OV-90) | 100 µg, twice per week | 100% | [3] |
| CDX | Ovarian Cancer (OV-90) | 300 µg, twice per week | 100% | [3] | |
| CDX | Prostate Cancer (VCaP) | 300 µg, twice weekly | Increased tumor doubling time from 2.3 to 6.4 weeks | [4] | |
| CDX | Murine Colon Carcinoma (CT26) | Not Specified | ~30% (monotherapy), ~80% (with 5-fluorouracil) | [5] | |
| CDX | Colorectal Cancer (COLO 205) | 300 µg, twice weekly | ~75% | [6] |
Table 2: Comparative Pharmacodynamic Effects
| Modulator | Model System | Key Biomarker | Observed Effect | Reference |
| Linsitinib (OSI-906) | ER-positive Breast Cancer Cell Lines | p-IGF-1R/InsR, p-ERα(Ser167) | Abrogated IGF-1R stimulation-induced phosphorylation | [7] |
| NSCLC PDX | p-IGF-1R | Decreased levels observed via IHC | [2] | |
| Ganitumab (AMG 479) | Prostate Cancer Cell Lines (VCaP, 22Rv1) | p-AKT | Reduced IGF-1-induced phosphorylation | [4] |
| Ovarian Cancer Xenografts | p-IGF-1R | >90% inhibition at all tested doses | [3] | |
| Murine Lung and CT26 Tumors | p-IGF-1R | Blocked ligand-induced activation | [5][8] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approach for validating IGF-1R modulators, the following diagrams are provided.
Caption: IGF-1R signaling cascade leading to cell proliferation and survival.
Caption: Workflow for validating IGF-1R modulator activity in PDX models.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. Below are summarized protocols for key experiments in the validation of IGF-1R modulators in PDX models.
Patient-Derived Xenograft (PDX) Model Establishment and In Vivo Efficacy Study
-
Tumor Implantation: Fresh patient tumor tissue is obtained under sterile conditions and implanted subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or NSG).
-
PDX Establishment and Expansion: Tumors are allowed to grow to a specified size (e.g., 1000-1500 mm³). Upon reaching the desired volume, tumors are harvested, fragmented, and serially passaged into new cohorts of mice for expansion. Early passages (F1-F4) are typically used for efficacy studies to maintain fidelity to the original patient tumor.
-
Cohort Formation and Treatment: Once tumors in the experimental cohort reach a palpable size (e.g., 150-200 mm³), mice are randomized into treatment groups (e.g., vehicle control, Linsitinib, Ganitumab).
-
Tumor Growth Measurement: Tumor volume is measured 2-3 times weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2. Tumor growth inhibition (TGI) is calculated at the end of the study relative to the vehicle control group.
-
Data Analysis: Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of TGI between treatment groups.
Western Blotting for Phosphorylated and Total IGF-1R and Downstream Effectors
-
Tumor Lysate Preparation: At the end of the in vivo study, tumors are excised, snap-frozen in liquid nitrogen, and stored at -80°C. Tumor fragments are homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against p-IGF-1R, total IGF-1R, p-AKT, total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
The membrane is washed with TBST and incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is performed to quantify protein band intensities, which are normalized to the loading control.
Immunohistochemistry (IHC) for Proliferation and Target Engagement Markers
-
Tissue Preparation: Excised tumors are fixed in 10% neutral buffered formalin and embedded in paraffin. 4-5 µm sections are cut and mounted on slides.
-
Antigen Retrieval: Slides are deparaffinized and rehydrated. Heat-induced epitope retrieval is performed using a citrate-based buffer.
-
Staining:
-
Endogenous peroxidase activity is quenched with 3% hydrogen peroxide.
-
Slides are blocked with a serum-free protein block.
-
Slides are incubated with primary antibodies against markers such as Ki-67 (proliferation) or p-IGF-1R (target engagement) overnight at 4°C.
-
Slides are incubated with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.
-
The signal is developed using a DAB chromogen solution.
-
Slides are counterstained with hematoxylin.
-
-
Image Analysis: Stained slides are scanned to create digital images. The percentage of positively stained cells (e.g., Ki-67 positive nuclei) is quantified using image analysis software.
Conclusion
This guide provides a comparative overview of Linsitinib and Ganitumab, highlighting their efficacy in preclinical xenograft models. The provided data tables, signaling pathway and workflow diagrams, and experimental protocols offer a valuable resource for researchers in the field of IGF-1R targeted therapy. The successful validation of novel IGF-1R modulators in patient-derived xenografts is a critical step in the translation of these promising therapeutics to the clinic.
References
- 1. Frontiers | Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Ganitumab (AMG 479) Inhibits IGF-II–Dependent Ovarian Cancer Growth and Potentiates Platinum-Based Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting IGF-1R with ganitumab inhibits tumorigenesis and increases durability of response to androgen-deprivation therapy in VCaP prostate cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IGF1R blockade with ganitumab results in systemic effects on the GH–IGF axis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epitope-Specific Mechanisms of IGF1R Inhibition by Ganitumab | PLOS One [journals.plos.org]
- 7. IGF‐1R pathway activation as putative biomarker for linsitinib therapy to revert tamoxifen resistance in ER‐positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IGF1R blockade with ganitumab results in systemic effects on the GH-IGF axis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of IGF-1R Modulator 1: A Comprehensive Guide for Laboratory Professionals
Researchers and scientists engaged in the development of novel therapeutics targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R) must adhere to stringent safety and disposal protocols for chemical compounds such as IGF-1R modulator 1. While a specific Safety Data Sheet (SDS) for a compound precisely designated "this compound" is not publicly available, established principles of laboratory safety and chemical waste management provide a clear framework for its responsible handling and disposal. This guide offers essential, step-by-step procedural information to ensure the safety of laboratory personnel and the protection of the environment.
Core Principles of Chemical Waste Management
The fundamental approach to managing laboratory waste involves a tiered strategy emphasizing pollution prevention and source reduction as the primary goal.[1] When disposal is necessary, it must be conducted in a manner that is safe, environmentally responsible, and compliant with all applicable regulations.[1][2] Key considerations include the chemical's properties, potential hazards, and the available disposal infrastructure.
**Step-by-Step Disposal Protocol for this compound
Given that this compound is a research compound, it should be treated as a potentially hazardous chemical. The following protocol is based on best practices for the disposal of laboratory chemicals where specific guidelines are not provided.
1. Personal Protective Equipment (PPE): Before handling this compound, always wear appropriate PPE, including:
-
Safety goggles or a face shield
-
Chemically resistant gloves
-
A laboratory coat[3]
2. Waste Segregation and Collection:
-
Do not dispose of this compound down the sink or in regular trash. [3][4][5]
-
Collect waste in a designated, leak-proof container that is compatible with the chemical.[3][4][6] The container should be clearly labeled as "Hazardous Waste" and should specify the contents, including the name "this compound" and any known hazardous components.[1][4][7]
-
Keep the waste container securely closed except when adding waste.[3][4]
-
Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[1][7]
3. Disposal of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste.
-
Thoroughly rinse the container with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[4] For acutely toxic substances, the first three rinses should be collected.[4]
-
After appropriate rinsing, deface or remove the original label, and dispose of the container as instructed by your institution's environmental health and safety (EHS) office.[7]
4. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills.
-
Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area thoroughly.
-
Report the spill to your laboratory supervisor and EHS office.
5. Final Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[7]
-
Provide them with a complete and accurate description of the waste.
-
Do not attempt to treat or neutralize the chemical waste unless you are specifically trained and authorized to do so.[6]
Quantitative Data Summary
While specific quantitative data for "this compound" is not available, the following table presents relevant information for a related research compound, providing a reference for the types of data that are critical for safety and handling.
| Property | Value | Source |
| EC50 (FGFR1) | 0.29 μM | MedchemExpress |
| EC50 (IGF1R) | 0.25 μM | MedchemExpress |
| EC50 (TrkA) | 0.34 μM | MedchemExpress |
| EC50 (TrkB) | 0.39 μM | MedchemExpress |
| CAS Number | 2375424-89-6 | MedchemExpress |
This data is for a compound identified as "this compound (Example 5)" and is intended for research use only.[8]
Visualizing Key Pathways and Procedures
To further aid in understanding the context and procedures, the following diagrams illustrate the IGF-1R signaling pathway and the logical workflow for the disposal of this compound.
Caption: IGF-1R signaling pathway leading to cell survival and proliferation.
Caption: Workflow for the proper disposal of this compound.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. acs.org [acs.org]
- 6. ptb.de [ptb.de]
- 7. odu.edu [odu.edu]
- 8. medchemexpress.com [medchemexpress.com]
Personal protective equipment for handling IGF-1R modulator 1
Essential Safety and Handling Guide for IGF-1R Modulator 1
Disclaimer: No specific Safety Data Sheet (SDS) for "this compound" is publicly available. The following guidance is based on the best practices for handling potent, research-grade, and potentially hazardous kinase inhibitors and cytotoxic compounds. Researchers must conduct a thorough risk assessment before beginning any work and consult their institution's Environmental Health and Safety (EHS) department.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It offers procedural, step-by-step guidance for safe handling, operational planning, and disposal.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to minimize exposure risk when handling this compound. The required level of protection varies with the laboratory activity being performed.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Two pairs of nitrile gloves (double-gloving). Eye Protection: Chemical splash goggles. Lab Coat: Dedicated, disposable, or non-absorbent lab coat. Ventilation: Certified chemical fume hood or powder containment hood.[1] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield. Lab Coat: Standard laboratory coat. Ventilation: Certified chemical fume hood.[1] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Containment: Class II biological safety cabinet.[1] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat.[1] |
Operational Plan: From Receipt to Disposal
A clear operational plan is critical for the safe management of this compound. All work should be conducted in a designated and clearly marked area within the laboratory.[1]
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials like strong acids or bases.[1][2]
-
The container must be tightly sealed and clearly labeled as a potent compound.[1]
Handling and Preparation
-
Designated Area: All manipulations of solid compound and concentrated solutions must occur within a certified chemical fume hood to prevent inhalation of powders or aerosols.[1][2]
-
Equipment: Use dedicated spatulas, glassware, and other equipment. If dedicated equipment is not feasible, it must be thoroughly decontaminated after use.[1]
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even after wearing gloves.[1][3]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and accidental exposure.[1] Adhere to all local, state, and federal regulations for hazardous waste disposal.[4]
-
Solid Waste: All disposable items that have contacted this compound (e.g., pipette tips, tubes, gloves, weighing paper) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Collect all unused solutions and contaminated media in a labeled, leak-proof hazardous waste container for disposal through your institution's EHS department.[1]
Emergency Protocols
Immediate and appropriate action is vital in the event of an accidental spill or exposure. Emergency procedures should be clearly documented and accessible to all personnel.[5][6]
Spill Response
-
Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Secure the Area: Post a warning sign to limit access.[5]
-
Don Appropriate PPE: Before cleaning, put on the appropriate PPE, including a respirator, double nitrile gloves, a lab coat, and chemical splash goggles.
-
Contain the Spill: For liquid spills, cover with an absorbent material. For solid spills, gently cover with damp paper towels to avoid raising dust.
-
Clean the Area: Use a cytotoxic drug spill kit. Clean the spill area from the outer edge toward the center.
-
Decontaminate: After the initial cleanup, decontaminate the area with an appropriate cleaning agent.
-
Dispose of Waste: All cleanup materials must be disposed of as hazardous waste.
-
Documentation: Document the circumstances and management of the spill.[5]
Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of tepid water for at least 15 minutes at an emergency eyewash station.[7] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
Visual Guides and Pathways
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Emergency Spill Response Plan
Caption: Decision-making workflow for responding to a spill.
IGF-1R Signaling Pathway Context
The insulin-like growth factor 1 receptor (IGF-1R) is a receptor tyrosine kinase that, upon activation, primarily regulates cell growth, proliferation, and survival through two main signaling cascades: the PI3K/AKT pathway and the Ras/ERK pathway.[8][9]
Caption: Simplified overview of the IGF-1R signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. ethz.ch [ethz.ch]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. safework.nsw.gov.au [safework.nsw.gov.au]
- 7. kingstonhsc.ca [kingstonhsc.ca]
- 8. Recent developments in the structural characterisation of the IR and IGF1R: implications for the design of IR–IGF1R hybrid receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Something old, something new and something borrowed: emerging paradigm of insulin-like growth factor type 1 receptor (IGF-1R) signaling regulation - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
